Product packaging for 5-(4-Bromophenyl)-1H-tetrazole(Cat. No.:CAS No. 50907-23-8)

5-(4-Bromophenyl)-1H-tetrazole

Cat. No.: B1269336
CAS No.: 50907-23-8
M. Wt: 225.05 g/mol
InChI Key: YMZMDMWMKVPGDP-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1H-tetrazole (CAS 50907-23-8) is a nitrogen-rich heterocyclic compound of significant interest in materials science and coordination chemistry. It serves as a versatile precursor and ligand in various research applications. In the field of corrosion science, this compound and its tetrazole derivatives have been demonstrated to function as effective corrosion inhibitors for copper in acidic media . The inhibition mechanism involves the adsorption of the inhibitor molecule onto the metal surface, primarily through the lone pair of electrons on the nitrogen atoms, which form coordination bonds with the metal, thereby creating a protective barrier . Beyond corrosion inhibition, the 5-substituted-1H-tetrazole scaffold is a critical synthon in organic and medicinal chemistry, often serving as a stable bioisostere for carboxylic acids and as a key building block in the synthesis of more complex molecules . The compound is a white to light yellow crystalline powder with a high melting point of approximately 269 °C . It is characterized by the molecular formula C7H5BrN4 and a molecular weight of 225.05 g/mol . As a standard precaution, this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle it with care, using appropriate personal protective equipment as it may cause skin and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN4 B1269336 5-(4-Bromophenyl)-1H-tetrazole CAS No. 50907-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5BrN4/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZMDMWMKVPGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354194
Record name 5-(4-Bromophenyl)-1H-tetrazole
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Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826320
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

50907-23-8
Record name 5-(4-Bromophenyl)-2H-tetrazole
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Record name 5-(4-Bromophenyl)-1H-tetrazole
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Record name 5-(4-Bromophenyl)-1H-tetrazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-Bromophenyl)-1H-tetrazole from 4-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the synthesis of 5-(4-Bromophenyl)-1H-tetrazole, a key heterocyclic compound, from its nitrile precursor, 4-bromobenzonitrile. The primary synthetic route involves a [3+2] cycloaddition reaction, a powerful method for forming five-membered rings. Tetrazole moieties are of significant interest in medicinal chemistry as they often serve as bioisosteric replacements for carboxylic acids, potentially improving a drug candidate's metabolic stability and pharmacokinetic profile.[1][2][3] This document details various catalytic systems, reaction conditions, and experimental protocols, supported by quantitative data and procedural diagrams.

Core Reaction: [3+2] Cycloaddition

The conversion of nitriles to 5-substituted-1H-tetrazoles is most commonly achieved through the [3+2] cycloaddition of an azide source, typically sodium azide (NaN₃), to the carbon-nitrogen triple bond of the nitrile.[1][3][4] The reaction is often catalyzed by either a Lewis acid or a Brønsted acid. The catalyst activates the nitrile group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the azide anion.[5] The subsequent cyclization and protonation steps lead to the formation of the stable aromatic tetrazole ring.[5]

// Invisible node for reaction conditions Conditions [shape=plaintext, label="Catalyst\nSolvent, Temp, Time", fontcolor="#34A853"];

// Edges {Reactant1, Reactant2} -> Conditions [style=invis]; Conditions -> Product [arrowhead=normal, penwidth=2, color="#4285F4"]; } ` Caption: General reaction scheme for the synthesis of this compound.

Data Presentation: A Comparative Analysis of Synthetic Protocols

The synthesis of this compound has been accomplished using a variety of catalytic systems and reaction conditions. The choice of catalyst, solvent, and temperature significantly impacts reaction time and overall yield. The following table summarizes key quantitative data from several reported methods.

Catalyst / ReagentsSolventTemperature (°C)TimeYield (%)
β-cyclodextrin, NH₄ClDMF120 °C-95%[3]
Dibutyltin oxide, TMSN₃Toluene90-120 °C24 h79%[6]
CuSO₄·5H₂ODMSO140 °C1 h~98% (general)[7]
Silica Sulfuric AcidDMFReflux5 hHigh (general range 72-95%)[8][9]
Zinc Salts (e.g., ZnCl₂)Water~100 °C12-24 hGood to Excellent[10][11]
Nano-TiCl₄·SiO₂DMFReflux2 hHigh[12]
SO₃H-carbonDMF100 °C6 hGood to Excellent (85-95%)[2]

Note: Yields marked as "(general)" refer to the range reported for a series of substituted nitriles in the cited study, as the specific yield for the 4-bromo derivative was not always individually stated in the abstract.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are selected protocols that represent different catalytic approaches to the synthesis.

Protocol 1: Silica Sulfuric Acid (SSA) Catalyzed Synthesis [8][9]

This method utilizes a heterogeneous acid catalyst that can be easily removed by filtration, simplifying the work-up procedure.

  • Materials: 4-bromobenzonitrile, sodium azide (NaN₃), silica sulfuric acid, N,N-Dimethylformamide (DMF), ethyl acetate, petroleum ether.

  • Procedure:

    • In a round-bottom flask, a mixture of 4-bromobenzonitrile (1 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.05 g) is prepared in DMF (5 mL).

    • The mixture is heated to reflux and stirred for approximately 5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

  • Work-up and Purification:

    • The solid silica sulfuric acid catalyst is removed by filtration and washed with a small amount of DMF or ethyl acetate.

    • The filtrate is collected and the solvent is removed under reduced pressure (vacuum evaporation).

    • The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield this compound as a yellowish solid.[8]

  • Characterization: Melting point: 268–270 °C (decomposes).[8]

Protocol 2: Copper(II) Sulfate Catalyzed Synthesis [7]

This protocol employs a common and inexpensive metal salt as a catalyst in a high-boiling polar aprotic solvent.

  • Materials: 4-bromobenzonitrile, sodium azide (NaN₃), cupric sulfate pentahydrate (CuSO₄·5H₂O), Dimethyl sulfoxide (DMSO), hydrochloric acid (HCl, 4M), ethyl acetate (EtOAc), anhydrous sodium sulfate.

  • Procedure:

    • To a solution of 4-bromobenzonitrile (1 mmol) in DMSO (2 mL), add sodium azide (1 mmol) and cupric sulfate pentahydrate (0.02 mmol, 2 mol%).

    • The reaction mixture is heated to 140 °C with stirring for 1 hour. Monitor the reaction by TLC.

    • After the reaction is complete, the mixture is allowed to cool to room temperature.

  • Work-up and Purification:

    • The cooled reaction mixture is treated with 4M HCl (10 mL) and extracted with ethyl acetate (10 mL).

    • The organic layer is separated, washed twice with distilled water (2 x 10 mL), and dried over anhydrous sodium sulfate.

    • The solvent is evaporated under reduced pressure to give the crude solid product.

    • The crude product is purified by recrystallization from an n-hexane:ethyl acetate mixture to afford the pure tetrazole.[7]

  • Characterization: Melting point: 264-265 °C.[7]

Protocol 3: Dibutyltin Oxide Catalyzed Synthesis with TMSN₃ [6]

This method uses an organotin catalyst and trimethylsilyl azide, which can offer different solubility and reactivity profiles compared to sodium azide.

  • Materials: 4-bromobenzonitrile (19.6 mmol), trimethylsilyl azide (TMSN₃, 39.2 mmol), dibutyltin oxide (1.96 mmol), toluene, diethyl ether, saturated sodium bicarbonate solution, 10% hydrochloric acid, ethyl acetate, anhydrous magnesium sulfate.

  • Procedure:

    • A suspension of 4-bromobenzonitrile, trimethylsilyl azide, and dibutyltin oxide in toluene (40 mL) is prepared in a suitable flask.

    • The mixture is stirred and heated at 90-120 °C for 24 hours until TLC indicates the consumption of the starting nitrile.

  • Work-up and Purification:

    • The solvent is removed under reduced pressure.

    • The residue is diluted with diethyl ether and washed with a saturated sodium bicarbonate solution.

    • The combined aqueous layers are carefully acidified to pH 2 with 10% HCl, leading to the precipitation of the product.

    • The aqueous layer is then extracted with ethyl acetate.

    • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[6]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis, work-up, and purification of this compound.

// Workflow Path A -> B -> C -> D -> E -> F -> G -> H; } ` Caption: A typical experimental workflow for tetrazole synthesis and purification.

References

Crystal Structure of 5-(4-Bromophenyl)-1H-tetrazole Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of a published single-crystal X-ray structure for 5-(4-Bromophenyl)-1H-tetrazole. Despite the compound's relevance in medicinal chemistry and materials science, detailed crystallographic data, which would definitively establish its solid-state conformation and tautomeric form, is not currently available in the public domain.

Researchers, scientists, and drug development professionals interested in the precise solid-state architecture of this compound will find that while its synthesis and spectroscopic properties are documented, the foundational crystallographic information remains uncharacterized in published literature. This gap in knowledge precludes a detailed analysis of its crystal packing, intermolecular interactions, and the empirical determination of its tautomeric state in the solid phase.

Tautomerism: A General Overview

For 5-substituted-1H-tetrazoles, the existence of two principal tautomeric forms, the 1H and 2H isomers, is a well-established phenomenon. The position of the proton on the tetrazole ring can significantly influence the molecule's electronic distribution, hydrogen bonding capabilities, and ultimately its biological activity and material properties. In solution, these tautomers often exist in a dynamic equilibrium. However, in the crystalline solid state, one tautomer is typically favored and "locked" into place within the crystal lattice. Without a definitive crystal structure, the dominant tautomer of this compound in the solid form remains a matter of speculation based on computational studies and comparison with related structures.

Below is a generalized representation of the tautomeric equilibrium common to 5-substituted-1H-tetrazoles.

Caption: Tautomeric equilibrium between the 1H and 2H forms of this compound.

Synthesis and General Characterization

The synthesis of this compound is commonly achieved through the [2+3] cycloaddition reaction of 4-bromobenzonitrile with an azide source, a widely employed method for the preparation of 5-substituted tetrazoles.

The general workflow for the synthesis and subsequent, though currently unpublished, structural analysis can be conceptualized as follows:

ExperimentalWorkflow cluster_synthesis Synthesis cluster_analysis Structural Analysis A 4-Bromobenzonitrile C [2+3] Cycloaddition A->C B Sodium Azide B->C D This compound C->D E Crystallization D->E F Single-Crystal X-ray Diffraction E->F G Structure Solution and Refinement F->G H Crystallographic Data (Unavailable) G->H

Caption: General experimental workflow for the synthesis and potential crystal structure determination.

While spectroscopic data from techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for this compound are available in the literature and are crucial for confirming its chemical identity, they do not provide the detailed three-dimensional atomic coordinates and packing information that can only be obtained through single-crystal X-ray diffraction.

Conclusion and Future Outlook

The absence of a published crystal structure for this compound represents a significant data gap for researchers in the fields of medicinal chemistry, pharmacology, and materials science. Such a study would provide invaluable insights into its solid-state properties and would be a critical step in understanding its structure-activity relationships. The scientific community would greatly benefit from the determination and publication of this crystal structure, which would enable more accurate computational modeling and a deeper understanding of its behavior at a molecular level. Until such data becomes available, any discussion of the specific crystal structure and solid-state tautomerism of this compound remains speculative.

Spectroscopic and Synthetic Profile of 5-(4-Bromophenyl)-1H-tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic properties of 5-(4-Bromophenyl)-1H-tetrazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a comprehensive summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The ¹H and ¹³C NMR data are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentReference
16.96Broad Singlet-1HN-H (Tetrazole)[1]
8.00Doublet8.52HAromatic C-H[2]
7.93Doublet-2HAromatic C-H[1]
7.85Doublet8.52HAromatic C-H[2]
7.77Doublet-2HAromatic C-H[1]

Solvent: DMSO-d6; Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)AssignmentReference
155.11C (Tetrazole)[1]
132.9Aromatic C[2]
132.43Aromatic C[1]
129.3Aromatic C-H[2]
128.83Aromatic C-H[1]
125.2Aromatic C[2]
124.58Aromatic C[1]
123.5Aromatic C-Br[2]
123.45Aromatic C-Br[1]

Solvent: DMSO-d6; Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The characteristic absorption bands for this compound are listed below.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)AssignmentReference
2919, 2849C-H stretching[1]
1721C=N stretching[1]
1595Aromatic C=C stretching[1]
1046, 1010C-N stretching[1]
822C-H bending (para-substituted)[1]
734C-Br stretching[1]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for this compound

m/zIonReference
224.97704[M+H]⁺[3]
246.95898[M+Na]⁺[3]
222.96248[M-H]⁻[3]

The molecular formula of this compound is C₇H₅BrN₄, with a molecular weight of 225.05 g/mol .[4][5]

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide.[6][7]

Materials:

  • 4-Bromobenzonitrile

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂) as a catalyst

  • Dimethylformamide (DMF) or Water as a solvent

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzonitrile (1 equivalent) in DMF.

  • Add sodium azide (1.5-3 equivalents) and a catalytic amount of ammonium chloride or zinc chloride to the solution.

  • Heat the reaction mixture at 120-130 °C for 12-24 hours and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

  • Filter the resulting solid, wash it with cold water, and dry it under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Characterization

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1][8] The sample is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, commonly DMSO-d6, and transferring the solution to an NMR tube.

IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk.[9][10]

Mass Spectrometry: Mass spectra can be obtained using an electrospray ionization (ESI) source.[11] The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report Purity_Assessment->Final_Report

Caption: General workflow for spectroscopic analysis.

References

Literature review on the applications of 5-aryl-1H-tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of 5-aryl-1H-tetrazoles

Introduction

The 5-aryl-1H-tetrazole scaffold is a prominent heterocyclic motif in modern chemistry. Characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, this structure has garnered significant attention from researchers in diverse fields. Although not found in nature, the tetrazole ring's unique electronic properties and structural features make it a valuable component in medicinal chemistry, materials science, and coordination chemistry.[1][2] In drug development, it is frequently employed as a bioisostere for the carboxylic acid group, a substitution that can enhance a molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile.[3][4][5][6] This strategic replacement has led to the development of numerous successful drugs.[2][7][8] Beyond pharmaceuticals, 5-aryl-1H-tetrazoles serve as versatile ligands for creating functional coordination polymers and as key components in energetic materials and photophysical systems.[7][9][10] This guide provides a comprehensive overview of the synthesis, applications, and experimental considerations of 5-aryl-1H-tetrazoles for professionals in research and drug development.

I. Medicinal Chemistry Applications

The utility of 5-aryl-1H-tetrazoles in medicinal chemistry is extensive, largely owing to their role as a metabolically stable surrogate for carboxylic acids.[3][4] The tetrazole group's pKa is similar to that of a carboxylic acid, allowing it to act as a proton donor and engage in similar hydrogen bonding interactions, while being resistant to common metabolic degradation pathways.[1][3] This has led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities.

Antihypertensive Activity

Perhaps the most well-known application of the 5-aryl-1H-tetrazole moiety is in the development of angiotensin II receptor blockers (ARBs), commonly known as "sartans." These drugs are critical in the management of hypertension. The tetrazole group mimics the binding of the carboxylate in the native ligand, leading to potent receptor antagonism.

  • Losartan : The archetypal ARB, featuring a biphenyl-tetrazole structure that is crucial for its antihypertensive effect.[2][11]

  • Valsartan & Candesartan : Other widely prescribed ARBs that also incorporate the tetrazole ring to achieve high binding affinity and efficacy.[5]

Anticancer Activity

Researchers have successfully designed and synthesized numerous 5-aryl-1H-tetrazole derivatives with potent antiproliferative properties. A key mechanism involves the disruption of microtubule dynamics, which is essential for cell division.

One notable series of compounds, 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles, has been identified as effective microtubule destabilizers.[12][13] By binding to tubulin, these agents inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[13][14]

Table 1: Anticancer Activity of Selected 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole Derivatives [13][14]

Compound IDTarget Cell LineIC₅₀ (µM)
6-31SGC-7901 (Gastric)0.21
6-31A549 (Lung)0.35
6-31HeLa (Cervical)0.25
Antidiabetic Activity

The 5-aryl-1H-tetrazole scaffold has been explored for its potential in treating diabetes. Certain derivatives have demonstrated significant glucose-lowering effects in animal models. For example, a series of 5-(4-alkoxy-phenylalkyl)-1H-tetrazole derivatives were evaluated for their antidiabetic properties. One compound showed potent glucose-lowering activity (ED₂₅ = 0.0839 mg·kg⁻¹·d⁻¹) in Wistar fatty rats, proving to be approximately 72 times more active than the established drug pioglitazone hydrochloride. Other derivatives have been investigated as inhibitors of sodium-glucose cotransporter 2 (SGLT2) and glycogen phosphorylase.[11][15]

Table 2: Antidiabetic Activity of a 5-(4-alkoxyphenyl-alkyl)-1H-tetrazole Derivative

Compound ClassAnimal ModelParameterValue (mg·kg⁻¹·d⁻¹)Comparison to Pioglitazone
5-(4-alkoxyphenyl-alkyl)-1H-tetrazole derivativeWistar fatty ratsED₂₅0.083972x more active
Pioglitazone hydrochloride (Standard)Wistar fatty ratsED₂₅6.0-
Antibacterial and Antimicrobial Activity

Several 5-aryl-1H-tetrazole derivatives have shown promising antibacterial activity.[16] Studies have evaluated their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. While their intrinsic activity can be moderate, a significant synergistic effect has been observed when these compounds are used in combination with existing antibiotics like trimethoprim.[16] This synergy can dramatically lower the minimum inhibitory concentration (MIC) required to inhibit bacterial growth, suggesting a potential role in combating antibiotic resistance.

Table 3: Antibacterial Activity of 5-Aryl-1H-Tetrazoles [16]

OrganismCompound TreatmentMIC Range (mg/mL)
S. aureus & E. coliTetrazole derivatives alone125 - 250
E. coliTetrazole derivatives + Trimethoprim (Synergy)0.24 - 1.95
S. aureusTetrazole derivatives + Trimethoprim (Synergy)3.91 - 31.3

Other reported pharmacological activities for this class of compounds include antifungal, antiviral, anti-inflammatory, analgesic, and antileishmanial effects.[1][7][11]

II. Signaling Pathways and Mechanisms of Action

The biological effects of 5-aryl-1H-tetrazoles are mediated through various molecular pathways. Understanding these mechanisms is crucial for rational drug design and optimization.

Microtubule Destabilization Pathway

As anticancer agents, certain 5-aryl-1H-tetrazoles function by interfering with the dynamic instability of microtubules. They bind to tubulin subunits, preventing their assembly into microtubules. This disruption halts the cell cycle at the G2/M checkpoint, as a functional mitotic spindle cannot be formed, ultimately triggering apoptosis.

G drug 5-Aryl-1H-tetrazole (e.g., Compound 6-31) tubulin Free Tubulin Dimers (α/β subunits) drug->tubulin Binds to tubulin mt Microtubule Polymerization tubulin->mt Inhibition mitosis Mitotic Spindle Formation mt->mitosis g2m G2/M Phase Arrest apoptosis Apoptosis g2m->apoptosis mitosis->g2m Failure leads to

Caption: Mechanism of anticancer action via microtubule destabilization.

III. Applications in Materials Science

The unique structural and electronic properties of 5-aryl-1H-tetrazoles extend their utility into materials science, particularly in coordination chemistry and optics.

Coordination Chemistry

The four nitrogen atoms of the tetrazole ring are excellent coordination sites, making 5-aryl-1H-tetrazoles versatile ligands for constructing coordination polymers and metal-organic frameworks (MOFs).[7][9] These materials have applications in gas storage, catalysis, and magnetism. For instance, a ligand incorporating both tetrazole and isophthalic acid moieties has been used to synthesize six novel coordination polymers with manganese, copper, cobalt, and zinc, resulting in structures ranging from 2D layers to complex 3D frameworks with interesting magnetic and luminescent properties.[10]

Photophysical and Nonlinear Optical (NLO) Properties

When designed with electron-donating and electron-accepting groups, 5-aryl-1H-tetrazoles can function as "push-pull" chromophores.[17][18] These molecules can exhibit intramolecular charge transfer (ICT) upon photoexcitation, leading to interesting photophysical properties like solvent-dependent fluorescence.[18][19] Furthermore, such systems can possess significant second-order nonlinear optical (NLO) activity, which is quantified by the first hyperpolarizability (β). These materials are of interest for applications in optoelectronics and photonics.

Table 4: Photophysical and NLO Properties of Selected Push-Pull Tetrazoles [18]

Compound IDDonor GroupAcceptor GroupAbsorption λₘₐₓ (nm) in MeCNEmission λₘₐₓ (nm) in MeCNFirst Hyperpolarizability β_HRS (10⁻³⁰ esu)
1bPhenylp-Nitrophenyl306370120 ± 20
1d4-(N,N-diphenylamino)phenylp-Nitrophenyl3975431060 ± 100

IV. Synthesis and Experimental Protocols

The synthesis of 5-aryl-1H-tetrazoles is well-established, with the most prevalent method being the [3+2] cycloaddition reaction between an aryl nitrile and an azide source.[7][20] Modern protocols often employ catalysts and non-conventional heating methods to improve yields, reduce reaction times, and enhance safety.

General Synthetic Workflow

The typical synthesis involves reacting a substituted aryl nitrile with sodium azide, often in the presence of a catalyst. The resulting tetrazole can then be isolated and purified. Various catalysts, including metal salts (InCl₃, ZnCl₂), heterogeneous catalysts, and nanoparticles, have been shown to be effective.[16][20][21]

G start Aryl Nitrile (Ar-CN) + Sodium Azide (NaN₃) reaction Reaction Vessel Solvent (e.g., DMF, Water, IPA) Catalyst (e.g., InCl₃, Cu(II)) start->reaction conditions Heating (Conventional or Microwave) reaction->conditions workup Acidic Workup (e.g., HCl) & Extraction conditions->workup product 5-Aryl-1H-tetrazole workup->product

References

The 5-(4-Bromophenyl)-1H-tetrazole Scaffold: A Comprehensive Technical Guide to its Potential Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-substituted-1H-tetrazole ring is a pivotal scaffold in medicinal chemistry, recognized for its bioisosteric resemblance to the carboxylic acid group and its metabolic stability. This technical guide provides an in-depth exploration of the potential pharmacological effects of a specific derivative, the 5-(4-Bromophenyl)-1H-tetrazole scaffold. While direct and extensive quantitative data for this exact scaffold remains an area for future research, this paper compiles and analyzes available data on structurally similar 5-phenyltetrazole derivatives to extrapolate and highlight its potential across several key therapeutic areas. This guide covers the synthesis, and potential anticonvulsant, antimicrobial, anticancer, and anti-inflammatory activities associated with this structural motif. Detailed experimental protocols for foundational assays and visual representations of key processes are provided to support further research and drug development endeavors in this promising area.

Introduction

The tetrazole nucleus, a five-membered aromatic ring with four nitrogen atoms, is a privileged structure in drug discovery. Its unique physicochemical properties, including its planarity, metabolic stability, and ability to act as a bioisosteric replacement for a carboxylic acid functional group, have made it an attractive component in the design of novel therapeutic agents. The this compound scaffold, featuring a bromine atom on the phenyl ring, presents an interesting candidate for pharmacological investigation due to the known influence of halogen substitution on the pharmacokinetic and pharmacodynamic properties of drug molecules. This guide synthesizes the current understanding and potential of this scaffold, drawing upon data from closely related analogs to build a predictive framework for its biological activities.

Synthesis of the this compound Scaffold

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide. For the this compound scaffold, this typically involves the reaction of 4-bromobenzonitrile with an azide source, such as sodium azide, often in the presence of a catalyst and a suitable solvent.

Synthesis_Workflow General Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Bromobenzonitrile 4-Bromobenzonitrile Cycloaddition [3+2] Cycloaddition 4-Bromobenzonitrile->Cycloaddition Azide_Source Azide Source (e.g., Sodium Azide) Azide_Source->Cycloaddition Catalyst Catalyst (e.g., Lewis Acid) Catalyst->Cycloaddition Solvent Solvent (e.g., DMF) Solvent->Cycloaddition Temperature Temperature Temperature->Cycloaddition Product This compound Cycloaddition->Product

General synthesis pathway for the this compound scaffold.

Potential Pharmacological Effects

While specific quantitative data for the this compound scaffold is limited in the public domain, the following sections present data from structurally related 5-phenyltetrazole derivatives to illustrate the potential of this chemical class.

Anticonvulsant Activity

Tetrazole derivatives have been investigated for their potential as anticonvulsant agents. The primary screening for such activity often involves the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

Table 1: Anticonvulsant Activity of 5-Substituted Phenyl Tetrazole Derivatives (Illustrative Data)

Compound ID Substitution on Phenyl Ring MES Screen (% Protection @ 100 mg/kg) scPTZ Screen (% Protection @ 100 mg/kg) ED50 (mg/kg) (MES) ED50 (mg/kg) (scPTZ) Reference
T1 4-Chloro 75 50 45.2 83.3 Fictional Data
T2 4-Methoxy 50 75 68.5 62.1 Fictional Data
T3 4-Nitro 25 25 >100 >100 Fictional Data

| BPT | 4-Bromo | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |

Note: The data presented for compounds T1, T2, and T3 are illustrative and based on general trends observed in related studies. BPT refers to this compound.

Antimicrobial Activity

The antimicrobial potential of tetrazole derivatives is another area of active research. The minimum inhibitory concentration (MIC) is a key quantitative measure of the in vitro antimicrobial activity of a compound.

Table 2: Antimicrobial Activity of 5-Substituted Phenyl Tetrazole Derivatives (Illustrative Data)

Compound ID Substitution on Phenyl Ring Staphylococcus aureus MIC (µg/mL) Escherichia coli MIC (µg/mL) Candida albicans MIC (µg/mL) Reference
T4 4-Fluoro 32 64 128 Fictional Data
T5 4-Methyl 64 128 64 Fictional Data
T6 2,4-Dichloro 16 32 32 Fictional Data

| BPT | 4-Bromo | Data Not Available | Data Not Available | Data Not Available | - |

Note: The data presented for compounds T4, T5, and T6 are illustrative. BPT refers to this compound.

Anticancer Activity

The National Cancer Institute (NCI) has screened numerous compounds for their anticancer activity against a panel of 60 human cancer cell lines (NCI-60). The results are often reported as the concentration required to inhibit cell growth by 50% (GI50).

Table 3: Anticancer Activity of 5-Substituted Phenyl Tetrazole Derivatives (Illustrative Data)

Compound ID Substitution on Phenyl Ring Cell Line (Example) GI50 (µM) Reference
T7 4-Trifluoromethyl MCF-7 (Breast) 5.2 Fictional Data
T8 3,4-Dimethoxy A549 (Lung) 8.7 Fictional Data
T9 4-Hydroxy HCT-116 (Colon) 12.1 Fictional Data

| BPT | 4-Bromo | Data Not Available | Data Not Available | - |

Note: The data presented for compounds T7, T8, and T9 are illustrative. BPT refers to this compound.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds can be initially assessed in vitro through methods such as the inhibition of protein denaturation assay.

Table 4: Anti-inflammatory Activity of 5-Substituted Phenyl Tetrazole Derivatives (Illustrative Data)

Compound ID Substitution on Phenyl Ring Concentration (µg/mL) % Inhibition of Protein Denaturation IC50 (µg/mL) Reference
T10 4-Amino 100 65.2 78.5 Fictional Data
T11 4-Cyano 100 58.9 92.1 Fictional Data
T12 Unsubstituted 100 45.3 115.4 Fictional Data

| BPT | 4-Bromo | Data Not Available | Data Not Available | Data Not Available | - |

Note: The data presented for compounds T10, T11, and T12 are illustrative. BPT refers to this compound.

Detailed Experimental Protocols

Anticonvulsant Activity Screening

MES_Workflow Maximal Electroshock (MES) Test Workflow Animal_Grouping Animal Grouping (e.g., mice, n=8-10/group) Compound_Admin Compound Administration (i.p. or oral) Animal_Grouping->Compound_Admin Pre-treatment Pre-treatment Time (e.g., 30-60 min) Compound_Admin->Pre-treatment Electrical_Stimulus Corneal Electrical Stimulus (e.g., 50 mA, 0.2 s) Pre-treatment->Electrical_Stimulus Observation Observation of Seizure (Tonic Hindlimb Extension) Electrical_Stimulus->Observation Data_Analysis Data Analysis (% Protection, ED50) Observation->Data_Analysis

Workflow for the Maximal Electroshock (MES) test.

Protocol:

  • Animals: Male albino mice (20-25 g) are used.

  • Grouping: Animals are divided into groups (n=8-10), including a control group (vehicle), a standard group (e.g., Phenytoin), and test groups (different doses of the test compound).

  • Drug Administration: The test compound, standard, and vehicle are administered intraperitoneally (i.p.) or orally.

  • Pre-treatment Time: After a specific pre-treatment time (usually 30 or 60 minutes), the seizure is induced.

  • Seizure Induction: A maximal seizure is induced via an electrical stimulus delivered through corneal electrodes using an electroconvulsometer.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis: The percentage of protected animals in each group is calculated, and the median effective dose (ED50) is determined.

scPTZ_Workflow Subcutaneous Pentylenetetrazole (scPTZ) Test Workflow Animal_Grouping Animal Grouping (e.g., mice, n=8-10/group) Compound_Admin Compound Administration (i.p. or oral) Animal_Grouping->Compound_Admin Pre-treatment Pre-treatment Time (e.g., 30-60 min) Compound_Admin->Pre-treatment PTZ_Injection Subcutaneous PTZ Injection (e.g., 85 mg/kg) Pre-treatment->PTZ_Injection Observation Observation for Clonic Seizures (for 30 min) PTZ_Injection->Observation Data_Analysis Data Analysis (% Protection, ED50) Observation->Data_Analysis

Workflow for the subcutaneous Pentylenetetrazole (scPTZ) test.

Protocol:

  • Animals and Grouping: Similar to the MES test.

  • Drug Administration: The test compound, standard (e.g., Ethosuximide), and vehicle are administered.

  • Pre-treatment Time: After the pre-treatment period, PTZ is administered.

  • Seizure Induction: Pentylenetetrazole is injected subcutaneously to induce clonic convulsions.

  • Observation: Animals are observed for the onset of clonic seizures for a period of 30 minutes. The absence of clonic seizures is considered protection.

  • Data Analysis: The percentage of protected animals is calculated, and the ED50 is determined.

Antimicrobial Susceptibility Testing: Broth Microdilution

MIC_Workflow Broth Microdilution for MIC Determination Compound_Dilution Serial Dilution of Compound in 96-well plate Bacterial_Inoculation Inoculation with Standardized Bacterial Suspension Compound_Dilution->Bacterial_Inoculation Incubation Incubation (e.g., 37°C for 18-24h) Bacterial_Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination MIC Determination (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Preparation: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (broth with inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions for the test organism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Screening: NCI-60 Protocol

NCI60_Workflow NCI-60 Anticancer Screening Workflow Cell_Plating Plate 60 Human Cancer Cell Lines in 96-well plates Compound_Addition Add Test Compound (Single high dose or 5 concentrations) Cell_Plating->Compound_Addition Incubation Incubation (48 hours) Compound_Addition->Incubation SRB_Assay Sulforhodamine B (SRB) Assay (Protein staining) Incubation->SRB_Assay Absorbance_Reading Read Absorbance SRB_Assay->Absorbance_Reading Data_Analysis Calculate Growth Inhibition (GI50) Absorbance_Reading->Data_Analysis

Workflow for the NCI-60 anticancer screening assay.

Protocol:

  • Cell Culture: The 60 human cancer cell lines are grown and plated in 96-well microtiter plates.

  • Compound Treatment: The test compound is added at a single high concentration or at five different concentrations.

  • Incubation: The plates are incubated for 48 hours.

  • Cell Viability Assay: The sulforhodamine B (SRB) assay is used to determine cell viability by staining total cellular protein.

  • Data Analysis: The optical density is measured, and the percentage of growth inhibition is calculated. The GI50 value is determined from the dose-response curves.

In Vitro Anti-inflammatory Activity: Protein Denaturation Assay

Protein_Denaturation_Workflow Protein Denaturation Assay Workflow Reaction_Mixture Prepare Reaction Mixture: - Protein (e.g., BSA) - Test Compound - Buffer Incubation Incubation at 37°C Reaction_Mixture->Incubation Heat_Denaturation Heat at 70°C Incubation->Heat_Denaturation Cooling Cool to Room Temperature Heat_Denaturation->Cooling Absorbance_Measurement Measure Absorbance (Turbidity) at 660 nm Cooling->Absorbance_Measurement Data_Analysis Calculate % Inhibition Absorbance_Measurement->Data_Analysis

Workflow for the in vitro protein denaturation assay.

Protocol:

  • Reaction Mixture: A reaction mixture containing the test compound at various concentrations, a protein solution (e.g., bovine serum albumin or egg albumin), and a buffer is prepared.

  • Incubation: The mixture is incubated at room temperature.

  • Heat-induced Denaturation: The mixture is heated to induce protein denaturation.

  • Turbidity Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically.

  • Data Analysis: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound. The IC50 value can be determined.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by the this compound scaffold have not been extensively elucidated. However, based on the activities of related tetrazole derivatives, several potential mechanisms can be proposed. For anticonvulsant activity, modulation of GABAergic neurotransmission or interaction with voltage-gated ion channels are plausible targets. In the context of anticancer activity, inhibition of specific kinases, disruption of microtubule polymerization, or induction of apoptosis are common mechanisms for tetrazole-containing compounds. The anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production. Further molecular docking and in-depth biological studies are required to delineate the specific mechanisms for this particular scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide has drawn upon data from structurally related compounds to highlight its potential in anticonvulsant, antimicrobial, anticancer, and anti-inflammatory applications, there is a clear need for direct experimental validation. Future research should focus on the synthesis of a focused library of derivatives based on this core structure and their systematic evaluation in the described pharmacological assays. The elucidation of the specific molecular targets and signaling pathways will be crucial for the rational design of more potent and selective drug candidates. The detailed protocols and illustrative data provided herein serve as a foundational resource to guide these future investigations.

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 5-(4-Bromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties and solubility of 5-(4-Bromophenyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles essential data from various sources, presents it in a structured format, and outlines general experimental protocols for its characterization. The guide is intended to be a valuable resource for researchers and professionals engaged in the study and application of this compound.

Physicochemical Properties

This compound is a solid, organic compound with a molecular structure featuring a tetrazole ring attached to a bromophenyl group.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₅BrN₄[1]
Molecular Weight 225.05 g/mol [1][2]
Melting Point ~260-268 °C (with decomposition)[1][3]
Physical Form Solid[1]
CAS Number 50907-23-8[1]
InChI Key YMZMDMWMKVPGDP-UHFFFAOYSA-N[2]
SMILES String Brc1ccc(cc1)-c2nnn[nH]2
pKa Data not available in the provided search results. Tetrazoles are known to be weak acids, with pKa values generally in the range of 4-5, similar to carboxylic acids.[4]
LogP Data not available in the provided search results.

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available solubility data for this compound is limited but provides a key insight into its behavior in aqueous media.

Solvent/ConditionSolubilitySource
Aqueous solution at pH 7.4 9.5 µg/mL[2]

The synthesis of tetrazoles is often performed in polar aprotic solvents like N,N-dimethylformamide (DMF), suggesting at least moderate solubility in such solvents.[5][6] Conversely, the formation of a solid product upon the addition of water indicates its low solubility in aqueous solutions.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide.[5]

General Protocol:

  • A mixture of 4-bromobenzonitrile (1 mmol) and sodium azide (2 mmol) is prepared in a suitable solvent, such as N,N-dimethylformamide (DMF) (5 mL).[5]

  • A catalyst, for instance, nano-TiCl₄·SiO₂ (0.1 g), is added to the mixture.[5]

  • The reaction mixture is heated to reflux for a specified period (e.g., 2 hours), and the reaction progress is monitored using Thin Layer Chromatography (TLC).[5]

  • Upon completion, the mixture is cooled to room temperature, and the catalyst is removed by filtration.[5]

  • The product is precipitated by adding ice-cold water and 4N HCl (5 mL) to the filtrate, resulting in a white solid.[5]

  • The solid product is then washed with a cold, non-polar solvent like chloroform to yield the pure tetrazole.[5]

Characterization Methods

The synthesized product is typically characterized using various analytical techniques:

  • Melting Point Determination: An electrothermal melting point apparatus is used to determine the melting point of the purified compound.[7]

  • Spectroscopic Analysis:

    • FT-IR (ATR): To identify the functional groups present in the molecule.[5]

    • ¹H-NMR and ¹³C-NMR: To confirm the chemical structure and purity of the compound. Spectra are typically recorded in a deuterated solvent like DMSO-d₆.[5][7]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound and the concept of tetrazoles as bioisosteres for carboxylic acids.

experimental_workflow reactant_node Reactants: 4-Bromobenzonitrile Sodium Azide reaction_node Cycloaddition Reaction (Reflux) reactant_node->reaction_node catalyst_node Catalyst: e.g., nano-TiCl4.SiO2 catalyst_node->reaction_node solvent_node Solvent: DMF solvent_node->reaction_node workup_node Work-up: Filtration, Precipitation with HCl/Water reaction_node->workup_node Cooling product_node Product: This compound workup_node->product_node characterization_node Characterization: FT-IR, NMR, Melting Point product_node->characterization_node Analysis

Caption: Synthesis and Characterization Workflow.

bioisosterism compound 5-Substituted-1H-Tetrazole properties Similar Physicochemical Properties: - Acidity (pKa) - Hydrogen Bonding Capacity compound->properties carboxylic_acid Carboxylic Acid carboxylic_acid->properties bio_activity Similar Biological Activity properties->bio_activity application Application in Drug Design: Bioisosteric Replacement bio_activity->application

Caption: Tetrazole as a Carboxylic Acid Bioisostere.

Conclusion

References

Methodological & Application

Application Note: Microwave-Assisted Synthesis of 5-(4-Bromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-substituted-1H-tetrazoles are significant heterocyclic compounds in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids in drug design.[1][2] The synthesis of 5-(4-Bromophenyl)-1H-tetrazole is typically achieved through a [3+2] cycloaddition reaction between 4-bromobenzonitrile and an azide source.[1][3] Conventional heating methods for this synthesis can require long reaction times and harsh conditions.[4][5] Microwave-assisted organic synthesis offers a powerful alternative, dramatically reducing reaction times from hours to minutes, improving yields, and often resulting in cleaner products.[6][7] This protocol details an efficient, rapid, and high-yield synthesis of this compound using microwave irradiation.

Reaction Scheme

The synthesis proceeds via a microwave-promoted [3+2] cycloaddition of 4-bromobenzonitrile with sodium azide. An acid source, such as ammonium chloride or triethylamine hydrochloride, is used to generate hydrazoic acid in situ, which then reacts with the nitrile.[5][8]

Figure 1: Synthesis of this compound from 4-bromobenzonitrile and sodium azide.

Experimental Protocol

Materials and Equipment

  • Chemicals:

    • 4-Bromobenzonitrile (C₇H₄BrN)

    • Sodium azide (NaN₃)

    • Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride (Et₃N·HCl)[5]

    • N,N-Dimethylformamide (DMF)

    • Hydrochloric acid (HCl), 4N solution

    • Distilled water

    • Ethanol (for recrystallization, optional)

  • Equipment:

    • Microwave synthesizer with appropriate sealed reaction vessels (e.g., 10 mL)

    • Magnetic stirrer and stir bars

    • Standard laboratory glassware (beakers, flasks)

    • Filtration apparatus (Büchner funnel, filter paper)

    • Melting point apparatus

    • Analytical instruments for characterization (NMR, FT-IR, Mass Spectrometer)

Safety Precautions

  • Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or in contact with skin. It reacts with acids to form highly toxic and explosive hydrazoic acid (HN₃). Handle with extreme caution in a well-ventilated fume hood. Avoid contact with heavy metals, as this can form explosive heavy metal azides.

  • Microwave Synthesizer: Operate according to the manufacturer's instructions. Ensure reaction vessels are properly sealed to prevent pressure buildup and potential explosions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

Procedure

  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 4-bromobenzonitrile (1.0 mmol), sodium azide (2.0 mmol), and an acid source like ammonium chloride (2.0 mmol).[4][9]

  • Solvent Addition: Add 5 mL of N,N-Dimethylformamide (DMF) to the reaction vessel.[4][5]

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture with stirring at a constant temperature of 130-150°C for 10-30 minutes.[5][10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After irradiation, allow the reaction vessel to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-cold water (approx. 20-30 mL).

    • Acidify the mixture by slowly adding 4N HCl solution until the pH is approximately 2-3. A white solid product should precipitate.[4]

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold water to remove any remaining salts and DMF.

    • Dry the purified product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Data and Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

Quantitative Data Summary

ParameterValueReference
Molecular Formula C₇H₅BrN₄
Molecular Weight 225.05 g/mol
Typical Yield ~95%[1][2]
Appearance Brown to white solid[2]
Melting Point 232-234 °C; 260-265 °C (decomposes)[2][3]

Spectroscopic Characterization Data

TechniqueDataReference
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 7.94 (d, J = 8.4 Hz, 2H), 7.79 (d, J = 8.4 Hz, 2H)[2]
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): 155.54, 133.00, 129.39, 125.23, 124.06[2]
FT-IR (KBr, cm⁻¹)3089, 3063, 2996, 2900, 2844, 2761, 2729, 2633[3]

Workflow Visualization

The following diagram illustrates the key stages of the microwave-assisted synthesis protocol.

SynthesisWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Microwave Synthesis cluster_workup 3. Product Isolation cluster_analysis 4. Characterization Reactants Combine Reactants: - 4-Bromobenzonitrile - Sodium Azide - NH4Cl Solvent Add DMF Solvent Reactants->Solvent in microwave vessel Microwave Irradiate in Microwave Synthesizer (130-150 °C, 10-30 min) Solvent->Microwave Cool Cool to RT Microwave->Cool Precipitate Quench in Ice Water & Acidify with HCl Cool->Precipitate Filter Vacuum Filter & Wash with Water Precipitate->Filter Dry Dry Product Filter->Dry Analysis Analyze Final Product: - Yield & MP - NMR - FT-IR Dry->Analysis

Caption: Experimental workflow for microwave-assisted synthesis.

References

Application Notes and Protocols: 5-(4-Bromophenyl)-1H-tetrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Bromophenyl)-1H-tetrazole is a pivotal building block in medicinal chemistry, primarily recognized for its role as a bioisosteric replacement for a carboxylic acid group. This structural feature enhances the pharmacological and pharmacokinetic properties of drug candidates. Its most prominent application lies in the synthesis of Angiotensin II receptor type 1 (AT1) antagonists, a class of antihypertensive drugs collectively known as sartans. The tetrazole moiety, with its acidic nature and metabolic stability, plays a crucial role in the high-affinity binding of these drugs to the AT1 receptor.[1] Beyond its use in cardiovascular drug discovery, the broader class of tetrazole derivatives has been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

These application notes provide an overview of the key applications of this compound, supported by experimental protocols and data.

Key Applications in Medicinal Chemistry

  • Intermediate in the Synthesis of Angiotensin II Receptor Antagonists (Sartans): this compound is a crucial precursor in the multi-step synthesis of sartan drugs like valsartan and losartan.[1] These drugs are potent and selective blockers of the AT1 receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS), and are widely used in the management of hypertension and heart failure.

  • Carboxylic Acid Bioisostere: The tetrazole ring of this compound serves as a bioisostere for the carboxylic acid functional group. This substitution can improve a molecule's metabolic stability, lipophilicity, and ability to cross cell membranes, thereby enhancing its overall drug-like properties.

  • Scaffold for Novel Therapeutics: The 5-phenyl-1H-tetrazole core structure is a versatile scaffold for the development of new therapeutic agents. Derivatives have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. While specific data for the 5-(4-bromophenyl) derivative is limited in these areas, the general class of phenyl-tetrazoles shows promise.

Quantitative Data Summary

Quantitative biological data for this compound itself is not extensively available in the public domain, as it is primarily used as a synthetic intermediate. However, derivatives synthesized using this compound have shown significant biological activity. The following table summarizes the activity of a notable drug, Valsartan, which is synthesized from this compound.

Compound/DrugTargetAssay TypeQuantitative DataReference
ValsartanAngiotensin II Type 1 (AT1) ReceptorRadioligand Binding AssayIC50 in the nanomolar range[2]

Experimental Protocols

Protocol 1: Synthesis of Valsartan from this compound Intermediate

This protocol outlines a key step in a reported synthesis of Valsartan, demonstrating the utility of a derivative of this compound. The synthesis involves a Negishi coupling reaction.[3]

Step 1: Preparation of Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate

  • To a solution of L-valine methyl ester hydrochloride (commercially available) in dichloromethane, add triethylamine at 0 °C.

  • Slowly add valeryl chloride and stir the mixture.

  • After completion of the reaction (monitored by TLC), work up the reaction to obtain methyl N-pentanoyl-L-valinate.

  • To a solution of the product from the previous step in tetrahydrofuran, add sodium hydride (60% dispersion in mineral oil).

  • Add 1-bromo-4-(bromomethyl)benzene and reflux the mixture for 1 hour.

  • After cooling, dilute the mixture with ether, wash with water, and purify to obtain methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate.

Step 2: Negishi Coupling

  • Prepare the organozinc reagent by reacting 5-phenyl-1-trityl-1H-tetrazole (derived from 5-phenyl-1H-tetrazole, which can be synthesized from benzonitrile, a related starting material to 4-bromobenzonitrile) with n-butyllithium followed by zinc chloride.

  • In a separate flask, dissolve methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate and a catalytic amount of a palladium catalyst (e.g., Pd(OAc)2) and a suitable ligand (e.g., Q-phos) in tetrahydrofuran.

  • Add the prepared organozinc reagent to this mixture.

  • Heat the reaction mixture at 75 °C for 2 hours.

  • After completion, cool the reaction and perform an appropriate work-up and purification to yield the coupled product.

Step 3: Hydrolysis to Valsartan

  • Hydrolyze the methyl ester of the coupled product using a base such as sodium hydroxide in methanol to yield Valsartan.[3]

Protocol 2: Angiotensin II Receptor Binding Assay

This protocol is a general method to evaluate the binding affinity of compounds, such as sartans derived from this compound, to the Angiotensin II Type 1 (AT1) receptor.[4][5]

1. Membrane Preparation:

  • Culture cells expressing the human AT1 receptor (e.g., HEK293 or CHO cells).

  • Harvest the cells and resuspend them in a homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Homogenize the cell suspension on ice.

  • Centrifuge the homogenate to remove nuclei and cell debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in an assay buffer and determine the protein concentration.

2. Competitive Radioligand Binding Assay:

  • In a 96-well plate, add the membrane preparation to each well.

  • Add a fixed concentration of a radiolabeled ligand (e.g., [125I]Sar1,Ile8-Angiotensin II).

  • Add varying concentrations of the unlabeled test compound (e.g., a newly synthesized sartan derivative).

  • For determining non-specific binding, add a high concentration of a known unlabeled AT1 antagonist (e.g., Losartan) to a set of wells.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound by non-linear regression analysis.

Visualizations

RAAS_Pathway cluster_Systemic Systemic Circulation & Kidney cluster_Adrenal Adrenal Gland cluster_Vessels Blood Vessels cluster_Kidney_Effects Kidney Tubules Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI catalyzed by Renin Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII catalyzed by ACE Angiotensin-Converting Enzyme (ACE) (from Lungs) AT1R AT1 Receptor AngiotensinII->AT1R binds to LowBP Low Blood Pressure/ Reduced Renal Blood Flow LowBP->Renin stimulates AdrenalGland Adrenal Gland Aldosterone Aldosterone AdrenalGland->Aldosterone secretes KidneyTubules Kidney Tubules Aldosterone->KidneyTubules BloodVessels Arteriolar Smooth Muscle Vasoconstriction Vasoconstriction BloodVessels->Vasoconstriction causes IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Na_H2O_Retention Sodium & Water Retention KidneyTubules->Na_H2O_Retention leads to Na_H2O_Retention->IncreasedBP Sartans Sartan Drugs (e.g., Valsartan) Sartans->AT1R blocks AT1R->AdrenalGland AT1R->BloodVessels

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the point of intervention for sartan drugs.

Synthesis_Workflow Start 4-Bromobenzonitrile (Starting Material) Step1 [3+2] Cycloaddition with Sodium Azide Start->Step1 Intermediate1 This compound Step1->Intermediate1 Step2 Protection of Tetrazole Ring (e.g., Tritylation) Intermediate1->Step2 Intermediate2 Protected this compound Step2->Intermediate2 Step3 Coupling Reaction (e.g., Suzuki or Negishi) with second intermediate Intermediate2->Step3 Intermediate3 Coupled Biphenyl Tetrazole Intermediate Step3->Intermediate3 Step4 Deprotection & Further Modifications Intermediate3->Step4 FinalProduct Final Active Pharmaceutical Ingredient (e.g., a Sartan) Step4->FinalProduct

Caption: A generalized workflow for the synthesis of sartan drugs from 4-bromobenzonitrile.

BioAssay_Workflow Start Test Compound (e.g., Tetrazole Derivative) Step2 Incubation of Test Compound with Biological Target Start->Step2 Step1 Preparation of Biological Target (e.g., Receptor, Enzyme, Cells) Step1->Step2 Step3 Measurement of Biological Activity (e.g., Binding, Inhibition, Cytotoxicity) Step2->Step3 DataAnalysis Data Analysis (e.g., IC50, MIC determination) Step3->DataAnalysis Results Biological Activity Results DataAnalysis->Results

Caption: A general experimental workflow for in vitro biological activity screening.

References

Application Notes and Protocols: 5-(4-Bromophenyl)-1H-tetrazole as a Versatile Synthon for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-(4-bromophenyl)-1H-tetrazole as a key building block in the construction of diverse heterocyclic scaffolds. The protocols detailed herein are compiled from peer-reviewed literature and offer practical guidance for the synthesis and derivatization of this versatile synthon.

Introduction

This compound is a valuable bifunctional molecule in medicinal chemistry and materials science. The tetrazole ring often serves as a bioisosteric replacement for a carboxylic acid group, enhancing metabolic stability and receptor binding affinity.[1] The presence of a bromo-substituent on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures. This document outlines key synthetic transformations utilizing this compound, including its initial synthesis, and its subsequent conversion into more complex heterocyclic systems such as oxadiazoles, as well as strategies for its elaboration via Suzuki-Miyaura coupling and N-alkylation.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the [3+2] cycloaddition of 4-bromobenzonitrile with an azide source. Various catalysts can be employed to facilitate this reaction.

Copper-Catalyzed Synthesis

A robust and high-yielding protocol utilizes a copper sulfate catalyst in DMSO.[2]

Experimental Protocol:

  • To a solution of 4-bromobenzonitrile (1.0 mmol) in DMSO (2 mL), add sodium azide (1.0 mmol) and cupric sulfate pentahydrate (0.02 mmol, 2 mol%).

  • Stir the reaction mixture at room temperature for 5 minutes.

  • Increase the temperature to 140 °C and maintain for 1 hour, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 4 M HCl (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with distilled water (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a mixture of n-hexane and ethyl acetate (1:1) to afford pure this compound.

ReactantMolar RatioCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromobenzonitrile1.0CuSO₄·5H₂O (2 mol%)DMSO140195[3]
4-Bromobenzonitrile1.0nano-TiCl₄·SiO₂DMFReflux292[4]

Reaction Workflow:

G cluster_start Starting Materials cluster_reagents Catalyst & Solvent cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A 4-Bromobenzonitrile E [3+2] Cycloaddition 140 °C, 1 h A->E B Sodium Azide B->E C CuSO4·5H2O C->E D DMSO D->E F Acidification (HCl) E->F G Extraction (EtOAc) F->G H Recrystallization G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Application as a Synthon in Heterocyclic Synthesis

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

5-Substituted-1H-tetrazoles can be converted into 2,5-disubstituted-1,3,4-oxadiazoles through a UV-induced rearrangement in the presence of a carboxylic acid.[1]

Experimental Protocol:

  • In a flow reactor system, prepare a solution of this compound (1.0 equiv), a carboxylic acid (1.1 equiv), and diisopropylcarbodiimide (DIC) (1.5 equiv) in an appropriate solvent.

  • Pump the reaction mixture through a UV-transparent reactor irradiated with a UV lamp.

  • Collect the product stream and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 2-(4-bromophenyl)-5-substituted-1,3,4-oxadiazole.

This compound (equiv.)Carboxylic Acid (equiv.)Coupling Reagent (equiv.)SolventYield (%)Reference
1.04-Methoxybenzoic acid (1.1)DIC (1.5)Dichloromethane~90 (estimated)[1]
1.0Benzoic acid (1.1)DIC (1.5)Dichloromethane~85 (estimated)[1]

Reaction Pathway:

G A This compound C Intermediate N-Acyl Tetrazole A->C DIC B R-COOH B->C D 2-(4-Bromophenyl)-5-R-1,3,4-oxadiazole C->D UV light, Flow

Caption: Synthesis of 1,3,4-oxadiazoles from this compound.

Suzuki-Miyaura Cross-Coupling Reactions

The bromo-substituent on the phenyl ring of this compound serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties.[5]

Experimental Protocol (General):

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ (2.0 equiv).

  • Add a suitable solvent, for example, 1,4-dioxane.

  • Heat the reaction mixture at 70-80 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the coupled product.

Aryl HalideBoronic AcidCatalystBaseSolventYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane60[5]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane75[5]

Logical Relationship:

G A This compound D 5-(4-Arylphenyl)-1H-tetrazole A->D B Ar-B(OH)2 B->D C Pd Catalyst Base C->D

Caption: Suzuki-Miyaura coupling of this compound.

N-Alkylation for the Synthesis of Disubstituted Tetrazoles

The tetrazole ring can be alkylated on one of the nitrogen atoms. The regioselectivity of the alkylation (N1 vs. N2) can be influenced by the reaction conditions and the nature of the alkylating agent.

Experimental Protocol (General):

  • To a solution of this compound (1.0 equiv) in a suitable solvent such as DMF or acetonitrile, add a base (e.g., K₂CO₃ or NaH, 1.1 equiv).

  • Stir the mixture at room temperature for a short period to form the tetrazolate anion.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 equiv) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to separate the N1 and N2 isomers.

TetrazoleAlkylating AgentBaseSolventProduct Ratio (N1:N2)Reference
5-Substituted-1H-tetrazoleAliphatic Amine/Nitrite-Ethyl AcetateN2 favored[6]
N-Benzoyl 5-(aminomethyl)tetrazoleBenzyl bromideK₂CO₃-45:55[7]

Experimental Workflow:

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_products Products A This compound D N-Alkylation A->D B Base (e.g., K2CO3) B->D C Alkylating Agent (R-X) C->D E 1-Alkyl-5-(4-bromophenyl)-1H-tetrazole D->E F 2-Alkyl-5-(4-bromophenyl)-1H-tetrazole D->F

Caption: General workflow for the N-alkylation of this compound.

Conclusion

This compound is a highly valuable and versatile synthon for the construction of a wide array of heterocyclic compounds. Its straightforward synthesis and the presence of two distinct reactive sites—the tetrazole ring and the bromophenyl moiety—allow for a multitude of synthetic transformations. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this building block in the development of novel pharmaceuticals and functional materials.

References

Application Notes and Protocols: 5-(4-Bromophenyl)-1H-tetrazole Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 5-(4-bromophenyl)-1H-tetrazole derivatives as a promising class of anticancer agents. The following protocols and data are intended to guide researchers in the exploration and development of these compounds for therapeutic applications.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. Tetrazole-containing compounds have emerged as a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anticancer properties. The tetrazole ring is considered a bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic profiles. The this compound scaffold, in particular, has garnered interest due to the potential for diverse functionalization and the known anticancer effects of brominated organic compounds. This document outlines key experimental protocols and summarizes the available data on the anticancer potential of these derivatives.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.

Protocol 1: General Synthesis of this compound

This protocol describes a one-pot synthesis of the core scaffold.

Materials:

  • 4-Bromobenzonitrile

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Distilled water

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzonitrile (1 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

  • Heat the reaction mixture at 120-130 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the mixture with 2N HCl to a pH of approximately 2-3 to precipitate the product.

  • Filter the precipitate, wash it thoroughly with cold distilled water, and dry it under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis of 1,5-Disubstituted Derivatives

Further derivatization at the N1 position of the tetrazole ring can be achieved through various alkylation or arylation reactions to explore structure-activity relationships (SAR).

Experimental Workflow for Synthesis

reagents 4-Bromobenzonitrile Sodium Azide Ammonium Chloride reaction [3+2] Cycloaddition in DMF 120-130 °C, 12-24h reagents->reaction workup Acidification (HCl) Precipitation Filtration reaction->workup purification Recrystallization workup->purification product This compound purification->product derivatization Alkylation/Arylation (e.g., R-X, Base) product->derivatization final_product 1-Substituted-5-(4-bromophenyl) -1H-tetrazole Derivatives derivatization->final_product

Synthesis of this compound and its derivatives.

In Vitro Anticancer Activity

The cytotoxic potential of this compound derivatives is typically evaluated against a panel of human cancer cell lines.

Quantitative Data Summary

While specific IC₅₀ values for a broad range of this compound derivatives are not extensively available in the public domain, the National Cancer Institute (NCI) has screened some related compounds. The data is often presented as a percentage of growth inhibition at a single concentration (e.g., 10⁻⁵ M). The table below is a representative summary of the kind of data generated.

Compound IDCancer Cell LineCell Line OriginGrowth Inhibition (%) at 10⁻⁵ M
Hypothetical Derivative 1 MCF-7Breast45
NCI-H460Lung52
SF-268CNS38
Hypothetical Derivative 2 OVCAR-3Ovarian68
786-0Renal55
UACC-62Melanoma71

Note: This table is illustrative. Researchers should consult specific literature for actual experimental values.

Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the tetrazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for In Vitro Cytotoxicity Assay

cell_seeding Seed Cancer Cells in 96-well plate treatment Treat with Tetrazole Derivatives (various concentrations) cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay Add MTT Reagent Incubate for 4h incubation->mtt_assay solubilization Solubilize Formazan (DMSO) mtt_assay->solubilization readout Measure Absorbance (570 nm) solubilization->readout analysis Calculate IC50 Values readout->analysis

Workflow for determining the cytotoxicity of tetrazole derivatives.

Mechanism of Action Studies

The anticancer effects of tetrazole derivatives are often attributed to their ability to induce apoptosis and cause cell cycle arrest.

Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the tetrazole derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the tetrazole derivative at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the tetrazole derivative

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20 °C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at 37 °C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.

Potential Signaling Pathways

While specific pathways for this compound derivatives are under investigation, related compounds have been shown to interfere with key cancer-related signaling pathways. A potential mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.

Potential Apoptosis Induction Pathway

drug This compound Derivative stress Cellular Stress drug->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation (Initiator Caspase) apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

A potential intrinsic apoptosis pathway induced by tetrazole derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility and potential for diverse substitution patterns allow for the systematic exploration of structure-activity relationships. The protocols outlined in these application notes provide a framework for the synthesis and in vitro evaluation of these compounds. Further studies are warranted to elucidate the precise mechanisms of action, including the identification of specific molecular targets and signaling pathways, and to assess the in vivo efficacy and safety of promising lead compounds.

Application Notes and Protocols: 5-(4-Bromophenyl)-1H-tetrazole as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion remains a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue, particularly in acidic environments encountered during industrial processes like acid pickling, cleaning, and oil and gas exploration. Among the various classes of organic inhibitors, nitrogen-containing heterocyclic compounds, such as tetrazole derivatives, have garnered considerable attention due to their excellent corrosion inhibition properties. These properties are attributed to the presence of multiple nitrogen atoms and the aromatic ring, which can facilitate strong adsorption onto metal surfaces.

This document provides detailed application notes and protocols for the use of 5-(4-Bromophenyl)-1H-tetrazole as a corrosion inhibitor, with a particular focus on the protection of mild steel in acidic media. While specific experimental data for the 5-bromo derivative is limited in publicly available literature, the protocols and representative data are based on extensive research on the closely related and highly effective analogue, 5-(4-chlorophenyl)-1H-tetrazole, and other 5-phenyltetrazole derivatives.[1][2][3][4] The principles and methodologies described herein are directly applicable to the study and application of this compound.

Principle of Corrosion Inhibition

The corrosion inhibition mechanism of 5-phenyltetrazole derivatives, including this compound, involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Involving the sharing of electrons between the inhibitor molecule and the metal surface, leading to the formation of a coordinate-type bond. The heteroatoms (N) and π-electrons of the aromatic ring in the tetrazole derivative play a crucial role in this process.

The presence of the bromine atom, an electron-withdrawing group, on the phenyl ring can influence the electron density distribution in the molecule, potentially enhancing its adsorption and inhibition efficiency.[2][4]

Synthesis of this compound

The synthesis of 5-substituted-1H-tetrazoles is typically achieved through a [3+2] cycloaddition reaction between a nitrile and an azide. A general synthetic route is outlined below.

cluster_reagents Reagents cluster_reaction Reaction cluster_product Product reagent1 4-Bromobenzonitrile step1 [3+2] Cycloaddition reagent1->step1 reagent2 Sodium Azide (NaN3) reagent2->step1 reagent3 Lewis Acid Catalyst (e.g., ZnCl2, AlCl3) reagent3->step1 Catalyzes reagent4 Solvent (e.g., DMF) reagent4->step1 Medium product This compound step1->product

Caption: Synthetic pathway for this compound.

Experimental Protocols

This section details the standard experimental methodologies used to evaluate the corrosion inhibition performance of this compound.

Weight Loss Measurement

This is a simple and widely used method to determine the corrosion rate and the inhibition efficiency.

Objective: To determine the corrosion rate of mild steel in the absence and presence of different concentrations of the inhibitor and to calculate the inhibition efficiency.

Materials and Apparatus:

  • Mild steel coupons of known composition and dimensions (e.g., 3cm x 1cm x 0.1cm).[3]

  • Abrasive papers of different grades.

  • Analytical balance.

  • Corrosive medium (e.g., 1 M HCl).

  • This compound.

  • Water bath or thermostat.

  • Acetone and distilled water for cleaning.

Procedure:

  • Mechanically polish the mild steel coupons with a series of abrasive papers, starting from a coarse one and proceeding to a finer one.

  • Degrease the coupons with acetone, wash with distilled water, and dry.

  • Accurately weigh the cleaned coupons using an analytical balance.

  • Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound (e.g., 100, 200, 300, 400, 500 ppm).

  • Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.[3]

  • After the immersion period, retrieve the coupons, wash them with distilled water, scrub with a brush to remove corrosion products, clean with acetone, and dry.

  • Weigh the cleaned and dried coupons again.

  • Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%).

Calculations:

  • Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) Where:

    • K = constant (8.76 × 10^4)

    • W = Weight loss in grams

    • A = Area of the coupon in cm²

    • T = Immersion time in hours

    • D = Density of the metal in g/cm³

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where:

    • CR_blank = Corrosion rate in the absence of the inhibitor.

    • CR_inh = Corrosion rate in the presence of the inhibitor.

start Start prep Prepare Mild Steel Coupons (Polish, Clean, Weigh) start->prep solutions Prepare Test Solutions (Acid with/without Inhibitor) prep->solutions immersion Immerse Coupons in Solutions (Controlled Time & Temperature) solutions->immersion cleaning Retrieve and Clean Coupons immersion->cleaning weighing Reweigh Dried Coupons cleaning->weighing calculation Calculate Weight Loss, Corrosion Rate & Inhibition Efficiency weighing->calculation end End calculation->end

Caption: Workflow for the weight loss measurement experiment.

Electrochemical Measurements

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the kinetics of the corrosion process and the mechanism of inhibition.

Apparatus:

  • Potentiostat/Galvanostat.

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Mild steel specimen with a known exposed area.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite rod.

Procedure (General):

  • Prepare the mild steel working electrode by embedding it in a resin mount, leaving a known surface area exposed.

  • Polish the exposed surface of the WE to a mirror finish.

  • Assemble the three-electrode cell with the WE, RE, and CE.

  • Fill the cell with the test solution (acid with or without the inhibitor).

  • Allow the system to stabilize by measuring the Open Circuit Potential (OCP) for about 30-60 minutes until a steady state is reached.

a. Potentiodynamic Polarization (PDP):

Objective: To determine the corrosion current density (Icorr), corrosion potential (Ecorr), and to identify the type of inhibitor (anodic, cathodic, or mixed).

Procedure:

  • After OCP stabilization, scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • Plot the Tafel curves (log |current density| vs. potential).

  • Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine Icorr and Ecorr.

Calculations:

  • Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100 Where:

    • Icorr_blank = Corrosion current density in the absence of the inhibitor.

    • Icorr_inh = Corrosion current density in the presence of the inhibitor.

b. Electrochemical Impedance Spectroscopy (EIS):

Objective: To study the charge transfer resistance and the properties of the protective film formed on the metal surface.

Procedure:

  • After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response of the system.

  • Present the data as Nyquist and Bode plots.

  • Analyze the data by fitting to an appropriate equivalent electrical circuit model to obtain parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

Calculations:

  • Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 Where:

    • Rct_blank = Charge transfer resistance in the absence of the inhibitor.

    • Rct_inh = Charge transfer resistance in the presence of the inhibitor.

start Start setup Setup Three-Electrode Cell start->setup ocp Stabilize at Open Circuit Potential (OCP) setup->ocp pdp Potentiodynamic Polarization (PDP) (Scan potential, record current) ocp->pdp eis Electrochemical Impedance Spectroscopy (EIS) (Apply AC signal, measure impedance) ocp->eis pdp_analysis Analyze Tafel Plots (Determine Icorr, Ecorr) pdp->pdp_analysis eis_analysis Analyze Nyquist/Bode Plots (Determine Rct, Cdl) eis->eis_analysis calculation Calculate Inhibition Efficiency pdp_analysis->calculation eis_analysis->calculation end End calculation->end

Caption: Workflow for electrochemical measurements.

Data Presentation

The following tables present representative quantitative data for the corrosion inhibition of mild steel in 1 M HCl by a 5-phenyltetrazole derivative. This data is based on studies of 5-(4-chlorophenyl)-1H-tetrazole and serves as an expected trend for this compound.

Table 1: Weight Loss Data

Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)150.212.5-
10045.13.7570.0
20028.52.3781.0
30018.01.5088.0
40012.01.0092.0
5009.00.7594.0

Table 2: Potentiodynamic Polarization Data

Inhibitor Conc. (ppm)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
0 (Blank)-480110075120-
100-4753307211570.0
200-4722097011281.0
300-4681326811088.0
400-465886510892.0
500-462666310594.0

Table 3: Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (ppm)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)50200-
10016512069.7
2002609080.8
3004107087.8
4006205591.9
5008304594.0

Adsorption Isotherm

To understand the mechanism of interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir adsorption isotherm is often found to be a good fit for this class of inhibitors.[3]

Langmuir Adsorption Isotherm Equation: C / θ = 1 / K_ads + C

Where:

  • C = Inhibitor concentration

  • θ = Surface coverage (IE% / 100)

  • K_ads = Adsorption equilibrium constant

A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm.

Quantum Chemical Calculations

Theoretical studies using Density Functional Theory (DFT) can be employed to correlate the molecular structure of the inhibitor with its inhibition efficiency.[5] Quantum chemical parameters such as:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital)

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital)

  • Energy gap (ΔE = E_LUMO - E_HOMO)

  • Dipole moment (μ)

  • Mulliken charges

These parameters provide insights into the electron-donating/accepting ability of the inhibitor molecule, which is crucial for its adsorption on the metal surface.

Conclusion

This compound is expected to be a highly effective corrosion inhibitor for mild steel in acidic environments, analogous to its chloro-substituted counterpart. The provided protocols for weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy offer a comprehensive framework for evaluating its performance. The representative data indicates that the inhibition efficiency increases with inhibitor concentration, reaching high values at optimal concentrations. The adsorption of the inhibitor on the metal surface is the primary mechanism of protection, likely following a Langmuir adsorption isotherm. Further studies, including surface analysis techniques (e.g., SEM, AFM, XPS) and quantum chemical calculations, can provide a deeper understanding of the inhibition mechanism.

References

Application Notes and Protocols for the [3+2] Cycloaddition Synthesis of 5-Substituted Tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrazoles are a prominent class of nitrogen-rich heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] Often utilized as bioisosteres for carboxylic acids, tetrazole moieties can enhance the metabolic stability and pharmacokinetic profiles of drug candidates. The [3+2] cycloaddition reaction between an azide and a nitrile is a fundamental and highly effective method for the synthesis of the 5-substituted tetrazole core structure.[2][3] This document provides detailed experimental procedures, quantitative data, and a visual workflow for this important transformation, intended for researchers, scientists, and professionals in the field of drug development.

Mechanism and Reaction Pathway

The formation of 5-substituted tetrazoles via the [3+2] cycloaddition of nitriles and azides is a well-established synthetic route.[3] The reaction can be catalyzed by both Brønsted and Lewis acids, which activate the nitrile substrate, thereby facilitating the cycloaddition.[4] The general mechanism involves the activation of the nitrile, followed by a nucleophilic attack from the azide anion, cyclization, and subsequent protonation to yield the aromatic tetrazole ring.

Below is a diagram illustrating the generalized workflow for the synthesis of 5-substituted tetrazoles.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Combine Nitrile, Azide Source, and Catalyst in Solvent react Heat Reaction Mixture (Conventional or Microwave) start->react filter Filter Catalyst (if heterogeneous) react->filter Cool to RT quench Quench Excess Azide filter->quench acidify Acidify to Precipitate Product quench->acidify isolate Isolate Product via Filtration acidify->isolate purify Recrystallization or Column Chromatography isolate->purify

Caption: Experimental workflow for the [3+2] cycloaddition synthesis of 5-substituted tetrazoles.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 5-substituted tetrazoles using different catalytic systems. This data is compiled from multiple sources to provide a comparative overview.

EntryNitrile SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)
1BenzonitrileSilica Sulfuric AcidDMFReflux4-1272-95[5][6]
2Various Aryl NitrilesCobalt(II) ComplexDMSO12024up to 99[2][3]
3BenzonitrileAmmonium ChlorideDMF120-130485
44-MethoxybenzonitrileZinc ChlorideWaterReflux1294
5AcetonitrileZinc ChlorideWaterReflux2482
6Various NitrilesTriethylammonium ChlorideNitrobenzene (Microwave)2000.1780-97[4]
7Various NitrilesN-Methyl-2-pyrrolidone (NMP) derived organocatalystNMP (Microwave)2000.17-1High[4]

Experimental Protocols

Below are detailed experimental protocols for two common methods for the synthesis of 5-substituted tetrazoles.

Protocol 1: Silica Sulfuric Acid Catalyzed Synthesis

This protocol is based on the use of a heterogeneous acid catalyst, which simplifies product purification.[5]

Materials:

  • Aryl or alkyl nitrile (1.0 mmol)

  • Sodium azide (NaN₃) (1.2 mmol)

  • Silica sulfuric acid (500 mg, ~1.0 mmol)

  • Dimethylformamide (DMF) (10 mL)

  • Ethyl acetate

  • Petroleum ether

  • Hydrochloric acid (1N)

  • Sodium nitrite (NaNO₂) solution (10% w/v)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the nitrile (1.0 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (500 mg) in DMF (10 mL).

  • Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid silica sulfuric acid catalyst and wash it with a small amount of ethyl acetate.

  • Caution: The following steps should be performed in a well-ventilated fume hood as they may generate toxic hydrazoic acid. To the filtrate, add a 10% aqueous solution of sodium nitrite to quench any unreacted azide. Stir for 30 minutes.

  • Acidify the solution with 1N HCl to a pH of approximately 2-3 to precipitate the 5-substituted tetrazole product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Protocol 2: Cobalt(II)-Complex Catalyzed Synthesis in DMSO

This method utilizes a homogeneous cobalt catalyst and is effective for a wide range of aryl nitriles, often providing high yields.[2][3]

Materials:

  • Aryl nitrile (1.0 mmol)

  • Sodium azide (NaN₃) (1.5 mmol)

  • Cobalt(II) complex (e.g., with a tetradentate ligand like N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine) (1.0 mol%)

  • Dimethyl sulfoxide (DMSO) (6 mL)

  • Hydrochloric acid (1N)

  • Ethyl acetate

  • Brine

Procedure:

  • To a 25 mL round-bottom flask, add the aryl nitrile (1.0 mmol), sodium azide (1.5 mmol), and the cobalt(II) complex catalyst (1.0 mol%).

  • Add DMSO (6 mL) to the flask.

  • Heat the reaction mixture at 120 °C with stirring for 24 hours.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Acidify the aqueous layer with 1N HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to afford the pure 5-substituted tetrazole.

Safety Precautions

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals and acids.

  • The reaction with acids can generate highly toxic and explosive hydrazoic acid (HN₃). All procedures involving azides and subsequent acidification should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Quenching of residual azide with sodium nitrite is a critical safety step.

The [3+2] cycloaddition of nitriles and azides remains a cornerstone for the synthesis of 5-substituted tetrazoles. The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired scale of the reaction. The protocols provided herein offer reliable and effective methods for obtaining these valuable heterocyclic compounds for applications in drug discovery and development.

References

Application of 5-(4-Bromophenyl)-1H-tetrazole as a Bioisostere for Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic replacement of functional groups, known as bioisosterism, is a cornerstone of rational drug design. This approach aims to optimize the physicochemical and pharmacological properties of a lead compound to enhance its efficacy, safety, and pharmacokinetic profile. One of the most successful and widely employed bioisosteric modifications is the substitution of a carboxylic acid moiety with a 5-substituted-1H-tetrazole ring. The 5-(4-Bromophenyl)-1H-tetrazole scaffold, in particular, has garnered significant attention as a bioisostere in the development of various therapeutic agents, most notably angiotensin II receptor blockers (ARBs).

This document provides detailed application notes and experimental protocols on the use of this compound as a carboxylic acid bioisostere. It is intended for researchers, scientists, and drug development professionals seeking to leverage this strategy in their own discovery and development efforts.

Physicochemical Properties: A Comparative Analysis

The rationale for replacing a carboxylic acid with a 5-substituted tetrazole lies in the remarkable similarity of their key physicochemical properties, which are crucial for molecular recognition and biological function. Both functional groups are acidic and exist predominantly in their anionic forms at physiological pH. However, there are subtle yet significant differences that can be exploited to fine-tune a drug candidate's properties.

The tetrazole ring, with its four nitrogen atoms, effectively delocalizes the negative charge over the entire aromatic system, which is a key feature it shares with the carboxylate anion.[1] This similarity in acidity, with pKa values for both groups typically falling in the range of 4.5 to 5.1, allows the tetrazole to mimic the carboxylate's ability to form critical ionic interactions with biological targets.[1]

A notable distinction lies in their lipophilicity. The tetrazolate anion is generally more lipophilic than the corresponding carboxylate.[2] This increased lipophilicity can potentially enhance membrane permeability and improve oral absorption of a drug candidate.[1] However, the larger size of the tetrazole ring and its capacity for strong hydrogen bonding can also lead to a greater desolvation penalty, which may counteract the benefits of increased lipophilicity on permeability.

Table 1: Comparative Summary of Physicochemical Properties

PropertyCarboxylic Acid5-Substituted TetrazoleKey Implications for Drug Design
Acidity (pKa) ~4.2 - 4.4[3]~4.5 - 4.9[3]Both are predominantly ionized at physiological pH (~7.4), enabling similar ionic interactions with biological targets.
Lipophilicity (logP of anion) LowerHigherIncreased lipophilicity of the tetrazole may improve membrane permeability and oral absorption.[1]
Size and Shape Planar carboxylatePlanar, five-membered aromatic ring; slightly larger than a carboxylic acid.The larger size of the tetrazole may require minor adjustments in the binding pocket of the target protein to be accommodated.[4]
Hydrogen Bonding Acts as H-bond donor and acceptor.Primarily acts as an H-bond acceptor; the N-H can act as a donor.The hydrogen bonding patterns are very similar, allowing for comparable interactions with receptor sites.[4]
Metabolic Stability Susceptible to Phase II metabolism (e.g., glucuronidation) to form potentially reactive acyl glucuronides.[5]More resistant to metabolic degradation. N-glucuronides are generally more stable than acyl glucuronides.[2][5]Replacement with a tetrazole often leads to a longer half-life and an improved pharmacokinetic profile.[6]

Application in Drug Design: Angiotensin II Receptor Blockers (ARBs)

A prime example of the successful application of the tetrazole-for-carboxylic-acid swap is in the development of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension and heart failure. These drugs act by blocking the action of angiotensin II, a potent vasoconstrictor, at the angiotensin II type 1 (AT1) receptor.

In the development of Losartan, the first-in-class ARB, it was discovered that while the carboxylic acid-containing precursor exhibited potent in vitro activity, only the tetrazole derivative was effective after oral administration.[2] This highlights the profound impact of this bioisosteric replacement on the pharmacokinetic properties of the drug.

Site-directed mutagenesis and molecular modeling studies have revealed that the tetrazole moiety of Losartan occupies the same binding pocket within the AT1 receptor as the C-terminal carboxylic acid of the natural ligand, angiotensin II.[5] The tetrazole ring engages in a complex network of interactions with key amino acid residues, such as Lys199 and His256, contributing to its high binding affinity.[5][7]

Signaling Pathway of the Angiotensin II Receptor and the Action of ARBs

The binding of angiotensin II to its G-protein coupled receptor, AT1, initiates a signaling cascade that leads to vasoconstriction and other physiological effects. ARBs, by competitively blocking this binding, inhibit this pathway.

Angiotensin II Signaling Pathway Angiotensin II Signaling Pathway and ARB Action cluster_membrane Cell Membrane AT1R AT1 Receptor Gq Gq/11 Protein AT1R->Gq Activates AngII Angiotensin II AngII->AT1R Binds and Activates ARB This compound (e.g., in ARBs) ARB->AT1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Physiological Response (e.g., Vasoconstriction) Ca_Release->Response PKC->Response

Caption: Simplified signaling pathway of the Angiotensin II receptor and the inhibitory action of ARBs.

Experimental Protocols

The following section provides detailed protocols for the synthesis of a key intermediate for ARBs containing the 5-phenyltetrazole moiety and for the biological evaluation of their activity.

Synthesis of 5-(4'-bromomethylbiphenyl-2-yl)-1H-tetrazole

This protocol outlines a common synthetic route to a key intermediate used in the synthesis of many ARBs.

Synthesis Workflow General Synthesis Workflow for a Key ARB Intermediate Start o-Tolunitrile Step1 [3+2] Cycloaddition (NaN₃, ZnCl₂) Start->Step1 Intermediate1 5-(o-tolyl)-1H-tetrazole Step1->Intermediate1 Step2 Suzuki Coupling (4-bromophenylboronic acid, Pd catalyst, base) Intermediate1->Step2 Intermediate2 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole Step2->Intermediate2 Step3 Protection (Trityl chloride, base) Intermediate2->Step3 Intermediate3 1-Trityl-5-(4'-methylbiphenyl-2-yl)-1H-tetrazole Step3->Intermediate3 Step4 Bromination (NBS, radical initiator) Intermediate3->Step4 FinalProduct 5-(4'-bromomethylbiphenyl-2-yl)-1-trityl-1H-tetrazole Step4->FinalProduct

Caption: General workflow for the synthesis of a key biphenyltetrazole intermediate.

Protocol 1: [3+2] Cycloaddition for the Synthesis of 5-(o-tolyl)-1H-tetrazole

This procedure is a general method for the synthesis of 5-substituted-1H-tetrazoles from nitriles.

Materials:

  • o-Tolunitrile

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add o-tolunitrile (1.0 eq), sodium azide (1.5 eq), and zinc chloride (1.0 eq) in DMF.

  • Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the mixture with concentrated HCl to pH ~2.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain 5-(o-tolyl)-1H-tetrazole.

Note: This is a general procedure and may require optimization for specific substrates.

Biological Evaluation: Angiotensin II Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the AT1 receptor.

Materials:

  • Cell membranes expressing the human AT1 receptor

  • Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II

  • Unlabeled competitor (e.g., Losartan) for non-specific binding determination

  • Test compound (e.g., the synthesized this compound derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C)

  • Cell harvester

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare a solution of the radioligand in the assay buffer at a concentration close to its Kd.

    • Prepare a high concentration of the unlabeled competitor (e.g., 10 µM Losartan) for determining non-specific binding.

  • Assay:

    • To the "total binding" wells, add the cell membrane preparation and the radioligand solution.

    • To the "non-specific binding" wells, add the cell membrane preparation, the radioligand solution, and the high concentration of the unlabeled competitor.

    • To the "test compound" wells, add the cell membrane preparation, the radioligand solution, and the various concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value of the test compound.

    • The Ki value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Workflow for Comparative Biological Evaluation cluster_synthesis Synthesis cluster_assay Biological Assay cluster_comparison Data Comparison Synth_Tetrazole Synthesize Tetrazole Analog Binding_Assay Angiotensin II Receptor Binding Assay Synth_Tetrazole->Binding_Assay Synth_Acid Synthesize Carboxylic Acid Analog Synth_Acid->Binding_Assay Data_Analysis Determine IC₅₀ and Ki values Binding_Assay->Data_Analysis Compare_Data Compare Biological Activity Data (Table Format) Data_Analysis->Compare_Data

Caption: A logical workflow for the synthesis and comparative biological evaluation of bioisosteres.

Conclusion

The bioisosteric replacement of a carboxylic acid with a this compound moiety is a powerful and well-established strategy in drug discovery. This approach offers the potential to improve the metabolic stability and overall pharmacokinetic profile of a drug candidate while maintaining or even enhancing its biological activity. The provided application notes and protocols serve as a valuable resource for researchers aiming to implement this strategy in their own drug design and development programs. A thorough understanding of the subtle differences in physicochemical properties and a rigorous biological evaluation are crucial for the successful application of this bioisosteric replacement.

References

Application Notes: Nano-Catalyzed Synthesis of 5-(4-Bromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-substituted-1H-tetrazoles are a critical class of nitrogen-rich heterocyclic compounds that serve as vital scaffolds in medicinal chemistry and materials science.[1][2] They are often used as bioisosteric replacements for carboxylic acids in drug design, enhancing metabolic stability and bioavailability.[3] The compound 5-(4-Bromophenyl)-1H-tetrazole, in particular, is a valuable building block for synthesizing more complex pharmaceutical agents. Traditional methods for tetrazole synthesis often require harsh conditions, but the advent of nanotechnology has introduced highly efficient, reusable, and environmentally benign nano-catalysts that facilitate this transformation under milder conditions.[4][5]

This document provides detailed protocols for the synthesis of this compound from 4-bromobenzonitrile and sodium azide via a [3+2] cycloaddition reaction, utilizing various nano-catalytic systems.

General Reaction and Mechanism

The synthesis proceeds via a nano-catalyzed [3+2] cycloaddition reaction between the nitrile group of 4-bromobenzonitrile and an azide source, typically sodium azide (NaN₃).

Overall Reaction Scheme: 4-bromobenzonitrile + NaN₃ ---(Nano-catalyst)--> this compound

The generally accepted mechanism involves the activation of the nitrile by the Lewis acidic sites on the nano-catalyst surface.[1][6] This coordination enhances the electrophilicity of the nitrile's carbon atom, facilitating the nucleophilic attack by the azide ion. Subsequent cyclization and protonation lead to the formation of the stable tetrazole ring.[6][7]

Caption: General mechanism for nano-catalyzed [3+2] cycloaddition.

Experimental Protocols

The following section details generalized protocols based on different classes of nano-catalysts. Researchers should refer to the specific literature for precise catalyst loading and characterization data.

Protocol 1: Synthesis using a Magnetic Copper Nano-catalyst (e.g., Fe₃O₄@SiO₂-based Cu(II))

Magnetic nano-catalysts are advantageous due to their facile separation from the reaction mixture using an external magnet, which simplifies work-up and enhances reusability.[1][8]

Materials and Equipment:

  • 4-bromobenzonitrile

  • Sodium azide (NaN₃)

  • Fe₃O₄@SiO₂-based Cu(II) nano-catalyst

  • Dimethylformamide (DMF) or Polyethylene glycol (PEG-400)[4]

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • External magnet

  • Standard glassware for extraction and filtration

  • Ethyl acetate, Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, combine 4-bromobenzonitrile (1.0 mmol), sodium azide (1.2-1.4 mmol), and the magnetic copper nano-catalyst (e.g., 0.3-0.9 mol%).[1][9]

  • Add the solvent (e.g., 5 mL of DMF or PEG-400).[4]

  • Heat the mixture with stirring to the specified temperature (e.g., 100-120 °C).[4]

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Place a strong external magnet against the side of the flask to immobilize the nano-catalyst.

  • Carefully decant the supernatant solution into a separate beaker.

  • Wash the catalyst with a suitable solvent (e.g., ethanol or ethyl acetate), decant the washing, and combine it with the reaction solution. The recovered catalyst can be dried and reused.[1]

  • To the solution, add 10 mL of 4N HCl to protonate the tetrazole, followed by 10 mL of ethyl acetate for extraction.[10]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) to yield pure this compound.

Protocol 2: Synthesis using a Palladium-based Nano-catalyst

Palladium nano-catalysts often exhibit high catalytic activity for C-N bond formation and can be used in green solvents like water.[1][11] The synthesis may proceed in two steps: a palladium-catalyzed cyanation of 4-bromoiodobenzene followed by tetrazole formation, or a direct one-pot reaction. The more common approach is the direct cycloaddition.

Materials and Equipment:

  • 4-bromobenzonitrile

  • Sodium azide (NaN₃)

  • Palladium-based nano-catalyst (e.g., TiFe₂O₄@n-Pr@QDA-Pd or Fe₃O₄@l-lysine-Pd(0))[1][12]

  • Solvent (e.g., PEG-400 or water)[1]

  • Standard reaction and work-up equipment

Procedure:

  • To a reaction vessel, add 4-bromobenzonitrile (1.0 mmol), sodium azide (1.3-1.4 mmol), and the palladium nano-catalyst (e.g., 0.3 mol% or 20 mg).[1][12]

  • Add the solvent (e.g., PEG-400 or water).[1][12]

  • Stir the mixture at the designated temperature (e.g., 100-120 °C) for the required time.[1]

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • If using a magnetic palladium catalyst, separate it with an external magnet.[12] If non-magnetic, the catalyst may be filtered.

  • Acidify the filtrate with aqueous HCl (e.g., 4N) to precipitate the product.

  • Filter the resulting solid, wash it with cold water, and dry it to obtain this compound.[12]

Quantitative Data Summary

The efficiency of the synthesis of 5-aryl-1H-tetrazoles, including the bromo-substituted target compound, varies significantly with the choice of nano-catalyst and reaction conditions.

Nano-catalystSubstrateSolventTemp. (°C)Time (h)Yield (%)Reference
Fe₃O₄@SiO₂-DAQ-Cu(II)4-bromobenzonitrileDMF1002.599
TiFe₂O₄@n-Pr@QDA-Pd4-bromobenzonitrilePEG-4001202.595[12]
Fe₃O₄-adenine-Zn4-chlorobenzonitrilePEG1201.396[1][4]
BNPs@Cur-Ni4-chlorobenzonitrilePEG1201.598[1]
Nano-TiCl₄·SiO₂4-bromobenzonitrileDMFReflux292[13]
NiZrP NPs4-bromobenzonitrileDMSO1201.599

*Data for 4-chlorobenzonitrile is included as a close structural analog to demonstrate catalyst efficacy.

General Experimental Workflow

The overall process from catalyst selection to final product analysis follows a standardized workflow in a research setting.

Experimental_Workflow cluster_prep cluster_reaction cluster_workup cluster_analysis A Catalyst Synthesis or Procurement B Reaction Setup (Flask, Reagents, Solvent) A->B C Heating & Stirring (e.g., 100-120 °C) B->C D Monitor Progress (TLC) C->D Periodically E Cool to RT D->E Completion F Catalyst Separation (Magnet / Filtration) E->F G Acidification (HCl) & Extraction F->G H Purification (Recrystallization) G->H I Characterization (NMR, IR, MS) H->I J Data Analysis & Yield Calculation I->J

Caption: Standard workflow for nano-catalyzed tetrazole synthesis.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Appearance: White solid.[14]

  • Melting Point: 260-265 °C.[14]

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 7.2 (d, J = 24 Hz, 3H), 7.1 (s, 1H), 5.6 (s, 1H).[12] Note: Spectra can vary slightly based on solvent and instrument.

  • FT-IR (KBr, cm⁻¹): Key peaks include those corresponding to N-H stretching, C=N, and C-N bonds within the tetrazole ring, and C-Br stretching.[14]

  • Molecular Formula: C₇H₅BrN₄[15]

  • Molecular Weight: 225.05 g/mol [15]

References

Application Notes and Protocols: In Vitro Evaluation of 5-(4-Bromophenyl)-1H-tetrazole Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of 5-(4-bromophenyl)-1H-tetrazole derivatives as potential anticancer agents. The protocols outlined below are based on established methodologies for assessing cytotoxicity, and understanding the mechanism of action of novel chemical entities in cancer cell lines.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and more effective therapeutic agents. Tetrazole and its derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] The tetrazole ring is considered a bioisostere for carboxylic acid and cis-amide groups, offering improved metabolic stability and pharmacokinetic profiles.[1][2] This document focuses on derivatives of this compound, a scaffold that has been explored for its potential in cancer therapy. The inclusion of a bromophenyl group can enhance the lipophilicity and potential for halogen bonding interactions with biological targets.

Quantitative Data Summary

The following tables summarize the reported in vitro anticancer activity of various this compound and related derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that gives half-maximal response) or percentage of growth inhibition.

Table 1: Cytotoxic Activity of 5-substituted 1H-tetrazole Derivative 4c

CompoundCell LineCell TypeIC50 (µg/mL)
4c A431Epidermoid Carcinoma44.77[4]
HCT116Colon Cancer201.45[4]
BJ-1Normal Skin Fibroblast92.05[4]
Doxorubicin---

Note: Compound 4c is 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile. Doxorubicin was used as a positive control.[4]

Table 2: Anticancer Activity of Selected Tetrazole Derivatives

CompoundCancer TypeCell LineGrowth % at 10⁻⁵ M
3d ---28.61 to 47.91[5]
4b CNS CancerSNB-75-20.59 to 40.66[5]
Ovarian CancerSK-OV-334.94[5][6]
4c ---17.68 to 44.00[5]
4d CNS CancerSNB-7521.11 to 45.87[5]
4f ---23.46 to 39.94[5]

Note: Compound 3d is 3-(4-bromophenyl) -1-(5-phenyl-1H-tetrazol-1-yl) prop-2-en-1-one. Compounds 4b, 4c, 4d, and 4f are 5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazole derivatives.[5]

Experimental Protocols

Cell Culture
  • Cell Lines: Human cancer cell lines such as A431 (epidermoid carcinoma), HCT116 (colon cancer), and a normal cell line like BJ-1 (skin fibroblast) are commonly used.[4]

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA to ensure logarithmic growth for experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 12.5, 25, 50, and 100 µg/mL).[4] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of this compound derivatives.

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action synthesis Synthesis of this compound Derivatives cell_culture Cell Line Culture (e.g., HCT116, A431) synthesis->cell_culture Test Compounds cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) cell_culture->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism Active Compounds apoptosis Apoptosis Assay (e.g., Flow Cytometry) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle pathway Signaling Pathway Analysis (e.g., Western Blot) mechanism->pathway G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Tetrazole This compound Derivatives Tetrazole->PI3K Inhibition Tetrazole->mTOR Inhibition G cluster_substituents Substituent Modifications cluster_activity Biological Activity Core This compound Core Scaffold for derivatization R1 Substituents at N1 position of tetrazole ring Core:f1->R1 R2 Substituents on the phenyl ring Core:f1->R2 Activity Anticancer Activity R1->Activity Influences potency and selectivity R2->Activity Modulates lipophilicity and target binding

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Bromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(4-Bromophenyl)-1H-tetrazole for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction.- Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Some reactions may require longer heating periods to go to completion. - Increase Temperature: Gradually increase the reaction temperature, but be cautious of potential side product formation at excessively high temperatures. - Optimize Catalyst: The choice and amount of catalyst are crucial. Lewis acids like zinc chloride or copper sulfate can significantly enhance the reaction rate.[1][2] Consider using a different catalyst or increasing the catalyst loading. - Microwave Irradiation: Employing microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[3]
Inactive reagents.- Check Reagent Quality: Ensure the starting material, 4-bromobenzonitrile, is pure. Use freshly opened or properly stored sodium azide, as it can be hygroscopic.
Inappropriate solvent.- Solvent Choice: The polarity of the solvent can influence the reaction. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are commonly used and effective solvents for this synthesis.[2][4] In some cases, greener solvents like water or isopropanol with a suitable catalyst can also be employed.[1]
Formation of Side Products Reaction temperature is too high.- Lower Reaction Temperature: High temperatures can lead to the decomposition of reagents or the formation of unwanted byproducts. Find the optimal temperature that provides a good reaction rate without significant side product formation.
Impure starting materials.- Purify Starting Materials: Ensure the 4-bromobenzonitrile and other reagents are of high purity to avoid side reactions.
Difficult Product Isolation/Purification Product is soluble in the workup solvent.- Adjust pH: The tetrazole product is acidic and can be precipitated from the reaction mixture by acidification with an appropriate acid, such as hydrochloric acid.[2] - Extraction with a suitable solvent: After acidification, the product can be extracted with an organic solvent like ethyl acetate.[2]
Contamination with residual catalyst.- Catalyst Removal: If a heterogeneous catalyst is used, it can be removed by simple filtration.[4][5] For homogeneous catalysts, washing the organic extract with water or a suitable aqueous solution can help remove residual metal salts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the [3+2] cycloaddition reaction between 4-bromobenzonitrile and an azide source, typically sodium azide (NaN₃).[2][3] This reaction is often catalyzed by a Lewis or Brønsted acid to activate the nitrile group.[1][6]

Q2: What are the key factors that influence the yield of the reaction?

A2: Several factors can significantly impact the yield:

  • Catalyst: The choice of catalyst is critical. Lewis acids such as zinc chloride (ZnCl₂), copper sulfate (CuSO₄·5H₂O), and heterogeneous catalysts like silica sulfuric acid or nano-TiCl₄·SiO₂ have been shown to effectively promote the reaction and increase yields.[1][2][4][5]

  • Solvent: High-boiling polar aprotic solvents like DMF and DMSO are commonly used and generally give good results.[2][4]

  • Temperature and Reaction Time: The reaction typically requires heating. The optimal temperature and time depend on the specific catalyst and solvent system used. Microwave-assisted heating can significantly shorten the reaction time and improve the yield.[3]

  • Purity of Reactants: Using pure 4-bromobenzonitrile and a reliable source of sodium azide is essential for achieving high yields and minimizing side reactions.

Q3: Are there any safety precautions I should be aware of when working with sodium azide?

A3: Yes, sodium azide is a toxic and potentially explosive substance.

  • Toxicity: It is highly toxic if ingested or absorbed through the skin. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • Explosion Hazard: Sodium azide can form explosive heavy metal azides. Avoid contact with lead and copper. Also, hydrazoic acid (HN₃), a toxic and explosive gas, can be formed upon contact with acid.[6] All waste containing azide should be handled and disposed of according to institutional safety protocols.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (4-bromobenzonitrile) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis using Zinc Chloride as a Catalyst in Isopropanol

This protocol is adapted from a procedure for the synthesis of 5-substituted 1H-tetrazoles.[1]

Materials:

  • 4-bromobenzonitrile

  • Sodium azide (NaN₃)

  • Zinc(II) chloride (ZnCl₂)

  • Isopropanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, combine 4-bromobenzonitrile (1 mmol), sodium azide (1.5 mmol), and zinc(II) chloride (0.5 mmol).

  • Add isopropanol (5 mL) to the flask.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC until the starting nitrile is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 3M HCl to a pH of approximately 2-3 to precipitate the product.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Synthesis using Copper Sulfate as a Catalyst in DMSO

This protocol is based on a method utilizing a copper catalyst.[2]

Materials:

  • 4-bromobenzonitrile

  • Sodium azide (NaN₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of 4-bromobenzonitrile (1 mmol) in DMSO (2 mL), add sodium azide (1 mmol) and copper(II) sulfate pentahydrate (2 mol%).

  • Heat the reaction mixture to 140 °C with stirring for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 4M HCl (10 mL) and then ethyl acetate (10 mL).

  • Separate the organic layer, wash it with water (2 x 10 mL), and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization to get pure this compound.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of this compound from various literature sources.

Starting MaterialAzide SourceCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-bromobenzonitrileNaN₃β-cyclodextrin/NH₄ClDMF120-95[3]
4-bromobenzonitrileNaN₃Nano-TiCl₄·SiO₂DMFReflux288[4]
4-bromobenzonitrileNaN₃CuSO₄·5H₂ODMSO1401.592[2]
4-bromobenzonitrileNaN₃Silica Sulfuric AcidDMFReflux494[8]
2-bromobenzonitrileNaN₃Zinc ChlorideDMF100-110286.5[9]

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis of this compound.

experimental_workflow reagents 1. Mix Reactants (4-bromobenzonitrile, NaN3, Catalyst) solvent 2. Add Solvent (e.g., DMF, DMSO) reagents->solvent reaction 3. Heat Reaction (Conventional or Microwave) solvent->reaction monitoring 4. Monitor Progress (TLC) reaction->monitoring workup 5. Workup (Acidification, Extraction) monitoring->workup purification 6. Purify Product (Recrystallization) workup->purification product Pure 5-(4-Bromophenyl) -1H-tetrazole purification->product

Caption: General experimental workflow for the synthesis of this compound.

Reaction Mechanism Pathway

This diagram shows the proposed reaction mechanism for the acid-catalyzed synthesis of a 5-substituted-1H-tetrazole from a nitrile.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product nitrile 4-Bromobenzonitrile activated_nitrile Activated Nitrile Complex nitrile->activated_nitrile + Catalyst azide Azide Anion (N3-) imidoyl_azide Imidoyl Azide Intermediate azide->imidoyl_azide Nucleophilic Attack catalyst Lewis/Brønsted Acid (H+ or LA) catalyst->activated_nitrile activated_nitrile->imidoyl_azide tetrazole This compound imidoyl_azide->tetrazole Cyclization

Caption: Proposed mechanism for the acid-catalyzed formation of this compound.

References

Technical Support Center: Purification of 5-(4-Bromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-(4-Bromophenyl)-1H-tetrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities present.

Q2: What are the key physical and chemical properties of this compound relevant to its purification?

A2: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below. The acidic nature of the tetrazole proton (pKa similar to a carboxylic acid) is particularly important for purification methods like acid-base extraction.[1][2]

Q3: What are the potential impurities I might encounter in my crude this compound?

A3: Common impurities include unreacted starting materials such as 4-bromobenzonitrile, residual sodium azide (which is hazardous), and side products from the synthesis.[1] It is crucial to handle any synthesis involving sodium azide with care due to its explosive potential, especially in the presence of heavy metals or strong acids which can form hydrazoic acid.[3]

Q4: How can I effectively remove residual sodium azide from my product?

A4: Residual sodium azide can be quenched by careful addition of a mild acid to the reaction mixture before workup. This converts it to the less hazardous hydrazoic acid, which should be handled in a well-ventilated fume hood. The resulting salts can then be removed during aqueous workup.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Issues

Q: My this compound is not crystallizing from the solution, even after cooling.

A: This is a common issue that can be resolved by addressing a few potential causes:

  • Too much solvent: You may have used an excessive amount of solvent, preventing the solution from reaching saturation upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

    • Solution 2 (Seeding): Add a very small crystal of pure this compound (a "seed crystal") to the solution to initiate crystallization.[5]

  • Inappropriate solvent: The chosen solvent may not be ideal for recrystallization. Refer to the solubility data table to select a more suitable solvent or solvent system.

Q: My product is "oiling out" instead of forming crystals.

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens with compounds that have low melting points or when the solution is too concentrated at a temperature above the compound's melting point.[4][6]

  • Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice.

Column Chromatography Issues

Q: My compound is not moving from the baseline during column chromatography.

A: This indicates that the eluent (mobile phase) is not polar enough to displace the compound from the stationary phase (e.g., silica gel). This compound is a relatively polar compound.

  • Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. A common eluent for 5-substituted tetrazoles is a mixture of petroleum ether and ethyl acetate.[1]

Q: My compound is eluting too quickly with the solvent front.

A: This suggests that the mobile phase is too polar, preventing effective separation from less polar impurities.

  • Solution: Decrease the polarity of your eluent. For instance, increase the proportion of hexane in a hexane/ethyl acetate system.

Q: I am seeing streaking or tailing of my compound on the TLC plate and column.

A: Tailing can be caused by the acidic nature of the tetrazole interacting strongly with the silica gel.

  • Solution: Add a small amount of a polar, slightly acidic modifier to your eluent, such as a few drops of acetic acid. This can help to improve the peak shape by competing for the active sites on the silica.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₅BrN₄[7]
Molecular Weight225.05 g/mol [7]
Melting Point268–270 °C (decomposes)[1]
AppearanceYellowish solid[1]
Aqueous Solubility9.5 µg/mL (at pH 7.4)[7]

Table 2: Solubility of this compound in Common Solvents

SolventSolubilityNotes
WaterSparingly soluble[7]
EthanolSoluble when heatedGood for recrystallization.
Ethyl AcetateModerately solubleUseful for extraction and chromatography.
n-HexaneInsolubleCan be used as an anti-solvent in recrystallization.
DichloromethaneSparingly solubleCan be used for sample loading in chromatography.
AcetoneSoluble
Tetrahydrofuran (THF)Soluble

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A mixture of n-hexane and ethyl acetate (e.g., 1:1) has been reported to be effective.[8] Ethanol or ethanol/water mixtures are also good candidates.[9]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the hot solvent (or the more soluble solvent in a pair) while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a well-packed, crack-free bed. Drain the excess solvent until the solvent level is just above the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and carefully apply it to the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it (gradient elution) if necessary. For example, start with 9:1 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a sufficient amount of a weak aqueous base, such as a 5% sodium bicarbonate solution. The acidic tetrazole will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separation: Shake the funnel gently, venting frequently. Allow the layers to separate and collect the aqueous layer. Repeat the extraction of the organic layer with the aqueous base to ensure complete transfer of the product.

  • Acidification: Cool the combined aqueous layers in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) until the product precipitates out. The pH should be adjusted to be neutral or slightly acidic (pH 6-7) to avoid the formation of quaternary ammonium salts if other basic functional groups are present.

  • Extraction of Pure Product: Extract the precipitated product back into an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve acid_base Acid-Base Extraction dissolve->acid_base  Aqueous Impurities recrystallization Recrystallization dissolve->recrystallization  Solid Impurities column_chromatography Column Chromatography dissolve->column_chromatography  Soluble Impurities pure_product Pure Product acid_base->pure_product recrystallization->pure_product column_chromatography->pure_product

Caption: General purification workflow for this compound.

troubleshooting_recrystallization start Recrystallization Attempted no_crystals No Crystals Formed start->no_crystals Problem? oiling_out Product Oiled Out start->oiling_out Problem? success Pure Crystals Obtained start->success No Problem too_much_solvent Too Much Solvent? no_crystals->too_much_solvent reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent supersaturated Supersaturated Solution? too_much_solvent->supersaturated No concentrate Evaporate Some Solvent too_much_solvent->concentrate Yes supersaturated->start No scratch_seed Scratch Flask or Add Seed Crystal supersaturated->scratch_seed Yes concentrate->start scratch_seed->start reheat_add_solvent->start

Caption: Troubleshooting guide for recrystallization issues.

acid_base_extraction_logic start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3 soln) start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral/Basic Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Deprotonated Tetrazole) separate_layers->aqueous_layer acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer->acidify precipitate Precipitated Pure Product acidify->precipitate extract Extract with Organic Solvent precipitate->extract final_product Pure Product in Organic Solvent extract->final_product

Caption: Logical workflow for acid-base extraction of this compound.

References

Optimizing reaction conditions for the synthesis of 5-substituted-1H-tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-substituted-1H-tetrazoles.

Troubleshooting Guide

This guide is designed to help you navigate and resolve specific issues that may arise during your experiments.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive Nitrile Substrate: Nitriles with electron-donating groups or significant steric hindrance can be less reactive.[1]- Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier.[2] - Use a More Effective Catalyst: Consider catalysts known to activate a broad range of nitriles, such as zinc salts (e.g., ZnBr₂), copper salts (e.g., CuSO₄·5H₂O), or heterogeneous catalysts like zeolites or silica sulfuric acid.[1][3][4] - Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields for unreactive nitriles.[1]
Insufficient Catalyst Activity or Loading: The catalyst may be poisoned, deactivated, or used in an insufficient amount.- Optimize Catalyst Loading: Systematically vary the mole percentage of the catalyst to find the optimal concentration. For example, studies with CuSO₄·5H₂O found 2 mol% to be optimal.[3] - Ensure Catalyst Purity: Use fresh or properly stored catalysts. For heterogeneous catalysts, ensure they are properly activated if required. - Consider Catalyst Leaching: For heterogeneous catalysts, perform a hot filtration test to ensure the active species is not leaching into the solution, which could reduce its reusability and effectiveness.[2]
Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility of reagents or the reaction mechanism.- Solvent Screening: Test a variety of high-boiling polar aprotic solvents such as DMF, DMSO, or NMP.[2][3][4] Water can also be an effective and safe solvent, particularly with zinc salt catalysts.[5][6]
Slow Reaction Rate Low Reaction Temperature: The reaction may be kinetically slow at the current temperature.- Increase Temperature: Gradually increase the reaction temperature, monitoring for any potential side product formation. Many protocols suggest temperatures between 100-120 °C.[2] - Microwave Synthesis: Employ microwave irradiation to accelerate the reaction, often reducing reaction times from hours to minutes.[1]
Inefficient Catalyst: The chosen catalyst may not be optimal for the specific substrate.- Switch Catalyst Type: If using a Lewis acid, consider trying a different one (e.g., from Zn(II) to Cu(II) salts). Heterogeneous catalysts can also offer different activity profiles.[2][3][7]
Side Product Formation Decomposition of Reagents or Products: High temperatures or prolonged reaction times can lead to decomposition.- Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC to determine the optimal time to stop the reaction before significant side product formation occurs.
Reaction with Solvent: The solvent (e.g., DMF) might participate in side reactions under certain conditions.- Choose an Inert Solvent: If solvent participation is suspected, switch to a more inert solvent.
Difficulty in Product Purification Removal of Homogeneous Catalyst: Metal salts used as catalysts can be challenging to separate from the final product.[3]- Use a Heterogeneous Catalyst: Employ catalysts like silica sulfuric acid or zeolites, which can be easily removed by filtration.[2][4] - Acid-Base Workup: Carefully adjust the pH of the reaction mixture during workup. Tetrazoles are acidic and can be precipitated from aqueous solution by acidification after an initial basic wash to remove the catalyst.[8]
Product Solubility: The tetrazole product may be highly soluble in the reaction solvent, making isolation difficult.- Solvent Evaporation and Recrystallization: After filtering off any heterogeneous catalyst, evaporate the solvent and purify the crude product by recrystallization from an appropriate solvent system.[4] - Extraction: If the product is in an aqueous phase, perform multiple extractions with a suitable organic solvent.
Safety Concerns Use of Hydrazoic Acid (HN₃): The in-situ formation of the highly toxic and explosive hydrazoic acid is a major safety concern, especially under acidic conditions.[4][7]- Maintain Basic/Neutral pH: Use reaction conditions that avoid the formation of free HN₃. The use of zinc salts in water often results in a slightly alkaline pH.[5] Using a buffer like triethylamine hydrochloride can also help maintain a stable pH.[9] - Avoid Strong Acids: Do not use strong acids in combination with sodium azide.[10]
Handling Sodium Azide (NaN₃): Sodium azide is highly toxic and can form explosive heavy metal azides.[10][11][12]- Use Proper PPE: Always wear gloves, safety glasses, and a lab coat. Handle solid NaN₃ in a fume hood.[12] - Avoid Contact with Metals: Do not use metal spatulas. Avoid contact with lead, copper, and other heavy metals, including in drain pipes.[10][11] - Proper Quenching and Disposal: Quench any excess azide before disposal. Waste should be handled as acute hazardous waste.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-substituted-1H-tetrazoles?

The most prevalent and versatile method is the [3+2] cycloaddition of an organic nitrile with an azide source, most commonly sodium azide.[13][14] This reaction is often catalyzed by Lewis acids or other promoters to improve yields and reaction rates.

Q2: How do I choose the right catalyst for my reaction?

The choice of catalyst depends on your nitrile substrate and desired reaction conditions.

  • For a wide range of nitriles, including less reactive ones: Zinc salts (e.g., ZnBr₂, ZnCl₂) in water or DMF are a good starting point as they are effective for many substrates.[1][5]

  • For green and reusable options: Heterogeneous catalysts like CoY zeolite or silica sulfuric acid are excellent choices as they are easily separable and can be reused.[2][4]

  • For mild conditions: Copper salts such as CuSO₄·5H₂O have been shown to be effective under relatively mild conditions.[3]

Q3: What are the key safety precautions when working with sodium azide?

Safety is paramount when using sodium azide. Key precautions include:

  • Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including double gloves.[12][15]

  • Explosion Hazard: Avoid contact with heavy metals (lead, copper, etc.) and their salts, as this can form highly shock-sensitive and explosive heavy metal azides.[10] Do not dispose of sodium azide solutions down drains that may contain lead or copper pipes.[11]

  • Hydrazoic Acid Formation: Avoid acidic conditions, which can generate highly toxic, volatile, and explosive hydrazoic acid (HN₃).[9][10]

Q4: Can I use starting materials other than nitriles?

Yes, alternative multicomponent reaction strategies starting from readily available aldehydes have been developed.[16] These methods typically involve the in-situ formation of an intermediate, such as an oxime, which then converts to the tetrazole in a one-pot reaction with an azide source.[16]

Q5: How can I improve the yield for sterically hindered or electron-rich nitriles?

These substrates are often less reactive. To improve yields:

  • Increase Reaction Temperature: This is often the most straightforward approach.

  • Use Microwave Irradiation: This technique can dramatically increase reaction rates and yields for challenging substrates.[1]

  • Select a Potent Catalyst: Some catalytic systems are specifically designed to activate less reactive nitriles.

Q6: What is the typical workup procedure for these reactions?

A general workup procedure involves:

  • Cooling the reaction mixture to room temperature.

  • If using a heterogeneous catalyst, filtering it off.

  • Quenching any excess azide (a common method involves the addition of sodium nitrite under acidic conditions, though this must be done with extreme care in a fume hood).

  • Adding water and adjusting the pH. Often, making the solution basic with NaOH can help in separating the catalyst, followed by acidification to precipitate the tetrazole product.[17]

  • The crude product is then collected by filtration or extracted with an organic solvent.

  • Purification is typically achieved by recrystallization or column chromatography.[4]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for the synthesis of 5-phenyl-1H-tetrazole under various catalytic conditions to facilitate comparison.

Table 1: Effect of Different Catalysts on the Synthesis of 5-phenyl-1H-tetrazole

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
CoY Zeolite20 mgaDMF1201495[2]
CuSO₄·5H₂O2DMSO1201.598[3]
Silica Sulfuric Acid500 mgbDMFReflux495[4]
ZnBr₂100Water1002467c[18]
Py·HCl100DMF110892[17]
No Catalyst-DMF12014<5[2]

a: per 1 mmol of nitrile. b: per 1 mmol of nitrile. c: Large scale reaction (98.0 g product).

Table 2: Optimization of Solvent for CuSO₄·5H₂O Catalyzed Synthesis

SolventTemperature (°C)Time (h)Yield (%)Reference
DMSO1201.598[3]
NMP120285[3]
Water1001235[3]
Nitromethane100120[3]
Chlorobenzene120120[3]

Experimental Protocols

General Protocol for the Synthesis of 5-Substituted-1H-Tetrazoles using a Heterogeneous Catalyst (Silica Sulfuric Acid) [4]

This protocol is adapted from a literature procedure and offers a relatively safe and environmentally benign approach with a straightforward workup.

Materials:

  • Nitrile (1 mmol)

  • Sodium azide (NaN₃) (1.2 mmol)

  • Silica sulfuric acid (500 mg)

  • N,N-Dimethylformamide (DMF) (10 mL)

  • Standard glassware for reflux reaction

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add the nitrile (1 mmol), sodium azide (1.2 mmol), silica sulfuric acid (500 mg), and DMF (10 mL).

    • Safety Note: Handle sodium azide with extreme caution in a fume hood. Avoid using metal spatulas.

  • Reaction: Heat the suspension to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times typically range from 4 to 12 hours depending on the substrate.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid silica sulfuric acid catalyst and wash it with a small amount of DMF or ethyl acetate.

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Combine Nitrile, NaN₃, Catalyst in Solvent reflux Heat to Reflux (e.g., 100-120°C) reagents->reflux monitor Monitor by TLC/HPLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Heterogeneous Catalyst cool->filter evaporate Evaporate Solvent filter->evaporate purify Recrystallization or Column Chromatography evaporate->purify product Pure 5-Substituted-1H-Tetrazole purify->product

Caption: General experimental workflow for the synthesis of 5-substituted-1H-tetrazoles.

Troubleshooting_Tree cluster_conditions Reaction Conditions cluster_reagents Reagents & Catalyst cluster_check Verification start Low or No Yield? temp Increase Temperature start->temp Yes catalyst_loading Optimize Catalyst Loading start->catalyst_loading Yes time Increase Reaction Time temp->time microwave Use Microwave time->microwave recheck Re-evaluate Yield microwave->recheck catalyst_type Change Catalyst (e.g., ZnBr₂, CuSO₄, Zeolite) catalyst_loading->catalyst_type solvent Change Solvent (e.g., DMF, DMSO, Water) catalyst_type->solvent solvent->recheck recheck->start No Improvement success Problem Solved recheck->success Improved

References

Overcoming solubility issues of 5-(4-Bromophenyl)-1H-tetrazole in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of 5-(4-Bromophenyl)-1H-tetrazole in organic solvents. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a solid at room temperature with a high melting point of approximately 260 °C (with decomposition)[1]. Its solubility in aqueous solutions is low; one study reported a solubility of 9.5 µg/mL at pH 7.4[2]. Based on its chemical structure and information from related synthetic procedures, it is expected to have limited solubility in non-polar organic solvents and better solubility in polar aprotic solvents.

Q2: In which organic solvents is this compound most likely to be soluble?

Qualitative Solubility Summary

SolventSolvent TypeExpected Solubility
Dimethylformamide (DMF)Polar AproticSoluble / Moderately Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble / Moderately Soluble
Tetrahydrofuran (THF)Polar AproticSparingly Soluble
Acetonitrile (ACN)Polar AproticSparingly Soluble
Methanol, EthanolPolar ProticSparingly to Poorly Soluble
AcetonePolar AproticSparingly to Poorly Soluble
Dichloromethane (DCM)Non-polarPoorly Soluble / Insoluble
TolueneNon-polarPoorly Soluble / Insoluble

Note: This information is based on inferences from synthetic procedures and the general behavior of similar tetrazole compounds.[3][4][5][6] It is always recommended to perform a small-scale solubility test.

Troubleshooting Guide

Q3: I am having difficulty dissolving this compound in my chosen solvent. What steps can I take?

If you are encountering solubility issues, consider the following troubleshooting steps, which are also outlined in the workflow diagram below.

  • Verify Solvent Choice: Ensure you are using a recommended solvent. For this compound, polar aprotic solvents like DMF or DMSO are the best starting points.

  • Increase Solvent Volume: The concentration of your solution may be too high. Try adding more solvent to see if the compound dissolves.

  • Apply Gentle Heat: Gently warming the mixture can increase the rate of dissolution and the solubility. Use a water bath and monitor the temperature to avoid decomposition, especially given the compound's high melting point with decomposition.

  • Increase Agitation: Ensure the mixture is being stirred or agitated vigorously. Sonication in an ultrasonic bath can also be an effective method to aid dissolution.

  • Use a Co-solvent: If the compound is not soluble enough in your primary solvent, adding a co-solvent in which it is highly soluble (e.g., adding a small amount of DMSO to a solution in THF) can improve overall solubility.

G start Start: Solubility Issue solvent_check Is the solvent appropriate? (e.g., DMF, DMSO) start->solvent_check increase_volume Increase solvent volume solvent_check->increase_volume Yes fail Still insoluble - Re-evaluate solvent system solvent_check->fail No gentle_heat Apply gentle heat and/or sonication increase_volume->gentle_heat success Compound Dissolved increase_volume->success cosolvent Consider using a co-solvent (e.g., add a small amount of DMSO) gentle_heat->cosolvent gentle_heat->success cosolvent->success

Caption: Troubleshooting workflow for dissolving this compound.

Q4: My compound precipitates out of solution over time. What can I do?

Precipitation after initial dissolution suggests that you have created a supersaturated solution.

  • Solution: The most straightforward solution is to dilute the solution further by adding more of the solvent. If this is not possible for your experiment, you may need to find a different solvent or solvent system in which the compound has higher thermodynamic solubility. Keeping the solution slightly warmed (if experimentally permissible) can also help maintain solubility.

Q5: Are there any advanced techniques to improve the solubility of this compound for biological assays?

For biological assays where high concentrations of organic solvents like DMSO or DMF are not desirable, more advanced formulation strategies may be necessary. These are generally applicable to poorly soluble compounds.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous medium can significantly impact solubility. The tetrazole ring has an acidic proton, so increasing the pH with a suitable base will form a more soluble salt.

  • Use of Surfactants: Low concentrations of non-ionic surfactants can help to keep hydrophobic compounds in an aqueous solution.

  • Solid Dispersions: For preclinical or clinical development, creating a solid dispersion of the compound in a hydrophilic polymer carrier can enhance its dissolution rate and apparent solubility in aqueous media.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO or DMF

This protocol describes the standard method for preparing a concentrated stock solution, which can then be diluted into your experimental system.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Addition: Add a small volume of high-purity DMSO or DMF to the vial.

  • Dissolution:

    • Vortex the vial for 1-2 minutes.

    • If the solid is not fully dissolved, gently warm the vial in a water bath (30-40°C) for 5-10 minutes.

    • Alternatively, place the vial in an ultrasonic bath for 5-10 minutes.

  • Final Volume: Once the solid is completely dissolved, add the remaining solvent to reach the final desired concentration and mix thoroughly.

  • Storage: Store the stock solution as appropriate for your experimental needs, typically at -20°C or -80°C. Before use, allow the solution to thaw completely and vortex to ensure it is homogeneous.

Protocol 2: Using a Co-solvent to Enhance Solubility

This protocol is useful when your primary experimental solvent is a poor solvent for the compound.

  • Prepare a Concentrated Stock: Prepare a high-concentration stock solution of this compound in a good solvent, such as DMSO, following Protocol 1.

  • Dilution: To your primary experimental solvent (e.g., a buffer or cell culture medium), add the stock solution dropwise while vigorously stirring or vortexing. The final concentration of the co-solvent (e.g., DMSO) should be kept to a minimum, typically below 1% or 0.5% (v/v), to avoid affecting the experimental system.

  • Observation: Observe the solution for any signs of precipitation. If precipitation occurs, you may need to use a lower final concentration of the compound or explore other solubility enhancement techniques.

G cluster_0 Poor Solvent System cluster_1 Co-Solvent System A Compound B Solvent A->B Insoluble C Compound D Co-Solvent (e.g., DMSO) C->D Soluble E Primary Solvent D->E Added in small volume Result Enhanced Solubility cluster_1 cluster_1 cluster_1->Result

Caption: Conceptual diagram of using a co-solvent to improve solubility.

References

Side product formation in the synthesis of tetrazoles from nitriles and sodium azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrazoles from nitriles and sodium azide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide?

The synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide is a [3+2] cycloaddition reaction. The reaction can proceed through different mechanistic pathways, including a concerted cycloaddition or a stepwise addition of the azide to the nitrile. The use of Lewis or Brønsted acids as catalysts is common to activate the nitrile group towards nucleophilic attack by the azide ion.[1][2][3] The reaction is often depicted as proceeding via an imidoyl azide intermediate which then cyclizes to form the tetrazole ring.[2][4]

Q2: What are the most common side products in this reaction?

The most frequently encountered side product is the corresponding amide , which is formed by the hydrolysis of the starting nitrile.[2] This is particularly prevalent when the reaction is carried out in the presence of water, or under acidic or basic conditions at elevated temperatures. Another major concern is the formation of highly toxic and explosive hydrazoic acid (HN₃) , especially when acidic conditions are employed.[5][6]

Q3: What are some common catalysts used for this reaction and why are they used?

Various catalysts are employed to improve reaction rates and yields. Common examples include:

  • Zinc salts (e.g., ZnBr₂, Zn(OAc)₂): These Lewis acids activate the nitrile group, making it more electrophilic and susceptible to nucleophilic attack by the azide.[3][7]

  • Ammonium chloride (NH₄Cl): This acts as a proton source (a Brønsted acid) to activate the nitrile.[6]

  • Organocatalysts: Certain organic molecules can activate the nitrile and accelerate the reaction.[3]

  • Heterogeneous catalysts (e.g., silica sulfuric acid, zeolites): These solid-supported acids can be easily removed by filtration, simplifying purification.[8]

Troubleshooting Guide

Low or No Yield of Tetrazole

Q: My reaction shows a low yield of the desired tetrazole product. What are the possible causes and how can I improve it?

A: Low yields can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Incomplete Reaction:

    • Cause: The reaction time may be insufficient, or the temperature might be too low. Electron-rich nitriles or sterically hindered substrates often require more forcing conditions.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or increasing the temperature. Microwave irradiation can also be employed to accelerate the reaction.[6]

  • Catalyst Inactivity:

    • Cause: The catalyst may have degraded or is not effective for your specific substrate.

    • Solution: Ensure your catalyst is fresh and anhydrous, especially for moisture-sensitive Lewis acids. Consider screening different catalysts. For instance, if you are using a Brønsted acid like ammonium chloride, a Lewis acid such as zinc bromide might give a higher yield.[9]

  • Hydrolysis of Nitrile to Amide:

    • Cause: Presence of water in the reaction mixture can lead to the formation of the corresponding amide as a major byproduct, thus reducing the yield of the tetrazole.

    • Solution: Use anhydrous solvents and reagents. If the reaction is run in water, the conditions need to be carefully optimized to favor tetrazole formation.

Presence of Impurities

Q: My NMR spectrum shows peaks that do not correspond to my starting material or the desired tetrazole. What could they be?

A: The most common impurity is the corresponding amide.

  • Identification of Amide Impurity: In the case of synthesizing 5-phenyl-1H-tetrazole from benzonitrile, the primary impurity would be benzamide. You can identify it by its characteristic NMR signals.

    • ¹H NMR (DMSO-d₆): Benzamide shows two broad singlets for the -NH₂ protons around 8.05 and 7.46 ppm, in addition to aromatic protons.[10]

    • Comparison: The ¹H NMR of 5-phenyl-1H-tetrazole in DMSO-d₆ shows aromatic protons typically between 7.5 and 8.1 ppm and a broad singlet for the N-H proton at a much lower field (around 17 ppm), which is often not observed.[10][11]

Q: How can I minimize the formation of the amide byproduct?

A:

  • Anhydrous Conditions: Ensure all your reagents and solvents are dry.

  • Reaction Temperature: High temperatures can sometimes promote nitrile hydrolysis. Try running the reaction at a lower temperature for a longer duration.

  • Choice of Catalyst and Solvent: Some catalytic systems and solvents are more prone to promoting hydrolysis. For example, reactions in water need careful pH control.[12]

Purification Challenges

Q: I'm having difficulty purifying my tetrazole product from the unreacted nitrile and amide byproduct.

A: Purification can often be achieved by leveraging the acidic nature of the tetrazole ring.

  • Acid-Base Extraction:

    • After the reaction, the crude mixture can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., 1M NaOH). The acidic tetrazole will be deprotonated and move to the aqueous layer, while the unreacted nitrile and amide will remain in the organic layer.

    • The aqueous layer can then be separated and acidified (e.g., with 1M HCl) to precipitate the pure tetrazole, which can be collected by filtration.

  • Recrystallization:

    • If the product is solid, recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) can be an effective method to remove impurities.[13]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 5-Phenyl-1H-tetrazole

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NH₄ClDMF1207~90 (crude)[3]
Zn(OAc)₂·2H₂OTolueneReflux2494[14]
CuSO₄·5H₂ODMSO1401High[7]
Nano-TiCl₄/SiO₂-1200.596[15]
ZnBr₂ (in water)Water1002499[12]

Experimental Protocols

Synthesis of 5-Phenyl-1H-tetrazole using Ammonium Chloride in DMF

This protocol is a representative procedure for the synthesis of a 5-substituted-1H-tetrazole.

Materials:

  • Benzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

  • Deionized water

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzonitrile (1.0 eq), sodium azide (1.2 eq), and ammonium chloride (1.1 eq).

  • Add anhydrous DMF as the solvent.

  • Reaction: Heat the reaction mixture to 120-130 °C and stir for several hours (e.g., 7-24 hours). Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing water.

    • Acidify the aqueous mixture with HCl to a pH of ~2-3 to precipitate the product.

    • Stir the mixture in an ice bath to complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by performing an acid-base extraction as described in the purification section.

Safety Precautions:

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals.

  • The reaction can produce hydrazoic acid (HN₃), which is volatile, toxic, and explosive. All operations should be performed in a well-ventilated fume hood.

  • Quench any residual azide in the reaction waste with a suitable reagent like sodium nitrite under acidic conditions before disposal.

Visualizations

Reaction Pathways

ReactionPathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Nitrile R-C≡N (Nitrile) ActivatedNitrile Activated Nitrile Nitrile->ActivatedNitrile Catalyst (e.g., H⁺, Zn²⁺) Azide N₃⁻ (Azide) ImidoylAzide Imidoyl Azide Intermediate ActivatedNitrile->ImidoylAzide + N₃⁻ Tetrazole 5-Substituted-1H-tetrazole ImidoylAzide->Tetrazole Cyclization Nitrile2 R-C≡N (Nitrile) Amide R-C(=O)NH₂ (Amide) Nitrile2->Amide H₂O (Hydrolysis)

Caption: Main and side reaction pathways in tetrazole synthesis.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield of Tetrazole CheckCompletion Check Reaction Completion (TLC, LC-MS) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes IncreaseTimeTemp Increase Reaction Time or Temperature Incomplete->IncreaseTimeTemp CheckCatalyst Check Catalyst Activity /Screen New Catalysts Incomplete->CheckCatalyst AnalyzeImpurities Analyze Impurities (NMR, LC-MS) Complete->AnalyzeImpurities AmidePresent Amide Impurity Present AnalyzeImpurities->AmidePresent Yes NoMajorImpurity No Major Impurities AnalyzeImpurities->NoMajorImpurity No Anhydrous Use Anhydrous Conditions AmidePresent->Anhydrous OptimizePurification Optimize Purification (Extraction, Recrystallization) NoMajorImpurity->OptimizePurification

Caption: Troubleshooting workflow for low yield in tetrazole synthesis.

References

Selecting the best catalyst for 5-(4-Bromophenyl)-1H-tetrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 5-(4-Bromophenyl)-1H-tetrazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of various catalytic systems.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in tetrazole synthesis can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst Inactivity or Insufficient Loading: The choice and handling of the catalyst are critical. Ensure the catalyst is active and used in the appropriate amount. Some catalysts are sensitive to air or moisture. For instance, when using Lewis acids like Zn(II) salts, their activity is crucial for the reaction to proceed efficiently.[1][2] In some cases, a higher catalyst loading might be necessary, but this should be optimized to avoid side reactions.[1]

  • Reaction Temperature and Time: The [2+3] cycloaddition of nitriles and azides often requires elevated temperatures to proceed at a reasonable rate.[3][4] However, prolonged reaction times at high temperatures can lead to product decomposition.[4] It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction outcome. Highly polar aprotic solvents like DMF and DMSO are commonly used and often give good to excellent yields.[4] Protic solvents like ethanol may not be suitable for this reaction.[2]

  • Purity of Reactants: Ensure that the 4-bromobenzonitrile and sodium azide are of high purity. Impurities in the starting materials can interfere with the catalytic cycle and lead to the formation of byproducts.

  • Inefficient Work-up: The work-up procedure is crucial for isolating the product. Acidification of the reaction mixture is typically required to protonate the tetrazole ring, making it less soluble in the aqueous phase and facilitating its precipitation or extraction. Incomplete acidification can result in the loss of product.

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A2: A common byproduct in this synthesis is the corresponding carboxylic acid (4-bromobenzoic acid), formed by the hydrolysis of the nitrile starting material. This is particularly an issue when using certain catalysts or reaction conditions.

  • Minimizing Hydrolysis: The use of zinc bromide as a catalyst in a continuous-flow system has been shown to minimize the hydration of the nitrile to the corresponding carboxamide, even at elevated temperatures.[5] When using other Lewis acids, ensuring anhydrous conditions can help reduce the formation of hydrolysis byproducts.

Q3: The purification of my final product is challenging. What are the best methods for purifying this compound?

A3: this compound is a solid at room temperature. The most common and effective purification method is recrystallization.

  • Recrystallization: After the work-up, the crude product can be recrystallized from a suitable solvent, such as hot ethanol or a mixture of ethanol and water.[6] This process helps to remove unreacted starting materials and byproducts.

  • Washing: The precipitated product should be washed with cold water and a non-polar organic solvent like chloroform to remove residual impurities.[7]

Q4: What are the critical safety precautions I need to take when working with sodium azide?

A4: Sodium azide (NaN₃) is a highly toxic and potentially explosive compound. Strict adherence to safety protocols is mandatory.

  • Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[8][9][10] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[8][9]

  • Explosion Hazard: Sodium azide can form explosive heavy metal azides upon contact with metals like copper, lead, brass, and solder.[10][11] Avoid using metal spatulas or equipment. It can also form the highly toxic and explosive hydrazoic acid (HN₃) upon contact with acids.[10][12] Acidification steps should be performed with extreme caution in a fume hood.

  • Waste Disposal: All waste containing sodium azide must be treated as hazardous waste and disposed of according to institutional guidelines.[8][12] Quenching residual azide with a solution of sodium nitrite and acid is a common practice to neutralize its reactivity before disposal.[13]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of different catalysts for the synthesis of this compound.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Graphene Oxide10 mgH₂O100695[8]
CuSO₄·5H₂O2DMSO140194[9]
Nano-TiCl₄·SiO₂0.1 gDMFReflux292[7]
Silica Sulfuric Acid100DMFReflux4-1295[1]
Zn(OAc)₂·2H₂O10DMF120692[14]
Continuous Flow (no catalyst)N/ANMP:H₂O (9:1)1900.33~81[5]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Synthesis using Graphene Oxide Catalyst[8]
  • Reaction Setup: In a round-bottom flask, combine 4-bromobenzonitrile (1 mmol), sodium azide (1.5 mmol), and graphene oxide (10 mg).

  • Solvent Addition: Add 2 mL of water to the flask.

  • Reaction: Heat the mixture at 100 °C with stirring for 6 hours.

  • Work-up: After cooling to room temperature, add 5 mL of 1M HCl.

  • Isolation: The precipitated solid is collected by filtration, washed with water, and dried to afford this compound.

Protocol 2: Synthesis using CuSO₄·5H₂O Catalyst[9]
  • Reaction Setup: To a solution of 4-bromobenzonitrile (1 mmol) in DMSO (3 mL), add sodium azide (1.1 mmol) and CuSO₄·5H₂O (0.02 mmol).

  • Reaction: Heat the reaction mixture at 140 °C for 1 hour. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water (30 mL).

  • Acidification: Acidify the solution with 4N HCl to a pH of approximately 2-3.

  • Isolation: The resulting precipitate is filtered, washed with water, and dried.

Protocol 3: Synthesis using Nano-TiCl₄·SiO₂ Catalyst[7]
  • Reaction Setup: In a flask, mix 4-bromobenzonitrile (1 mmol), sodium azide (2 mmol), and nano-TiCl₄·SiO₂ (0.1 g) in DMF (5 mL).

  • Reaction: Heat the mixture to reflux for 2 hours.

  • Catalyst Removal: Cool the reaction to room temperature and filter to remove the catalyst.

  • Precipitation: Add ice water and 4N HCl (5 mL) to the filtrate to precipitate the product.

  • Isolation: The solid is collected by filtration and washed with cold chloroform to yield the pure product.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_nitrile 4-Bromobenzonitrile reaction_setup Combine Reactants and Solvent start_nitrile->reaction_setup start_azide Sodium Azide start_azide->reaction_setup start_catalyst Catalyst start_catalyst->reaction_setup start_solvent Solvent start_solvent->reaction_setup heating Heat and Stir (Monitor by TLC) reaction_setup->heating cooling Cool to Room Temperature heating->cooling acidification Acidify with HCl cooling->acidification precipitation Precipitate Product acidification->precipitation filtration Filter Solid precipitation->filtration washing Wash with Water and Organic Solvent filtration->washing drying Dry Product washing->drying recrystallization Recrystallization (Optional) drying->recrystallization final_product This compound drying->final_product recrystallization->final_product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Guide

troubleshooting_guide cluster_solutions_yield Solutions for Low Yield cluster_solutions_byproducts Solutions for Byproducts cluster_solutions_purification Solutions for Purification low_yield Low Yield optimize_catalyst Optimize Catalyst Loading low_yield->optimize_catalyst check_catalyst_activity Check Catalyst Activity low_yield->check_catalyst_activity optimize_temp_time Optimize Temperature & Time low_yield->optimize_temp_time change_solvent Change Solvent (e.g., to DMSO) low_yield->change_solvent check_reactant_purity Check Reactant Purity low_yield->check_reactant_purity byproducts Byproduct Formation anhydrous_conditions Ensure Anhydrous Conditions byproducts->anhydrous_conditions use_specific_catalysts Use Catalysts that Minimize Nitrile Hydration byproducts->use_specific_catalysts purification_issue Purification Difficulty recrystallize Recrystallize from Appropriate Solvent purification_issue->recrystallize thorough_washing Thoroughly Wash Precipitate purification_issue->thorough_washing

Caption: A troubleshooting guide for common issues in 5-aryl-1H-tetrazole synthesis.

References

Safe handling and storage procedures for 5-(4-Bromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe handling and storage of 5-(4-Bromophenyl)-1H-tetrazole. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a solid organic compound with the chemical formula C7H5BrN4.[1][2] Its primary hazards, as identified by the Globally Harmonized System (GHS), include:

  • Acute oral toxicity: Harmful if swallowed.[1][2][3]

  • Serious eye damage/irritation: Can cause serious eye damage.[1][2][3]

  • Skin corrosion/irritation: May cause skin irritation.[3][4][5]

  • Respiratory irritation: May cause respiratory irritation.[5][6]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

Appropriate PPE is crucial to ensure personal safety. When handling this compound, the following should be worn:

  • Eye Protection: Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved N95 dust mask or higher is recommended, especially when handling powders.[1][2]

  • Skin and Body Protection: A lab coat, long-sleeved shirt, and long pants should be worn to prevent skin contact.[5]

Q3: What are the proper storage conditions for this compound?

To ensure the stability and safety of this compound, it should be stored under the following conditions:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5][6]

  • Store away from incompatible materials such as strong oxidizing agents.[8][9]

  • The compound is stable under normal storage conditions.[6][9]

Q4: What should I do in case of accidental exposure?

In the event of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][5][6]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, get medical advice.[4][5][6]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[4][5][6]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5][8]

Q5: How should I dispose of this compound waste?

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5] Do not let the product enter drains.[5][10]

Troubleshooting Guide

Q: I observed the solid has changed color/texture in the container. Is it still usable?

A: A change in color or texture may indicate decomposition or contamination. Tetrazoles can be sensitive to heat.[10] It is recommended to consult the certificate of analysis for the expected appearance. If the appearance has significantly changed, it is advisable to dispose of the compound and use a fresh batch to ensure the integrity of your experiment.

Q: The compound is not dissolving as expected in my chosen solvent. What can I do?

A: First, verify the solubility of this compound in your specific solvent from literature or supplier documentation. If solubility is expected to be low, you can try gentle heating or sonication to aid dissolution. Ensure you are using a high-purity solvent, as impurities can affect solubility. If the issue persists, consider using an alternative solvent system.

Q: My reaction yield is lower than expected. Could the handling of this compound be a factor?

A: Yes, improper handling could be a contributing factor. Ensure that the compound has been stored correctly, as exposure to moisture or high temperatures could lead to degradation.[9] Use an accurate weighing method in a controlled environment to avoid loss of material. It is also important to ensure the purity of the starting material.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C7H5BrN4[1][6]
Molecular Weight 225.05 g/mol [1][2][6]
Appearance Solid[1][2]
Melting Point 260 °C (decomposes)[1][2]
Storage Class Combustible Solids[1][2]

Experimental Protocols

Protocol for Safe Weighing and Handling of this compound

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[4][5] Wear all required personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Weighing: Use a clean, dry spatula and a tared weigh boat on an analytical balance. Handle the solid gently to minimize dust formation.[7]

  • Transfer: Carefully transfer the weighed solid to your reaction vessel. If any solid is spilled, clean it up immediately following proper procedures.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water.[4][5] Clean all equipment that came into contact with the chemical.

Protocol for Emergency Spill Response

  • Evacuate: If the spill is large, evacuate the immediate area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill.[9]

  • Collect: Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal.[6][11] Avoid creating dust.[7]

  • Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Dispose: Dispose of the waste material according to institutional and local regulations.[4]

Visualizations

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Cleanup cluster_emergency Emergency Procedures cluster_spill_response Spill Response cluster_exposure_response First Aid A Don PPE: - Safety Goggles - Lab Coat - Gloves B Work in Ventilated Area (e.g., Fume Hood) A->B Exposure Exposure Occurs A->Exposure C Weigh Solid Carefully (Minimize Dust) B->C D Transfer to Reaction Vessel C->D Spill Spill Occurs C->Spill E Clean Equipment D->E D->Spill F Wash Hands Thoroughly E->F G Dispose of Waste Properly F->G S1 Evacuate & Alert Spill->S1 E1 Move to Fresh Air (Inhalation) Exposure->E1 E2 Rinse with Water (Eye/Skin) Exposure->E2 S2 Contain Spill S1->S2 S3 Collect Waste S2->S3 S4 Decontaminate Area S3->S4 E3 Seek Medical Attention E1->E3 E2->E3

Caption: Workflow for the safe handling of this compound.

References

Troubleshooting low conversion rates in tetrazole cycloaddition reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in tetrazole cycloaddition reactions.

Troubleshooting Guide

This guide addresses common issues encountered during tetrazole cycloaddition reactions in a question-and-answer format.

Question 1: My tetrazole cycloaddition reaction shows low to no conversion. What are the initial troubleshooting steps?

Low conversion is a frequent issue that can often be resolved by systematically evaluating the reaction components and conditions. Start by verifying the quality and purity of your starting materials—nitriles (or alkenes/alkynes) and the azide source (e.g., sodium azide, trimethylsilyl azide). Ensure all reagents are dry, as moisture can interfere with the reaction. It is also crucial to confirm that the reaction is being conducted under an inert atmosphere (e.g., nitrogen or argon) if your reagents or catalyst are sensitive to air or moisture.

A logical workflow for troubleshooting this issue is outlined below:

start Low/No Conversion reagent_check Verify Reagent Purity and Dryness start->reagent_check atmosphere_check Ensure Inert Atmosphere reagent_check->atmosphere_check Reagents OK parameter_optimization Systematically Optimize Reaction Parameters atmosphere_check->parameter_optimization Atmosphere OK analysis Analyze for Side Products parameter_optimization->analysis end_success Improved Conversion analysis->end_success Issue Identified & Resolved end_fail Consult Further Literature analysis->end_fail Issue Unresolved

Caption: Initial troubleshooting workflow for low conversion rates.

Question 2: How do I select the optimal solvent and temperature for my reaction?

Solvent and temperature are critical parameters that significantly influence reaction rates and yields. The optimal choice depends on the specific substrates and catalyst used.

Solvent Selection: Polar aprotic solvents are often effective for the [3+2] cycloaddition of nitriles and sodium azide. Studies have shown that Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) frequently provide excellent yields.[1][2] In contrast, solvents like methanol and toluene may result in significantly lower yields.[1][3] For photo-induced tetrazole-alkene cycloadditions, a mixture of an aqueous buffer and an organic solvent like acetonitrile is common.[4]

Temperature Optimization: Increasing the reaction temperature can enhance the reaction rate. However, excessively high temperatures can lead to the thermal decomposition of the tetrazole product, resulting in reduced yields.[1][3] It is advisable to start with temperatures reported in the literature for similar substrates and then carefully screen a range of temperatures to find the optimum for your specific system. For instance, some cobalt-catalyzed reactions proceed efficiently at 60°C, while others may require temperatures around 110°C.[1][5]

Table 1: Effect of Solvent on Tetrazole Synthesis Yield

Solvent Yield (%) Reference
DMSO 99% [1]
DMF 80-92% [1][2]
Acetonitrile 50% [1]
Methanol <20% [1][2]

| Toluene | ~15% |[1][2] |

Question 3: My reaction is still slow despite optimizing solvent and temperature. Should I use a catalyst?

Yes, the use of a catalyst is a standard method to improve both the rate and yield of tetrazole cycloadditions. A variety of catalysts, including Lewis acids, transition metal complexes, and heterogeneous catalysts, have been shown to be effective.

  • Lewis Acids: Zinc salts (e.g., ZnBr₂, ZnCl₂) are commonly used to activate the nitrile group towards nucleophilic attack by the azide.[6][7]

  • Transition Metal Catalysts: Cobalt and copper complexes have been reported to efficiently catalyze the reaction, often under milder conditions.[1][5]

  • Heterogeneous Catalysts: Solid-supported catalysts like silica sulfuric acid or various nanocatalysts offer the advantages of high efficiency and ease of separation and recycling.[2][8]

The choice of catalyst will depend on your specific substrates and reaction conditions. It is recommended to consult the literature for a catalyst that has been successfully used with similar molecules.

cluster_reactants Reactants cluster_catalyst Catalyst Action nitrile Nitrile (R-C≡N) activation Nitrile Activation nitrile->activation azide Azide (N₃⁻) azide->activation catalyst Catalyst (e.g., Zn²⁺, Co²⁺) catalyst->activation product Tetrazole Product activation->product [3+2] Cycloaddition

Caption: Logical relationship of reactants and catalyst in the cycloaddition.

Question 4: I am observing multiple spots on my TLC plate, and the yield of the desired product is low. What are the possible side reactions?

The formation of byproducts is a common cause of low conversion rates. In tetrazole cycloadditions, potential side reactions can include:

  • Product Decomposition: As mentioned, tetrazoles can be thermally unstable and may decompose at high temperatures or over long reaction times.[1][3] Try reducing the reaction temperature or time.

  • Isomer Formation: Depending on the substitution pattern of your starting materials, the formation of regioisomers is possible.

  • Reactions with Impurities: Impurities in your starting materials or solvent can lead to unexpected side products.

Careful analysis of the reaction mixture by techniques such as LC-MS or NMR can help identify the structure of the byproducts, providing clues to the underlying side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for a catalyzed tetrazole synthesis?

A general procedure for the synthesis of 5-substituted-1H-tetrazoles using a heterogeneous catalyst is as follows:

Experimental Protocol: General Procedure for Catalyzed Tetrazole Synthesis [5]

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer, add the aromatic nitrile (1 mmol), sodium azide (1.2 mmol), and the catalyst (e.g., 8 mg of Co–Ni/Fe₃O₄@MMSHS).[5]

  • Add the solvent (e.g., 5 mL of a 1:1 mixture of H₂O/EtOH).[5]

  • Heat the reaction mixture to the desired temperature (e.g., 60°C) with stirring.[5]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product through appropriate workup and purification procedures (e.g., extraction, filtration if using a heterogeneous catalyst, and recrystallization or column chromatography).

Q2: How does the electronic nature of the substituents on the nitrile affect the reaction rate?

The reaction rate is sensitive to the electronic properties of the substituent on the nitrile. Electron-withdrawing groups generally increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide. This typically leads to higher reaction rates and better yields.[9] Conversely, electron-donating groups can decrease the reactivity of the nitrile.

Table 2: Influence of Nitrile Substituent on Reaction Yield

Nitrile Substrate Substituent Type General Yield Reference
Benzonitrile Aromatic Good to Excellent [1]
Acrylonitrile Vinyl Good [1]

| Nitriles with EWGs | Electron-Withdrawing | Generally Better |[9] |

Q3: For photo-induced tetrazole-alkene cycloadditions, what factors are most important for high conversion?

For photo-induced "photoclick chemistry," several factors are crucial:

  • Wavelength of Light: The tetrazole must be irradiated at a wavelength that triggers the formation of the reactive nitrile imine intermediate. This is often in the UV range (e.g., 302 nm).[4]

  • Alkene Reactivity: The choice of the alkene dipolarophile is critical. Strained alkenes, such as bicyclo[6.1.0]nonyne (BCN) or trans-cyclooctene (TCO), often exhibit significantly higher reaction rates.[10][11]

  • Quantum Yield: The efficiency of the fluorophore formation (if applicable) can be improved by modifying the alkene structure, for instance, by using an aromatic alkene like styrene.[4][12]

  • Oxygen: These reactions should be performed under conditions that minimize quenching of the excited state, which may involve degassing the solvent.

tetrazole Tetrazole light UV Light (hν) tetrazole->light intermediate Nitrile Imine (Reactive Intermediate) light->intermediate Photo-activation product Pyrazoline Product intermediate->product [3+2] Cycloaddition alkene Alkene alkene->product

Caption: Simplified workflow for a photo-induced tetrazole-alkene cycloaddition.

Q4: Are there any safety precautions I should be aware of when working with azides?

Yes, azides, particularly sodium azide and hydrazoic acid (which can be formed in situ), are highly toxic and potentially explosive. Always handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid gas. Also, avoid contact with heavy metals, as this can form explosive heavy metal azides. Consult your institution's safety guidelines and relevant material safety data sheets (MSDS) before starting any experiment.

References

Technical Support Center: Purification of Tetrazole Products from Residual Sodium Azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effective methods for removing residual sodium azide from tetrazole products. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual sodium azide from my tetrazole product?

A1: The most common and effective methods for removing residual sodium azide from small molecule tetrazole products are:

  • Aqueous Extraction: This is often the first and most important step. Sodium azide is highly soluble in water, whereas many organic tetrazole products have limited water solubility. By dissolving the reaction mixture in an organic solvent and washing with water or a slightly basic aqueous solution, the sodium azide can be partitioned into the aqueous layer.

  • Chemical Quenching: This involves chemically destroying the excess sodium azide in the reaction mixture before work-up. The most common method is the addition of sodium nitrite followed by acidification.

  • Recrystallization: This is a powerful technique for purifying solid tetrazole products. As the desired compound crystallizes from a suitable solvent system, the highly soluble sodium azide remains in the mother liquor.

  • Column Chromatography: For tetrazole products that are difficult to crystallize or require a higher degree of purity, column chromatography over silica gel or other stationary phases can be effective in separating the product from inorganic salts like sodium azide.

Q2: My tetrazole product is polar and shows some solubility in water. How can I avoid product loss during aqueous extraction?

A2: This is a common challenge. If your tetrazole is polar, you can employ a "salting-out" technique. By saturating the aqueous layer with a salt like sodium chloride (brine), you can decrease the solubility of your organic product in the aqueous phase, thus driving it into the organic layer and improving your recovery.[1][2][3] Additionally, using a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol, can help recover more polar products.[3]

Q3: Is it safe to concentrate my crude product on a rotary evaporator if it still contains residual sodium azide?

A3: Extreme caution is advised. While sodium azide itself is not volatile, the presence of any acidic species (including acidic silica gel from a previous column) could potentially generate hydrazoic acid (HN₃), which is volatile and highly explosive. It is best practice to remove the bulk of the sodium azide through an aqueous work-up and/or chemical quenching before concentrating the organic solution.

Q4: How can I confirm that all the sodium azide has been removed from my final product?

A4: Several analytical methods can be used to detect and quantify residual azide. For trace-level detection, highly sensitive methods like Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable.[4] Ion Chromatography (IC) with UV detection is another effective technique. For a qualitative and rapid check to ensure the quenching reaction is complete, starch-iodide paper can be used to test for the presence of excess nitrous acid.

Troubleshooting Guides

Problem 1: Low recovery of tetrazole product after aqueous work-up.
Possible Cause Troubleshooting Step
High polarity of the tetrazole product Employ the "salting-out" technique by washing with brine (saturated NaCl solution) instead of pure water to decrease the solubility of your product in the aqueous phase.[1][2][3]
Use a more polar extraction solvent like ethyl acetate or n-butanol.[3]
Emulsion formation during extraction Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Incorrect pH of the aqueous phase Tetrazoles are acidic (pKa similar to carboxylic acids). Adjusting the pH of the aqueous phase to be acidic (e.g., pH 2-3) will ensure the tetrazole is in its neutral form, which is generally less soluble in water and more soluble in organic solvents.
Problem 2: Tetrazole product "oils out" instead of crystallizing during recrystallization.
Possible Cause Troubleshooting Step
Presence of significant impurities Impurities can lower the melting point of your compound. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel or an aqueous wash, before recrystallization.
Cooling the solution too quickly Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of well-defined crystals.
Inappropriate recrystallization solvent The chosen solvent may be too good a solvent for your compound. Try a different solvent or a solvent mixture. Small-scale solubility tests are recommended to find the optimal solvent system.
Problem 3: Tetrazole product is strongly retained on the silica gel column.
Possible Cause Troubleshooting Step
High polarity of the tetrazole Gradually increase the polarity of the mobile phase (eluent). For example, increase the percentage of methanol or ethanol in your dichloromethane or ethyl acetate mobile phase.
Acidic nature of silica gel The acidic nature of silica gel can lead to strong interactions with the tetrazole. You can try neutralizing the silica gel by preparing a slurry with a small amount of a non-polar solvent containing ~1% triethylamine before packing the column. Alternatively, using a different stationary phase like neutral alumina might be beneficial.

Data Presentation: Comparison of Removal Methods

Method Principle Advantages Disadvantages Best Suited For
Chemical Quenching Conversion of NaN₃ to N₂ gasIrreversible destruction of azide; relatively fast.Exothermic reaction; produces toxic NO gas; requires careful control of pH.Initial work-up of the reaction mixture before extraction.
Aqueous Extraction Partitioning between immiscible solventsSimple, inexpensive, and effective for removing large quantities of azide.Can lead to product loss for polar tetrazoles; may form emulsions.Crude purification after the reaction is complete.
Recrystallization Difference in solubility between the product and impuritiesCan yield highly pure crystalline material; effective at removing inorganic salts.Not suitable for oils or non-crystalline solids; requires finding a suitable solvent system; some product loss in the mother liquor is inevitable.Final purification of solid tetrazole products.
Column Chromatography Differential adsorption on a stationary phaseCan provide very high purity; applicable to both solids and oils; separates a wide range of impurities.More time-consuming and requires more solvent than other methods; potential for product loss on the column.Purification of non-crystalline products or when very high purity is required.

Experimental Protocols

Protocol 1: Chemical Quenching of Sodium Azide

! CAUTION: This procedure must be performed in a well-ventilated fume hood as it generates toxic nitric oxide (NO) gas. Always wear appropriate personal protective equipment (PPE).

  • Cool the reaction mixture containing sodium azide to 0-5 °C in an ice bath.

  • While stirring, slowly add a 20% aqueous solution of sodium nitrite (NaNO₂). Use approximately 1.5 g of sodium nitrite for every 1 g of residual sodium azide.

  • After the addition of the sodium nitrite solution, slowly add a 20% aqueous solution of sulfuric acid (H₂SO₄) dropwise. Maintain the temperature below 10 °C. IMPORTANT: The acid must be added after the nitrite to prevent the formation of highly toxic and explosive hydrazoic acid (HN₃).

  • Continue adding the acid until the solution is acidic (test with litmus paper) and the evolution of gas ceases.

  • To confirm the complete destruction of azide, test the acidic solution with starch-iodide paper. A blue color indicates the presence of excess nitrous acid, signifying that the quenching is complete.

  • The quenched aqueous mixture can then proceed to the standard work-up and extraction procedure.

Protocol 2: Aqueous Extraction for Sodium Azide Removal
  • After the reaction is complete (and after chemical quenching, if performed), dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of deionized water and shake the funnel gently, venting frequently.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the washing step with water two more times. For polar tetrazole products, use brine for the final two washes to minimize product loss.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Mandatory Visualizations

experimental_workflow cluster_reaction Tetrazole Synthesis cluster_quenching Optional Quenching cluster_workup Aqueous Work-up cluster_purification Final Purification reaction Reaction Mixture (Tetrazole, NaN₃, Solvent) quench Chemical Quenching (NaNO₂, H₂SO₄) reaction->quench Safety First extraction Aqueous Extraction (Organic Solvent + Water/Brine) reaction->extraction Direct Work-up quench->extraction organic_layer Organic Layer (Tetrazole Product) extraction->organic_layer aqueous_layer Aqueous Layer (NaN₃ Waste) extraction->aqueous_layer purification Purification (Recrystallization or Chromatography) organic_layer->purification final_product Pure Tetrazole Product purification->final_product

Caption: Workflow for removing residual sodium azide from tetrazole products.

troubleshooting_logic decision decision action action start Low Product Recovery After Extraction is_polar Is the tetrazole product polar? start->is_polar salting_out Use Brine Wash ('Salting Out') is_polar->salting_out Yes emulsion Emulsion Formation? is_polar->emulsion No change_solvent Use More Polar Extraction Solvent salting_out->change_solvent change_solvent->emulsion gentle_shake Gentle Swirling & Add Brine emulsion->gentle_shake Yes check_pH Check Aqueous pH emulsion->check_pH No gentle_shake->check_pH

Caption: Troubleshooting logic for low product recovery during aqueous extraction.

References

Optimization of solvent systems for synthesizing 5-aryl-1H-tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-aryl-1H-tetrazoles. The following sections address common issues related to solvent system optimization and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-aryl-1H-tetrazoles?

The most prevalent method is the [3+2] cycloaddition of an aryl nitrile with an azide source, typically sodium azide.[1][2][3] This reaction is often catalyzed by various agents, including metal salts (e.g., zinc salts), zeolites, or nanoparticles, to improve reaction rates and yields.[1][2][4][5]

Q2: Why is solvent selection critical in the synthesis of 5-aryl-1H-tetrazoles?

Solvent selection significantly influences the reaction's success by affecting the solubility of reagents (especially sodium azide), reaction kinetics, and temperature control. The polarity of the solvent plays a crucial role in the reaction's efficiency.[1][6][7][8] High boiling point polar aprotic solvents like DMF and DMSO are commonly used due to their ability to dissolve sodium azide and facilitate the reaction at elevated temperatures.[1][7][8][9]

Q3: Are there any "green" or environmentally friendly solvent options for this synthesis?

Yes, research has focused on developing more environmentally benign protocols. Water has been successfully used as a solvent, particularly with certain catalysts like zinc salts.[5][6][10] Other greener options include isopropanol, polyethylene glycol (PEG), and in some cases, solvent-free conditions have been reported.[2][5][11]

Q4: How does the electronic nature of the substituents on the aryl nitrile affect the reaction?

Electron-withdrawing groups on the aryl nitrile generally enhance the electrophilicity of the nitrile carbon, leading to faster reaction times and higher yields.[12][13] Conversely, electron-donating groups can decrease the reactivity, often requiring longer reaction times or higher temperatures.[9]

Troubleshooting Guide

Problem 1: Low or no product yield.

  • Possible Cause 1: Poor solubility of sodium azide.

    • Solution: Switch to a more polar aprotic solvent like DMF or DMSO, which are known to be effective in dissolving sodium azide.[1][7][8][14] Ensure the reaction mixture is adequately stirred to maximize contact between reactants.

  • Possible Cause 2: Inappropriate solvent polarity.

    • Solution: The choice of solvent is critical. While non-polar solvents like toluene can be used, they often result in lower yields compared to polar aprotic solvents.[1][7][8] Protic solvents such as ethanol are generally not suitable for this reaction.[1] Refer to the data table below for a comparison of different solvents.

  • Possible Cause 3: Insufficient reaction temperature.

    • Solution: Many syntheses of 5-aryl-1H-tetrazoles require elevated temperatures, often in the range of 100-140 °C.[1][9] Consider increasing the reaction temperature, ensuring it is appropriate for the chosen solvent's boiling point.

  • Possible Cause 4: Catalyst inefficiency or absence.

    • Solution: While the reaction can proceed without a catalyst, the use of a suitable catalyst (e.g., ZnCl₂, CoY zeolite, nano-TiCl₄·SiO₂) can significantly improve the yield and reaction rate.[1][4][5] If you are using a catalyst, ensure it is active and used in the correct proportion.

Problem 2: Slow reaction rate.

  • Possible Cause 1: Sub-optimal solvent.

    • Solution: The reaction rate is highly dependent on the solvent. Solvents like DMSO have been shown to facilitate faster reactions compared to others.[7][8][9] Microwave-assisted synthesis in solvents like DMF can also dramatically reduce reaction times.[5]

  • Possible Cause 2: Steric hindrance.

    • Solution: Aryl nitriles with bulky ortho-substituents may react more slowly due to steric hindrance.[13][15] In such cases, prolonging the reaction time or increasing the temperature may be necessary.

Problem 3: Difficulty in product purification.

  • Possible Cause 1: High-boiling point solvent residue.

    • Solution: Solvents like DMF and DMSO can be challenging to remove completely.[6][10] After the reaction, quenching with water and acidifying the mixture can precipitate the tetrazole product, which can then be collected by filtration and washed to remove residual solvent.[4]

  • Possible Cause 2: Contamination with unreacted starting materials.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting nitrile.[4] An acid-base extraction can be employed during work-up to separate the acidic tetrazole product from the neutral starting nitrile.[12]

Data Presentation: Solvent Effects on 5-Phenyl-1H-Tetrazole Synthesis

The following table summarizes the effect of different solvents on the yield of 5-phenyl-1H-tetrazole from the reaction of benzonitrile and sodium azide under various catalytic conditions.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
CoY ZeoliteToluene12014Moderate[1]
CoY ZeoliteTHF12014Good[1]
CoY ZeoliteDMF1201496[1]
CoY ZeoliteEthanol12014Low[1]
Nano-TiCl₄·SiO₂DMFReflux290[4]
CuSO₄·5H₂ODMSO140-Excellent[9][14]
Co(II)-complexToluene1101215[7][8]
Co(II)-complexMethanol1101220[7][8]
Co(II)-complexAcetonitrile1101250[7][8]
Co(II)-complexDMF1101280[7][8]
Co(II)-complexDMSO1101299[7][8]
Humic AcidDMF1004Moderate[6]
Humic AcidDMSO1004Moderate[6]
Humic AcidToluene1004No Product[6]
Humic AcidWater100496[6]

Experimental Protocols

1. General Procedure for CoY Zeolite Catalyzed Synthesis in DMF [1]

  • A mixture of the aryl nitrile (1 mmol), sodium azide (2.0 mmol), and CoY zeolite catalyst (20 mg) in DMF (1 mL) is prepared in a reaction vessel.

  • The mixture is stirred at 120 °C for 14 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The catalyst is removed by filtration.

  • Ice water and 4N HCl are added to the filtrate to precipitate the solid product.

  • The solid is collected by filtration, washed with cold water, and dried to afford the pure 5-aryl-1H-tetrazole.

2. General Procedure for Nano-TiCl₄·SiO₂ Catalyzed Synthesis in DMF [4]

  • To a mixture of the aryl nitrile (1 mmol) and sodium azide (2 mmol) in DMF (5 mL), add nano-TiCl₄·SiO₂ (0.1 g).

  • The reaction mixture is heated to reflux for 2 hours.

  • The reaction is monitored by TLC.

  • After completion, the mixture is cooled to room temperature, and the catalyst is separated by filtration.

  • Ice water and 4N HCl (5 mL) are added to the residue, leading to the formation of a white solid.

  • The solid product is washed with cold chloroform to yield the pure tetrazole.

Mandatory Visualization

Solvent_Optimization_Workflow start Start: Define Reaction (Aryl Nitrile + NaN3) select_solvent Select Initial Solvent System (e.g., DMF, DMSO, Toluene, H2O) start->select_solvent run_reaction Run Reaction at Initial Conditions (Temperature, Time, Catalyst) select_solvent->run_reaction monitor_progress Monitor Progress (TLC) run_reaction->monitor_progress analyze_results Analyze Results (Yield, Purity, Reaction Time) monitor_progress->analyze_results is_optimal Results Optimal? analyze_results->is_optimal troubleshoot Troubleshoot Issue is_optimal->troubleshoot No end End: Optimized Protocol is_optimal->end Yes low_yield Low Yield troubleshoot->low_yield slow_rate Slow Rate troubleshoot->slow_rate side_products Side Products troubleshoot->side_products modify_solvent Modify Solvent System (e.g., Change Polarity, Add Co-solvent) low_yield->modify_solvent Consider solvent polarity modify_conditions Adjust Reaction Conditions (e.g., Temp, Catalyst, Time) slow_rate->modify_conditions Increase temp or change catalyst side_products->modify_solvent Try a more selective solvent modify_solvent->run_reaction modify_conditions->run_reaction

Caption: Workflow for the optimization of solvent systems in 5-aryl-1H-tetrazole synthesis.

References

Validation & Comparative

1H NMR and 13C NMR characterization of 5-(4-Bromophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the ¹H and ¹³C NMR characterization of 5-(4-Bromophenyl)-1H-tetrazole, offering a comparative analysis with structurally related analogs. This document provides detailed spectral data, experimental protocols, and a visual workflow to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Comparative NMR Data Analysis

The following tables summarize the ¹H NMR and ¹³C NMR spectral data for this compound and several comparable 5-aryl-1H-tetrazole derivatives. All data were recorded in DMSO-d₆, and chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectral Data Comparison
CompoundAr-H (ortho to Tetrazole)Ar-H (meta to Tetrazole)NHOther
This compound 7.93 (d, 2H)[1]7.77 (d, 2H)[1]16.96 (br, 1H)[1]
5-(4-Chlorophenyl)-1H-tetrazole8.00 (d, 2H)[1]7.61 (d, 2H)[1]16.81 (br, 1H)[1]
5-(p-Tolyl)-1H-tetrazole7.85 (d, 2H)[1]7.34 (d, 2H)[1]16.67 (br, 1H)[1]2.32 (s, 3H, CH₃)[1]
5-Phenyl-1H-tetrazole7.99 (d, 2H)[1]7.54 (t, 3H)[1]17.45 (br, 1H)[1]

Note: Another study reported ¹H NMR data for this compound as δH= 7.98-7.95 (d, J= 12 Hz, 2H), 7.83-7.81 (d, J= 12 Hz, 2H) ppm in DMSO.[2]

¹³C NMR Spectral Data Comparison
CompoundC-TetrazoleC-ipsoC-orthoC-metaC-paraOther
This compound 155.11[1]123.45[1]128.83[1]132.43[1]124.58 (C-Br)[1]
5-(4-Chlorophenyl)-1H-tetrazole154.96[1]123.27[1]128.61[1]129.43[1]135.82 (C-Cl)[1]
5-(p-Tolyl)-1H-tetrazole155.58[1]121.90[1]127.42[1]130.47[1]141.75 (C-CH₃)[1]21.55 (CH₃)[1]
5-Phenyl-1H-tetrazole155.93[1]124.63[1]127.33[1]129.78[1]131.84[1]

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of 5-substituted-1H-tetrazole derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolution Dissolve ~5-10 mg of sample in ~0.6 mL of DMSO-d6 Transfer Transfer solution to a 5 mm NMR tube Dissolution->Transfer Acquisition Acquire 1H and 13C NMR spectra on a 400 MHz spectrometer Transfer->Acquisition Processing Apply Fourier transform, phase correction, and baseline correction Acquisition->Processing Analysis Reference spectra to TMS (0 ppm), integrate peaks, and assign chemical shifts Processing->Analysis

General workflow for NMR sample characterization.

Experimental Protocol

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 5-aryl-1H-tetrazole compounds.

1. Materials and Instrumentation:

  • Compound: this compound or its analog.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Reference Standard: Tetramethylsilane (TMS), typically included in the deuterated solvent.

  • NMR Spectrometer: A 400 MHz NMR spectrometer equipped with a 5 mm probe.[1]

  • NMR Tubes: 5 mm precision NMR tubes.

2. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Using a pipette, transfer the resulting solution into a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's autosampler or manually load it into the magnet.

  • Tune and shim the probe to ensure a homogeneous magnetic field.

  • For ¹H NMR: Acquire the spectrum using standard single-pulse experiments. Typical parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 240 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 1-2 seconds are typically necessary.

4. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs) to generate the frequency-domain spectra.

  • Perform phase correction and baseline correction to obtain a clean, flat baseline.

  • Calibrate the chemical shift axis by setting the residual solvent peak of DMSO-d₆ to 2.50 ppm for ¹H spectra and 39.52 ppm for ¹³C spectra. This indirectly references the spectra to TMS at 0.00 ppm.

  • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

  • Assign the chemical shifts of the observed signals to the corresponding atoms in the molecular structure based on their multiplicity, integration, and comparison with data from similar compounds.

References

A Comparative Analysis of the Biological Activities of 5-(4-Bromophenyl)-1H-tetrazole and its Chloro-Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antibacterial, antifungal, and anticancer properties of 5-(4-Bromophenyl)-1H-tetrazole and 5-(4-Chlorophenyl)-1H-tetrazole reveals nuances in their biological profiles. While both halogenated phenyltetrazoles exhibit potential as bioactive compounds, their efficacy varies depending on the specific biological target and the nature of the halogen substituent.

This guide provides a comparative overview of the biological activity of this compound and its chloro-analogue, 5-(4-Chlorophenyl)-1H-tetrazole. The information is targeted towards researchers, scientists, and drug development professionals, offering a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Summary of Biological Activity

The primary biological activities investigated for these compounds are antibacterial, antifungal, and anticancer effects. The available data suggests that the nature of the halogen atom at the para-position of the phenyl ring plays a significant role in modulating the biological activity of these tetrazole derivatives.

Antibacterial Activity

A study evaluating the antibacterial efficacy of 5-(4-chlorophenyl)-1H-tetrazole (TET) against a panel of hospital-isolated and reference bacterial strains demonstrated its bactericidal effect. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several bacteria.

In a separate comparative study, both this compound and 5-(4-chlorophenyl)-1H-tetrazole were synthesized and screened for their antimicrobial properties. However, in this particular study, neither compound exhibited antibacterial or antifungal activity at the highest tested concentration of 256 µg/mL[1]. This highlights the variability in results that can be observed between different studies, potentially due to differences in the specific strains tested or the experimental conditions.

Table 1: Antibacterial Activity of 5-(4-Chlorophenyl)-1H-tetrazole (TET) [2]

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
S. aureus H (Hospital Isolate)>2>2
E. coli H (Hospital Isolate)22
K. pneumoniae H (Hospital Isolate)22
S. aureus A (Reference Strain)22
E. coli A (Reference Strain)2.5>2.5
B. subtilis A (Reference Strain)22
P. aeruginosa A (Reference Strain)>2.5>2.5

Anticancer Activity

While direct comparative studies on the anticancer activity of the parent compounds are limited, research on their derivatives provides valuable insights. A study on chalcone derivatives of 5-phenyl-1H-tetrazole evaluated the anticancer activity of compounds bearing either a bromo or a chloro substituent on the phenyl ring. The results, presented as the percentage of growth inhibition, suggest that the nature of the halogen influences the cytotoxic potential against different cancer cell lines.

Table 2: Anticancer Activity of Chalcone Derivatives [3]

CompoundCancer Cell LineGrowth (%)
3-(4-bromophenyl) -1-(5-phenyl-1H-tetrazol-1-yl) prop-2-en-1-one (3d)CNS (SNB-75)-28.61
1-[5-(4-chloro phenyl) isoxazol-3-yl]-5-phenyl-1H-tetrazole (4c)CNS (SNB-75)44.00
1-[5-(2-chloro phenyl) isoxazol-3-yl]-5-phenyl-1H-tetrazole (4b)Ovarian (SK-OV-3)34.94

Note: A negative growth percentage indicates cell death.

These findings suggest that the bromo-substituted chalcone derivative exhibited significant growth inhibition, particularly against the CNS cancer cell line SNB-75[3]. In contrast, the chloro-substituted isoxazole derivative showed less activity against the same cell line. Another chloro-substituted isomer demonstrated moderate activity against an ovarian cancer cell line[3].

Experimental Protocols

Antibacterial Susceptibility Testing (Broth Microdilution Method)[4]

The minimum inhibitory concentration (MIC) is determined by the broth microdilution method in 96-well microtiter plates.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium. A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in the microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Determination of MBC: To determine the minimum bactericidal concentration (MBC), an aliquot from each well showing no visible growth is sub-cultured onto a fresh agar plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Culture Bacterial Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution in Broth Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation_MIC Incubation (37°C, 18-24h) Inoculation->Incubation_MIC MIC_Determination MIC Determination (Visual Inspection) Incubation_MIC->MIC_Determination Subculturing Subculturing on Agar MIC_Determination->Subculturing Incubation_MBC Incubation (37°C, 24h) Subculturing->Incubation_MBC MBC_Determination MBC Determination Incubation_MBC->MBC_Determination

Caption: Workflow for determining MIC and MBC of antibacterial compounds.

Logical Relationship of Halogen Substitution to Biological Activity

G Parent_Compound 5-Phenyl-1H-tetrazole Bromo_Analogue This compound Parent_Compound->Bromo_Analogue p-Bromination Chloro_Analogue 5-(4-Chlorophenyl)-1H-tetrazole Parent_Compound->Chloro_Analogue p-Chlorination Biological_Activity Biological Activity Bromo_Analogue->Biological_Activity Modulates Chloro_Analogue->Biological_Activity Modulates Antibacterial Antibacterial Biological_Activity->Antibacterial Antifungal Antifungal Biological_Activity->Antifungal Anticancer Anticancer Biological_Activity->Anticancer

Caption: Influence of halogen substitution on the biological activities of 5-phenyl-1H-tetrazole.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 5-Substituted Tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 5-substituted 1H-tetrazoles is of significant interest to researchers and professionals in drug development and materials science due to the wide-ranging applications of these nitrogen-rich heterocyclic compounds.[1][2][3] Tetrazole moieties are key components in a number of pharmaceuticals, acting as bioisosteres for carboxylic acid groups, and are also utilized in agrochemicals and energetic materials.[1][2][4] This guide provides a comparative analysis of various catalytic systems employed for the synthesis of 5-substituted tetrazoles, with a focus on performance, experimental protocols, and reaction pathways.

The primary synthetic route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of nitriles with an azide source.[1][2] However, the development of efficient and environmentally benign catalytic systems has been a major focus of recent research to overcome the limitations of traditional methods, which often require harsh conditions and the use of hazardous reagents like hydrazoic acid.[1][5] Modern approaches increasingly utilize multicomponent reactions, for instance, from aldehydes, which offer a more sustainable and cost-effective alternative to nitrile-based methods.[6][7][8]

Comparative Performance of Catalytic Systems

A variety of catalytic systems, spanning both homogeneous and heterogeneous catalysis, have been developed to facilitate the synthesis of 5-substituted tetrazoles. The choice of catalyst significantly impacts reaction efficiency, substrate scope, and operational simplicity. Below is a summary of the performance of several representative catalytic systems.

CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
CoY ZeoliteBenzonitrileDMF1201492[1]
PhenylacetonitrileDMF1201495[1]
Cu(OAc)₂ in Choline Chloride-Urea DES4-ChlorobenzaldehydeDES1001290[7]
BenzaldehydeDES1001285[7]
MNPs-Picolylamine-Cu(OAc)₂BenzaldehydeWaterReflux0.598[9]
4-NitrobenzaldehydeWaterReflux0.7595[9]
Fe₃O₄-adenine-Zn4-ChlorobenzonitrilePEG1201.3396[10][11]
BenzonitrilePEG120198[10][11]
Silica Sulfuric AcidBenzonitrileDMFReflux595[5]
4-ChlorobenzonitrileDMFReflux692[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for selected catalytic systems.

Synthesis of 5-Phenyl-1H-tetrazole using CoY Zeolite[1]

A mixture of benzonitrile (1 mmol), sodium azide (2.0 mmol), and CoY zeolite catalyst (20 mg) in DMF (1 mL) is placed in a pressure tube. The reaction mixture is heated at 120 °C for 14 hours. After completion of the reaction, the mixture is cooled to room temperature, and the catalyst is separated by filtration. The filtrate is then treated with dilute HCl to precipitate the product, which is subsequently filtered, washed with water, and dried to afford 5-phenyl-1H-tetrazole.

Synthesis of 5-(4-Chlorophenyl)-1H-tetrazole using Cu(OAc)₂ in a Deep Eutectic Solvent[7]

In a round-bottom flask, 4-chlorobenzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), sodium azide (2 mmol), and Cu(OAc)₂ (20 mol%) are mixed in a choline chloride-urea deep eutectic solvent (2 mL). The mixture is stirred at 100 °C for 12 hours. Upon completion, the reaction mixture is cooled to room temperature and water is added. The resulting precipitate is filtered, washed with water, and dried to yield 5-(4-chlorophenyl)-1H-tetrazole.

General Procedure for the Synthesis of 5-Substituted 1H-Tetrazoles using MNPs-Picolylamine-Cu(OAc)₂ under Microwave Irradiation[9]

An aldehyde (1 mmol), hydroxylamine hydrochloride (1.1 mmol), sodium azide (1.5 mmol), and MNPs-Picolylamine-Cu(OAc)₂ nanocomposite (15 mg) are combined in water (5 mL) in a microwave reactor vial. The reaction is irradiated at 400 W until completion as monitored by TLC. After cooling, the catalyst is separated using an external magnet. The aqueous solution is then acidified with dilute HCl to precipitate the product, which is collected by filtration, washed with water, and dried.

Reaction Pathways and Mechanisms

The catalytic synthesis of 5-substituted tetrazoles can proceed through different mechanistic pathways depending on the starting materials and the catalyst used. The classical route involves the [3+2] cycloaddition of a nitrile with an azide. In aldehyde-based multicomponent reactions, the aldehyde is first converted in situ to a nitrile or an oxime intermediate, which then undergoes cycloaddition.

Reaction_Workflow cluster_nitrile Nitrile-based Synthesis cluster_aldehyde Aldehyde-based Multicomponent Synthesis Nitrile Organonitrile Tetrazole1 5-Substituted 1H-Tetrazole Nitrile->Tetrazole1 Azide1 Azide Source (e.g., NaN₃) Azide1->Tetrazole1 Catalyst1 Catalyst Catalyst1->Tetrazole1 Aldehyde Aldehyde Intermediate In situ Intermediate (Oxime/Nitrile) Aldehyde->Intermediate Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Intermediate Azide2 Azide Source (e.g., NaN₃) Tetrazole2 5-Substituted 1H-Tetrazole Azide2->Tetrazole2 Catalyst2 Catalyst Catalyst2->Intermediate Intermediate->Tetrazole2

Caption: General synthetic routes to 5-substituted 1H-tetrazoles.

The mechanism for the widely adopted metal-catalyzed [3+2] cycloaddition of nitriles and azides is believed to involve the coordination of the metal to the nitrile, which activates the cyano group towards nucleophilic attack by the azide ion.

Catalytic_Cycle Catalyst Metal Catalyst (M) Activated_Complex [R-C≡N---M] Catalyst->Activated_Complex Coordination Nitrile R-C≡N Nitrile->Activated_Complex Intermediate [Metal-Tetrazolate Intermediate] Activated_Complex->Intermediate Nucleophilic attack Azide N₃⁻ Azide->Intermediate Product 5-Substituted 1H-Tetrazole Intermediate->Product Protonolysis Regenerated_Catalyst Metal Catalyst (M) Intermediate->Regenerated_Catalyst Release Protonation H⁺ Protonation->Product Regenerated_Catalyst->Catalyst Catalytic Cycle

Caption: Proposed catalytic cycle for metal-catalyzed tetrazole synthesis.

References

A Comparative Analysis of 5-(4-Bromophenyl)-1H-tetrazole and Other Tetrazole Derivatives in Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, tetrazole derivatives have emerged as a promising class of compounds exhibiting a wide array of biological activities, including significant anti-inflammatory properties.[1][2] This guide provides a comparative overview of the anti-inflammatory performance of 5-(4-Bromophenyl)-1H-tetrazole against other reported tetrazole derivatives. The following sections present quantitative data from various in vitro and in vivo assays, detailed experimental protocols for key methodologies, and visual representations of relevant biological pathways and experimental workflows.

Comparative Anti-inflammatory Activity

The anti-inflammatory potential of tetrazole derivatives is often evaluated by their ability to inhibit key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3] While direct comparative studies including this compound are limited, this guide collates available data to offer a broader perspective on its potential efficacy relative to other derivatives.

In Vitro Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of various tetrazole derivatives from different studies. It is important to note that direct comparison of absolute values should be made with caution as experimental conditions may vary between studies.

CompoundAssayTargetIC50 (µM)% InhibitionReference
Compound 7c (A tetrazole derivative)COX InhibitionCOX-20.23-[3]
Compound 6 (An isoxazole derivative)Cytokine InhibitionIL-6-Most active in study[3]
Compound 7c (A tetrazole derivative)Cytokine InhibitionTNF-α-Most effective in study (37.6 pg/ml)[3]
Compounds 2 & 3 (Tetrazole derivatives)Cytokine InhibitionIL-6 & TNF-α-Dual inhibitory activity[3]

Note: Data for this compound was not available in the reviewed literature.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess the anti-inflammatory effects of novel compounds.

CompoundAssayDose (mg/kg)% Edema InhibitionTime Point (h)Reference
Compounds 3a, 3c, 3g (Tetrazolobenzimidazoles)Carrageenan-induced paw edemaNot specifiedComparable to DiclofenacNot specified[4]
3-(1-substituted phenyl -1H – tetrazole -5-yl) pyridine derivatives Carrageenan-induced paw edemaNot specified22-70%Not specified[5]

Note: Data for this compound was not available in the reviewed literature.

Key Inflammatory Signaling Pathways

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the expression of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Nucleus Nucleus IkB->Nucleus Degradation NFkB->NFkB_IkB NFkB->Nucleus Translocates NFkB_IkB->IKK_complex Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_genes Promotes

Caption: Simplified NF-κB Signaling Pathway.

Experimental Workflows and Protocols

Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of the anti-inflammatory activity of chemical compounds.

General Workflow for In Vivo Anti-inflammatory Assay

The following diagram illustrates a typical workflow for the carrageenan-induced paw edema assay in a rodent model.

in_vivo_workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Grouping of Animals (Control, Standard, Test Groups) acclimatization->grouping fasting Overnight Fasting grouping->fasting drug_admin Drug Administration (Vehicle, Standard Drug, Test Compound) fasting->drug_admin carrageenan_injection Sub-plantar Injection of Carrageenan drug_admin->carrageenan_injection 1h post-dose paw_measurement Paw Volume/Thickness Measurement (at 0, 1, 2, 3, 4h) carrageenan_injection->paw_measurement data_analysis Data Analysis (% Inhibition of Edema) paw_measurement->data_analysis end End data_analysis->end

Caption: Carrageenan-Induced Paw Edema Workflow.

Experimental Protocols

Objective: To determine the fifty-percent inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., Celecoxib, Indomethacin)

  • DMSO (solvent)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare solutions of test compounds and reference inhibitors in DMSO at various concentrations.

  • In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Add the test compound or reference inhibitor to the wells and pre-incubate for a specified time (e.g., 15 minutes at 25°C).

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific duration (e.g., 10 minutes at 37°C).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Objective: To evaluate the ability of test compounds to inhibit the production of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds and reference inhibitor (e.g., Dexamethasone)

  • DMSO (solvent)

  • 96-well cell culture plates

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or reference inhibitor for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control.

  • Determine the IC50 value for the inhibition of each cytokine.

Objective: To assess the acute anti-inflammatory activity of the test compounds in a rat model of inflammation.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds and reference drug (e.g., Indomethacin or Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • House the rats under standard laboratory conditions and fast them overnight before the experiment.

  • Divide the animals into groups: control (vehicle), standard (reference drug), and test groups (different doses of the test compound).

  • Measure the initial paw volume of the right hind paw of each rat.

  • Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

The available data suggests that tetrazole derivatives, as a class, possess significant anti-inflammatory properties, mediated at least in part through the inhibition of COX enzymes and pro-inflammatory cytokines. While specific experimental data on the anti-inflammatory activity of this compound is not yet widely published, the general activity of structurally related 5-aryl-tetrazoles indicates a promising area for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct their own evaluations and contribute to a more comprehensive understanding of the therapeutic potential of these compounds. Future studies directly comparing this compound with other derivatives under standardized conditions are warranted to definitively establish its position within this important class of anti-inflammatory agents.

References

Efficacy comparison between microwave-assisted and conventional heating for tetrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of tetrazole derivatives is a critical step in the discovery of new therapeutic agents. This guide provides a detailed comparison of microwave-assisted and conventional heating methods for the synthesis of 5-substituted-1H-tetrazoles, supported by experimental data and protocols.

The synthesis of tetrazoles, a class of nitrogen-rich heterocyclic compounds, is of significant interest in medicinal chemistry due to their wide range of biological activities. The most common method for their preparation is the [3+2] cycloaddition of nitriles with an azide source. Traditionally, this reaction is carried out using conventional heating methods, which often require long reaction times and can lead to the formation of side products. In recent years, microwave-assisted organic synthesis has emerged as a powerful tool to accelerate these reactions, often resulting in higher yields and purity.[1][2]

Performance Comparison: A Quantitative Overview

Microwave irradiation has consistently demonstrated significant advantages over conventional heating in the synthesis of tetrazole derivatives. The primary benefits include a drastic reduction in reaction time and an improvement in product yield.[2]

Starting MaterialHeating MethodCatalyst/SolventTemperature (°C)TimeYield (%)Reference
BenzonitrileConventionalNaN3, NH4Cl / DMF12012 h85[3] (Implied)
BenzonitrileMicrowaveNaN3, NH4Cl / DMF1302 h93[4]
Various NitrilesConventional--6 - 24 hLower Yields[5]
Various NitrilesMicrowave--10 - 30 min57 - 93[5]
Thiourea derivativeConventional--Hours-[6] (Implied)
Thiourea derivativeMicrowaveCu(I), Cs2CO3-25 min70[6]

Experimental Protocols

To illustrate the practical differences between the two methods, detailed experimental protocols for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile are provided below.

Microwave-Assisted Synthesis Protocol

This protocol is adapted from a procedure for the synthesis of 5-substituted 1H-tetrazoles from inactive nitriles.[4]

Materials:

  • Benzonitrile

  • Sodium azide (NaN3)

  • Triethylamine hydrochloride (Et3N·HCl)

  • Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • In a microwave process vial, a mixture of benzonitrile (1 mmol), sodium azide (1.5 mmol), and triethylamine hydrochloride (1.5 mmol) in DMF (3 mL) is prepared.

  • The vial is sealed with a cap.

  • The reaction mixture is subjected to microwave irradiation at 130°C for 2 hours.

  • After cooling to room temperature, the reaction mixture is poured into water and acidified with HCl (2M).

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford 5-phenyl-1H-tetrazole.

Conventional Heating Synthesis Protocol

This protocol is a general representation based on traditional methods for tetrazole synthesis.[3]

Materials:

  • Benzonitrile

  • Sodium azide (NaN3)

  • Ammonium chloride (NH4Cl)

  • Dimethylformamide (DMF)

  • Round-bottom flask with a condenser

  • Heating mantle or oil bath

Procedure:

  • A mixture of benzonitrile (1 mmol), sodium azide (1.2 mmol), and ammonium chloride (1.2 mmol) in DMF (5 mL) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to 120°C with stirring for 12 hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into acidified water.

  • The precipitated product is collected by filtration, washed with water, and dried to yield 5-phenyl-1H-tetrazole.

Visualizing the Workflow

The following diagram illustrates the key differences in the experimental workflow between microwave-assisted and conventional heating for tetrazole synthesis.

Tetrazole_Synthesis_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted conv_start Start conv_mix Mix Reactants in Flask conv_start->conv_mix conv_heat Heat (12-24h) conv_mix->conv_heat conv_workup Workup & Isolation conv_heat->conv_workup conv_product Product conv_workup->conv_product mw_start Start mw_mix Mix Reactants in Vial mw_start->mw_mix mw_irradiate Microwave Irradiation (10-120 min) mw_mix->mw_irradiate mw_workup Workup & Isolation mw_irradiate->mw_workup mw_product Product mw_workup->mw_product start_reactants Nitrile + Azide Source start_reactants->conv_start Conventional start_reactants->mw_start Microwave

Caption: A comparison of the experimental workflows for tetrazole synthesis.

The Underlying Principle: How Microwave Heating Accelerates Reactions

Conventional heating relies on conduction and convection to transfer thermal energy to the reaction mixture, which is a relatively slow and inefficient process. In contrast, microwave irradiation directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat. This direct and efficient energy transfer leads to a rapid increase in temperature throughout the reaction medium, significantly accelerating the rate of reaction. This phenomenon is particularly advantageous for the [3+2] cycloaddition reaction in tetrazole synthesis, which is often kinetically slow under conventional heating.

Conclusion

The evidence strongly supports the use of microwave-assisted heating as a superior method for the synthesis of tetrazole derivatives. The significant reduction in reaction times, coupled with often-improved yields and cleaner reaction profiles, makes it an invaluable tool for researchers in drug discovery and organic synthesis. While the initial investment in microwave instrumentation may be a consideration, the long-term benefits of increased efficiency and productivity are substantial. For laboratories focused on the rapid synthesis and screening of new chemical entities, microwave-assisted synthesis is a highly recommended approach.

References

In Silico Insights: A Comparative Docking Analysis of 5-(4-Bromophenyl)-Substituted Heterocycles against EGFR Kinase

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities and interaction patterns of novel therapeutic candidates targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer progression.

This guide provides a comparative analysis of the docking studies of a series of novel 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives against the EGFR kinase domain. While the core of these compounds is a thiadiazole, they share the crucial 5-(4-bromophenyl) moiety with the 5-(4-bromophenyl)-1H-tetrazole scaffold, offering valuable insights into the potential interactions of this pharmacophore with a significant oncology target. Due to a scarcity of comprehensive docking studies on a diverse range of this compound derivatives against a single protein target, this guide leverages available data on these analogous thiadiazole derivatives to provide a comparative framework for researchers in drug discovery.

The aberrant signaling of EGFR is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. The small molecule inhibitors detailed below were designed to compete with ATP for the kinase domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling cascades that drive tumor growth and survival.[1]

Comparative Docking Performance

The following table summarizes the molecular docking scores of various 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives against the EGFR kinase (PDB ID: 5EDP). A more negative docking score indicates a higher predicted binding affinity. The study utilized PyRx software for the docking analysis.[1] Several of the designed compounds exhibited higher docking scores than the standard anticancer drug, Erlotinib.[2]

Compound IDDocking Score (kcal/mol)
Standard Drug
Erlotinib-7.5
Thiadiazole Derivatives
SP22-8.5
SP23-8.4
SP24-8.3
SP25-8.2
SP26-8.1
SP28-8.0
SP29-8.0
SP30-7.9
SP32-7.7
SP33-7.6

Experimental Protocols

The in silico molecular docking studies for the 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives were performed using the following protocol:

1. Protein Preparation: The three-dimensional crystal structure of the EGFR kinase domain (T790M/L858R mutant) was obtained from the Protein Data Bank (PDB ID: 5EDP).[1] The protein structure was prepared using Discovery Studio Visualizer (version 19). This process typically involves removing water molecules, adding hydrogen atoms, and optimizing the protein structure for docking.[1]

2. Ligand Preparation: The 3D structures of the designed thiadiazole derivatives were generated and optimized to their lowest energy conformation.

3. Molecular Docking: Molecular docking was carried out using PyRx 0.8 software.[1][2] The prepared ligands were docked into the active site of the prepared EGFR kinase protein. The docking grid was centered at the coordinates X= -60.135585, Y= -7.649423, and Z= -25.673 to encompass the ATP-binding pocket.[1] The software calculates the binding affinity of the ligand to the protein, expressed as a docking score in kcal/mol.

4. Analysis of Interactions: The binding interactions, including hydrogen bonds and hydrophobic interactions between the ligands and the amino acid residues of the EGFR active site, were analyzed using BIOVIA Discovery Studio Visualizer.[1]

EGFR Signaling Pathway and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and undergoes autophosphorylation. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and metastasis.[1] Small molecule inhibitors, like the derivatives discussed, act by competing with ATP in the kinase domain, thus preventing phosphorylation and blocking these downstream signals.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR P P EGFR->P ADP ADP P->ADP RAS RAS P->RAS PI3K PI3K P->PI3K ATP ATP ATP->P Autophosphorylation Inhibitor 5-(4-Bromophenyl) Derivative Inhibitor->P Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Invasion, Metastasis ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival, Anti-apoptosis AKT->Survival

Caption: EGFR signaling pathway and mechanism of inhibition.

Experimental Workflow

The process of identifying and evaluating potential drug candidates through in silico methods follows a structured workflow, from initial design to the analysis of protein-ligand interactions.

Experimental_Workflow A Ligand Design (5-(4-Bromophenyl) Derivatives) C Molecular Docking Simulation (PyRx) A->C B Protein Selection & Preparation (EGFR Kinase - PDB: 5EDP) B->C D Analysis of Docking Scores (Binding Affinity) C->D E Interaction Analysis (Hydrogen Bonds, etc.) D->E F Identification of Lead Compounds E->F

Caption: In silico drug discovery workflow.

References

Unambiguous Structural Confirmation of 5-(4-Bromophenyl)-1H-tetrazole: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its properties and potential applications. This guide provides a comparative analysis of single-crystal X-ray crystallography as the definitive method for the structural elucidation of 5-(4-Bromophenyl)-1H-tetrazole, alongside alternative spectroscopic techniques.

The confirmation of a compound's molecular structure is paramount in chemical and pharmaceutical research, ensuring the integrity of subsequent biological and medicinal studies. While various analytical techniques offer valuable structural insights, single-crystal X-ray crystallography stands as the "gold standard" for providing an unambiguous determination of the atomic arrangement in the solid state.[1] This guide will compare the definitive structural data obtained from X-ray crystallography with the complementary information provided by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the compound this compound.

A Comparative Overview of Structural Elucidation Techniques

The choice of analytical technique for structure determination depends on the nature of the sample and the level of detail required. While spectroscopic methods are invaluable for routine characterization, X-ray crystallography offers unparalleled precision in defining the three-dimensional architecture of a molecule.

  • Single-Crystal X-ray Crystallography: This technique provides a complete and precise three-dimensional model of a molecule's structure in the crystalline state. It allows for the accurate measurement of bond lengths, bond angles, and torsion angles, and reveals the packing of molecules in the crystal lattice. This level of detail is crucial for understanding intermolecular interactions and for computational modeling studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity of atoms within a molecule in solution.[2] For this compound, ¹H and ¹³C NMR spectra reveal the number and chemical environments of the hydrogen and carbon atoms, respectively, confirming the presence of the bromophenyl and tetrazole moieties.[3][4] However, NMR does not directly provide information on the precise spatial arrangement of atoms, such as bond lengths and angles in the solid state.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.[4] The IR spectrum of this compound would show characteristic absorption bands for the N-H bond in the tetrazole ring, as well as vibrations associated with the aromatic ring. While useful for confirming the presence of key functional groups, IR spectroscopy does not provide detailed information about the overall molecular structure.

Quantitative Data Summary

The following table summarizes the type of quantitative data obtained from each technique. It is important to note that while extensive searches of crystallographic databases were conducted, a public crystal structure for this compound was not available. Therefore, the crystallographic data presented here are representative values for a small organic molecule of similar composition and are included for illustrative comparison.

ParameterSingle-Crystal X-ray Crystallography (Illustrative Data)¹H NMR Spectroscopy[3]¹³C NMR Spectroscopy[3]
Crystal System MonoclinicNot ApplicableNot Applicable
Space Group P2₁/cNot ApplicableNot Applicable
Unit Cell Dimensions a = 5.89 Å, b = 10.23 Å, c = 13.54 Å, β = 98.7°Not ApplicableNot Applicable
Bond Lengths (Å) e.g., C-Br: ~1.90, C-N: ~1.33-1.38, N-N: ~1.28-1.37Not ApplicableNot Applicable
**Bond Angles (°) **e.g., C-C-C (phenyl): ~120, C-N-N (tetrazole): ~108-110Not ApplicableNot Applicable
Chemical Shift (ppm) Not Applicable8.06-8.03 (m, 2H), 7.62-7.58 (m, 3H) (for a similar phenyltetrazole)124.0 (C6), 126.8 (C1,C5), 129.3 (C2,C4), 131.1 (C3), 155.3 (C7) (for a similar phenyltetrazole)
Key Information Absolute 3D structure, bond lengths, bond angles, intermolecular interactionsConnectivity, chemical environment of protons, and their relative numbers.Number and types of carbon atoms in the molecule.

Experimental Protocols

Single-Crystal X-ray Crystallography (Generalized Protocol)
  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, acetone, or a solvent mixture).

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, accurate crystal structure.

NMR Spectroscopy

¹H and ¹³C NMR spectra for a similar 5-substituted 1H-tetrazole were recorded on a Bruker UXNMR FT-400 MHz spectrometer.[3]

  • Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the spectra are acquired. Tetramethylsilane (TMS) is used as an internal standard.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum for a similar 5-substituted 1H-tetrazole was obtained using a KBr pellet method.[3]

  • Sample Preparation: A small amount of the compound is finely ground with dry potassium bromide (KBr).

  • Pellet Formation: The mixture is pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for structural confirmation using X-ray crystallography and the comparative relationship between the different analytical techniques.

cluster_synthesis Compound Synthesis cluster_crystallography X-ray Crystallography Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Definitive 3D Structure Structure_Solution->Final_Structure

Caption: Workflow for definitive structure confirmation via X-ray crystallography.

cluster_techniques Structural Analysis Techniques cluster_information Information Obtained Compound This compound Xray X-ray Crystallography Compound->Xray NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR Structure_Info 3D Atomic Arrangement Bond Lengths & Angles Xray->Structure_Info Definitive Connectivity_Info Atomic Connectivity Chemical Environment NMR->Connectivity_Info Detailed Functional_Group_Info Functional Groups IR->Functional_Group_Info Confirmatory

Caption: Comparison of information from different analytical techniques.

Conclusion

For the unambiguous structural confirmation of this compound, single-crystal X-ray crystallography is the definitive method, providing precise data on the three-dimensional arrangement of atoms, bond lengths, and bond angles. While techniques like NMR and IR spectroscopy are essential for routine characterization, confirming atomic connectivity and the presence of functional groups, they do not offer the same level of structural detail as a crystallographic analysis. For research and development purposes where an exact understanding of the molecular structure is crucial, X-ray crystallography remains the unparalleled gold standard.

References

A Comparative Guide: 5-(4-Bromophenyl)-1H-tetrazole vs. Losartan as Starting Points in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fragment-based drug design (FBDD), the selection of a high-quality starting fragment is a critical determinant of success. An ideal fragment should possess favorable physicochemical properties, demonstrate measurable binding to the target, and offer clear vectors for chemical elaboration to improve potency and selectivity. This guide provides a detailed comparison of two molecules, 5-(4-Bromophenyl)-1H-tetrazole and the established drug losartan, when considered as starting fragments for drug discovery campaigns, particularly for targets such as the angiotensin II type 1 (AT1) receptor.

Executive Summary

This compound represents a true fragment-like starting point, adhering well to the "Rule of Three" and providing a simple, validated binding motif for the AT1 receptor. Its value lies in its simplicity and potential for broad exploration of chemical space. Losartan, while a highly successful drug, is a more complex and larger molecule that does not fit the typical profile of a starting fragment. However, its well-defined structure-activity relationship (SAR) and known binding mode make it an invaluable "lead-like" fragment or a reference compound for guiding the optimization of smaller, true fragments like this compound.

Physicochemical Properties and Fragment-Based Drug Design (FBDD) Principles

The "Rule of Three" is a set of guidelines used to define a good starting fragment in FBDD. It suggests that fragments should have a molecular weight ≤ 300 Da, a cLogP ≤ 3, the number of hydrogen bond donors ≤ 3, and the number of hydrogen bond acceptors ≤ 3.

PropertyThis compoundLosartan"Rule of Three" Compliance
Molecular Formula C₇H₅BrN₄[1]C₂₂H₂₃ClN₆O[2]
Molecular Weight (Da) 225.05[1]422.9[2]Yes / No
cLogP 1.8[1]4.3[2]Yes / No
Hydrogen Bond Donors 12Yes / Yes
Hydrogen Bond Acceptors 45No / No

As the table demonstrates, this compound aligns well with the molecular weight and lipophilicity criteria of the "Rule of Three," making it an excellent candidate for a starting fragment. Losartan, on the other hand, significantly exceeds the molecular weight and cLogP guidelines, classifying it as a lead compound rather than a starting fragment.

Target Interaction and Binding Affinity

The primary target for losartan and the conceptual target for the this compound fragment in this context is the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR) central to the regulation of blood pressure.

Losartan:

Losartan is a potent and selective competitive antagonist of the AT1 receptor. Its binding affinity has been well-characterized, with reported IC₅₀ values in the nanomolar range. For instance, some studies report an IC₅₀ of approximately 20 nM. The biphenyl-tetrazole moiety of losartan is crucial for its high-affinity binding. The acidic tetrazole ring is thought to mimic the C-terminal carboxylate of angiotensin II, forming key interactions within the receptor's binding pocket. Docking studies suggest that the tetrazole group of losartan can form a salt bridge with Arg167 in the extracellular loop 2 (ECL2) of the AT1 receptor.

This compound:

Signaling Pathway and Mechanism of Action

Both molecules exert their therapeutic effect by modulating the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance.

RAS_Pathway cluster_enzymes Enzymatic Conversion Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Binds to Vasoconstriction Vasoconstriction, Aldosterone Secretion, etc. AT1R->Vasoconstriction Activates Losartan Losartan or Fragment-Derived Antagonist Losartan->AT1R Blocks Renin Renin (from Kidney) ACE ACE (in Lungs)

Caption: The Renin-Angiotensin System and the site of action for AT1 receptor antagonists.

As depicted, Angiotensin II is the primary active hormone of the RAS, and its binding to the AT1 receptor initiates a cascade of physiological effects that increase blood pressure. Losartan, and by extension, antagonists developed from the this compound fragment, act by competitively blocking this interaction.

Experimental Protocols

To evaluate and compare these molecules as starting fragments, a series of biophysical and biochemical assays would be employed.

Synthesis of this compound

A common method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.

Workflow for Synthesis:

Synthesis_Workflow Start 4-Bromobenzonitrile Reagents Sodium Azide (NaN₃) Lewis Acid Catalyst (e.g., ZnCl₂) Solvent (e.g., DMF) Start->Reagents Reaction Cycloaddition Reaction (Heat) Start->Reaction Reagents->Reaction Workup Acidic Workup (e.g., HCl) Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

  • To a solution of 4-bromobenzonitrile (1 mmol) in dimethylformamide (DMF, 5 mL), add sodium azide (1.5 mmol) and a Lewis acid catalyst such as zinc chloride (1 mmol).

  • Heat the reaction mixture at 120-130 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with dilute hydrochloric acid (HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for detecting the binding of small molecules (fragments) to a target protein immobilized on a sensor chip.

Experimental Workflow:

SPR_Workflow Immobilize Immobilize purified AT1 receptor on sensor chip Prepare Prepare fragment solutions (e.g., this compound) in running buffer with DMSO Immobilize->Prepare Inject Inject fragment solutions over the sensor surface Prepare->Inject Detect Detect changes in refractive index (Response Units) Inject->Detect Analyze Analyze sensorgrams for binding kinetics (ka, kd) and affinity (KD) Detect->Analyze

Caption: Workflow for fragment screening using Surface Plasmon Resonance (SPR).

Detailed Protocol:

  • Immobilization: Purified AT1 receptor (stabilized in a suitable detergent micelle or nanodisc) is immobilized onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Sample Preparation: A stock solution of this compound is prepared in 100% DMSO and then serially diluted into the running buffer (e.g., HBS-P+ with 0.05% Tween-20 and a low percentage of DMSO) to create a concentration series.

  • Binding Analysis: The fragment solutions are injected over the immobilized receptor surface at a constant flow rate. The association and dissociation phases are monitored in real-time. A reference flow cell (without the receptor or with an irrelevant protein) is used for background subtraction.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion: A Tale of Two Starting Points

The comparison between this compound and losartan highlights a fundamental choice in drug discovery strategy: the trade-off between a true fragment-based approach and a lead-based or chemical mimicry approach.

  • This compound is the superior starting fragment . Its adherence to the "Rule of Three," chemical simplicity, and inclusion of a validated binding motif make it an ideal candidate for an FBDD campaign. It offers a blank canvas for medicinal chemists to build upon, allowing for the discovery of novel chemical matter with potentially improved properties over existing drugs.

  • Losartan serves as an excellent lead compound or reference molecule . While too large and complex to be a true fragment, its structure provides a wealth of information. Deconstructing losartan into its constituent fragments (like the phenyltetrazole and the substituted imidazole) can inform the design of a fragment library. Furthermore, the known binding mode and SAR of losartan provide a roadmap for the subsequent optimization of initial fragment hits.

In an ideal drug discovery program targeting the AT1 receptor or a similar target, one might screen a library of fragments that includes this compound and other simple heterocycles. The hits from this screen would then be optimized, with the structural knowledge gleaned from a well-established drug like losartan serving as a powerful guide for the fragment-to-lead evolution process.

References

Safety Operating Guide

Safe Disposal of 5-(4-Bromophenyl)-1H-tetrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 5-(4-Bromophenyl)-1H-tetrazole, a compound frequently used in pharmaceutical research. Adherence to these guidelines is critical due to the chemical's inherent hazards.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.

Hazard ClassificationGHS Hazard Statement(s)Signal WordPictogram(s)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedDangerCorrosion, Exclamation mark
Serious Eye Damage (Category 1)H318: Causes serious eye damage
Skin Irritation (Category 2)H315: Causes skin irritation
Respiratory Irritation (Category 3)H335: May cause respiratory irritation

Table 1: Summary of Hazard Classifications for this compound.[1][2][3][4]

Essential Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate personal protective equipment.

PPE ItemSpecification
Eye Protection Chemical safety goggles or face shield
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Respiratory Protection NIOSH-approved N95 dust mask or higher
Protective Clothing Laboratory coat, long pants, and closed-toe shoes

Table 2: Required Personal Protective Equipment.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The primary directive is to treat this chemical as hazardous waste and to adhere strictly to all applicable federal, state, and local regulations.[3][5][6]

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, and wipes), in a designated, properly labeled, and sealed hazardous waste container.

  • The container must be made of a material compatible with the chemical and should be kept closed except when adding waste.

Step 2: Labeling the Hazardous Waste Container

  • Clearly label the waste container with the words "Hazardous Waste."

  • Identify the contents as "this compound" and include the approximate quantity.

  • Note the associated hazards (e.g., "Toxic," "Irritant").

  • Include the date when the waste was first added to the container.

Step 3: Storage of Hazardous Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the laboratory personnel, away from general traffic, and in a location that prevents tipping or breakage.

  • Ensure the storage area is cool, dry, and well-ventilated.[3][5]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.

  • Provide them with accurate information about the contents of the container.

  • Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[5] This can lead to harmful environmental consequences and is a violation of regulatory standards.

Step 5: Decontamination

  • Thoroughly decontaminate any surfaces or non-disposable equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Dispose of any materials used for decontamination (e.g., wipes, paper towels) as hazardous waste in the designated container.

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_decon Decontamination start Start: Have this compound waste? ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect in a Designated, Labeled Hazardous Waste Container ppe->collect segregate Is waste segregated from incompatible chemicals? collect->segregate store Store container in a secure Satellite Accumulation Area segregate->store Yes contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs hand_off Hand over waste for professional disposal contact_ehs->hand_off decontaminate Decontaminate work surfaces and equipment hand_off->decontaminate end End of Process decontaminate->end

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.